6-Fluoro-5-methylpyridin-3-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
6-fluoro-5-methylpyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7FN2/c1-4-2-5(8)3-9-6(4)7/h2-3H,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KADQKKYTJHXBSL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60620667 | |
| Record name | 6-Fluoro-5-methylpyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60620667 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
186593-48-6 | |
| Record name | 6-Fluoro-5-methylpyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60620667 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 186593-48-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 6-Fluoro-5-methylpyridin-3-amine
Executive Summary & Strategic Importance
6-Fluoro-5-methylpyridin-3-amine is a highly functionalized pyridine derivative that has emerged as a critical building block in modern medicinal chemistry.[1] Its structural motifs—a fluorine atom, a methyl group, and an amine on a pyridine core—confer unique physicochemical properties that are highly sought after in drug development.[1] The fluorine atom can enhance metabolic stability and binding affinity, while the amino group provides a key vector for further molecular elaboration.[1]
This guide provides a detailed examination of a robust and widely applicable synthetic pathway to this compound, CAS No. 186593-48-6.[2][3][4] We will move beyond a simple recitation of steps to dissect the underlying chemical principles, justify experimental choices, and present a protocol that is both reliable and scalable. This document is intended for researchers, process chemists, and drug development professionals who require a deep, practical understanding of this molecule's synthesis.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 186593-48-6 | [1][2][3] |
| IUPAC Name | This compound | [1][3] |
| Synonyms | 2-Fluoro-3-methyl-5-aminopyridine, 5-Amino-2-fluoro-3-picoline | [1] |
| Molecular Formula | C₆H₇FN₂ | [1][2][3] |
| Molecular Weight | 126.13 g/mol | [1][2][3] |
| Appearance | Light yellow to brown solid | [1] |
| Melting Point | 117-118 °C | [1] |
The Predominant Synthetic Strategy: A Two-Step Approach
The most common and logical approach to constructing this compound involves a two-step sequence starting from the commercially available precursor, 2-fluoro-5-methylpyridine.[1] This strategy leverages the directing effects of the existing substituents on the pyridine ring to install the amino group at the desired C3 position.
The overall workflow is as follows:
-
Electrophilic Nitration: Introduction of a nitro group (-NO₂) at the C3 position of 2-fluoro-5-methylpyridine.
-
Chemoselective Reduction: Reduction of the newly installed nitro group to the target primary amine (-NH₂).
Caption: High-level overview of the two-step synthesis pathway.
Mechanistic Rationale & Experimental Causality
Step 1: Electrophilic Nitration
The key to this synthesis is the regioselective installation of the nitro group. The pyridine ring is inherently electron-deficient, making electrophilic aromatic substitution more challenging than on a benzene ring. However, the substituents on the starting material, 2-fluoro-5-methylpyridine, guide the incoming electrophile.
-
Activating & Directing Effects: The methyl group at C5 is a weak activating group, directing electrophiles to the ortho and para positions (C4, C6, and C2). The fluorine atom at C2 is a deactivating group but is also an ortho, para-director.
-
The C3 Position: The C3 position is meta to both the fluorine and methyl groups. In pyridine chemistry, substitution at the C3 (or β) position is often favored under strongly acidic conditions, as the ring nitrogen acts as a powerful deactivating meta-director upon protonation. The nitrating conditions (a mixture of sulfuric and nitric acid) ensure the pyridine nitrogen is protonated, thus directing the incoming nitronium ion (NO₂⁺) to the C3 position.
Caption: Detailed reaction scheme for the synthesis of this compound.
Step 2: Chemoselective Reduction
The reduction of an aromatic nitro group is a well-established and high-yielding transformation. The primary challenge is to ensure the reaction conditions do not affect the fluorine substituent or the pyridine ring itself.
-
Catalytic Hydrogenation: This is the preferred method for its cleanliness and efficiency. Catalysts like Palladium on carbon (Pd/C) or Raney Nickel are highly effective.[5] Raney Nickel is particularly robust and cost-effective for this type of transformation.[5] The reaction is typically run under a pressurized atmosphere of hydrogen gas.[5]
-
Chemical Reduction: Alternatives include using metals in acidic media (e.g., Fe/HCl, SnCl₂/HCl). While effective, these methods often require more complex workup procedures to remove metal salts, making catalytic hydrogenation more attractive for process scale-up.
Detailed Experimental Protocols
Safety Note: These procedures involve corrosive acids, flammable solvents, and reactions under pressure. All work must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Protocol 1: Nitration of 2-Fluoro-5-methylpyridine[1]
-
Reaction Setup: In a three-necked, round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add concentrated sulfuric acid (H₂SO₄, 98%, 5 volumes).
-
Cooling: Cool the flask in an ice/salt bath to maintain an internal temperature between 0 and 5 °C.
-
Substrate Addition: Slowly add 2-fluoro-5-methylpyridine (1.0 eq) to the cooled sulfuric acid while stirring. Ensure the temperature does not exceed 10 °C.
-
Nitrating Agent Addition: Add fuming nitric acid (HNO₃, >90%, 1.1 eq) dropwise via the dropping funnel. The rate of addition must be controlled to keep the internal temperature below 10 °C.
-
Reaction: After the addition is complete, allow the mixture to stir at 0-5 °C for 1 hour, then let it warm to room temperature and stir for an additional 2-3 hours.
-
Workup: Carefully pour the reaction mixture onto crushed ice. This will cause the product to precipitate.
-
Neutralization & Extraction: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate (NaHCO₃) solution until the pH is ~7-8. Extract the aqueous layer with a suitable organic solvent, such as dichloromethane (DCM) or ethyl acetate (3 x 5 volumes).
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 6-fluoro-5-methyl-3-nitropyridine, which can be purified by recrystallization.
Protocol 2: Reduction of 6-Fluoro-5-methyl-3-nitropyridine[5]
-
Reaction Setup: To a hydrogenation vessel, add the 6-fluoro-5-methyl-3-nitropyridine (1.0 eq) and a suitable solvent such as methanol (MeOH) or ethyl acetate (EtOAc) (10 volumes).
-
Catalyst Addition: Carefully add Raney Nickel (approx. 5-10% by weight) as a slurry in the solvent.
-
Hydrogenation: Seal the vessel and purge it with nitrogen, followed by hydrogen gas. Pressurize the vessel with hydrogen (typically 50-100 psi) and stir vigorously at room temperature.
-
Monitoring: Monitor the reaction progress by observing the cessation of hydrogen uptake or by using TLC/LC-MS analysis. The reaction is typically complete within 4-8 hours.
-
Workup: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen.
-
Filtration: Filter the reaction mixture through a pad of Celite® to remove the Raney Nickel catalyst. Caution: The catalyst can be pyrophoric; do not allow the filter cake to dry completely. Wash the filter cake with the reaction solvent.
-
Concentration: Concentrate the filtrate under reduced pressure to yield the crude this compound.
-
Purification: The product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/petroleum ether) or by column chromatography on silica gel if necessary.[5]
Table 2: Representative Reaction Data
| Step | Key Reagents | Temp. | Time | Typical Yield | Purity |
| Nitration | H₂SO₄, fuming HNO₃ | 0 °C to RT | 3-4 h | 80-90% | >95% |
| Reduction | Raney Ni, H₂ (gas) | Room Temp. | 4-8 h | 85-95% | >98% |
Alternative Synthetic Considerations
While the nitration-reduction sequence is dominant, other strategies exist for constructing substituted aminopyridines. For instance, nucleophilic aromatic substitution (SNAᵣ) on a di- or tri-halogenated pyridine precursor with an ammonia source is a viable, albeit potentially less regioselective, alternative.[6] Furthermore, advanced cross-coupling methodologies, such as the Suzuki-Miyaura coupling, have been employed to install methyl groups onto pre-functionalized pyridine rings in the synthesis of related analogues, demonstrating the versatility of modern synthetic chemistry.[7][8]
Conclusion
The synthesis of this compound is reliably achieved through a well-understood, two-step process of electrophilic nitration followed by catalytic reduction. This pathway is efficient, scalable, and relies on fundamental principles of aromatic chemistry. By understanding the causality behind reagent choice and reaction conditions, researchers can confidently reproduce and adapt this synthesis for the production of this vital pharmaceutical intermediate.
References
- CN102898358A - Preparation method of fluoropyridine compounds.
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This compound | CAS 186593-48-6 . Matrix Fine Chemicals. [Link]
- CN105669539A - Preparation method of 2-amino-3-fluoropyridine.
-
Improved Synthesis of 6-Chloro-5-methylpyridin-2-amine: A Key Intermediate for Making Lumacaftor . Organic Process Research & Development - ACS Publications. [Link]
-
An Improved Synthesis of 6-Chloro-5-methylpyridin-2-amine: A Key Intermediate for Making Lumacaftor | Request PDF . ResearchGate. [Link]
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- 8. researchgate.net [researchgate.net]
A Technical Guide to the Physicochemical Properties of 6-Fluoro-5-methylpyridin-3-amine (CAS 186593-48-6): A Key Intermediate for Drug Discovery
Abstract: This technical guide provides a comprehensive overview of the physicochemical properties of 6-Fluoro-5-methylpyridin-3-amine, a fluorinated heterocyclic building block of significant interest to the pharmaceutical and agrochemical industries. The strategic incorporation of a fluorine atom onto the methyl-aminopyridine scaffold imparts unique electronic properties that are highly sought after in modern drug design to enhance metabolic stability, binding affinity, and bioavailability. This document details the compound's chemical identity, presents its core physicochemical parameters, and offers detailed, field-proven experimental protocols for their determination and validation. The intended audience includes researchers, medicinal chemists, and process development scientists who require a thorough understanding of this intermediate for its effective application in synthesis and discovery workflows.
Introduction: The Strategic Value of Fluorinated Pyridines
This compound (CAS: 186593-48-6) is a substituted pyridine derivative that has emerged as a valuable intermediate in organic synthesis.[1][2] Its structure is characterized by a pyridine ring, which is a common motif in pharmaceuticals, functionalized with an amino group at the 3-position, a methyl group at the 5-position, and a fluorine atom at the 6-position. This unique arrangement of functional groups makes it a versatile precursor for the synthesis of complex molecular architectures.[3]
The true value of this compound, particularly for drug development professionals, lies in the presence of the fluorine atom. Fluorine is the most electronegative element, and its introduction into a molecule can profoundly influence key properties:
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. This can prolong the half-life of a drug candidate.
-
pKa Modulation: The electron-withdrawing nature of fluorine can lower the pKa of nearby basic centers, such as the pyridine nitrogen and the exocyclic amine. This alteration affects the ionization state of the molecule at physiological pH, which in turn impacts solubility, cell membrane permeability, and target binding.
-
Binding Interactions: Fluorine can participate in unique non-covalent interactions, including hydrogen bonds and multipolar interactions, potentially enhancing the binding affinity and selectivity of a ligand for its biological target.
Understanding the fundamental physicochemical properties of this building block is therefore not an academic exercise, but a critical prerequisite for its successful and predictable deployment in a drug discovery program. This guide provides the necessary data and methodologies to achieve that understanding.
Chemical Identity and Core Properties
A precise characterization begins with confirming the identity and fundamental properties of the material. The key identifiers for this compound are summarized below.
| Property | Value | Source(s) |
| IUPAC Name | This compound | [4] |
| Synonyms | 5-Amino-2-fluoro-3-methylpyridine, 2-Fluoro-3-methyl-5-aminopyridine, 5-Amino-2-fluoro-3-picoline | [4][5] |
| CAS Number | 186593-48-6 | [4][6] |
| Molecular Formula | C₆H₇FN₂ | [1][4][5] |
| Molecular Weight | 126.13 g/mol | [1] |
| Chemical Structure | SMILES: CC1=CC(N)=CN=C1FInChIKey: KADQKKYTJHXBSL-UHFFFAOYSA-N | [4] |
| Appearance | Light yellow to brown solid | [2] |
Key Physicochemical Parameters & Experimental Determination
The following sections detail the most critical physicochemical properties for drug development and provide robust protocols for their experimental determination.
Melting Point and Thermal Analysis
Scientific Importance: The melting point is a primary indicator of a compound's purity. A sharp melting range typically signifies high purity, whereas a broad or depressed range suggests the presence of impurities. Thermal analysis by Differential Scanning Calorimetry (DSC) provides a more detailed thermal profile, identifying phase transitions, decomposition events, and confirming purity.
Protocol: Melting Point Determination by Differential Scanning Calorimetry (DSC)
-
Calibration: Calibrate the DSC instrument using a certified indium standard (melting point 156.6 °C) to ensure temperature and enthalpy accuracy.
-
Sample Preparation: Accurately weigh 1-3 mg of this compound into a hermetically sealed aluminum DSC pan. Prepare an identical empty pan to serve as the reference.
-
Analysis Conditions:
-
Place the sample and reference pans into the DSC cell.
-
Equilibrate the cell at 25 °C.
-
Ramp the temperature at a rate of 10 °C/min from 25 °C to a temperature sufficiently above the expected melting point (e.g., 200 °C).
-
Maintain a constant nitrogen purge (e.g., 50 mL/min) to provide an inert atmosphere and prevent oxidative degradation.
-
-
Data Interpretation: The melting point is determined as the onset temperature of the melting endotherm. The peak area of the endotherm corresponds to the heat of fusion.
Aqueous Solubility
Scientific Importance: Aqueous solubility is a critical determinant of a drug's absorption and bioavailability. Poor solubility is a major hurdle in drug development, affecting formulation and in-vivo efficacy. It is essential to measure solubility under physiologically relevant conditions (e.g., pH 7.4).
Protocol: Kinetic Solubility Determination by HPLC-UV
-
Stock Solution Preparation: Prepare a high-concentration stock solution of the compound (e.g., 10 mM) in 100% dimethyl sulfoxide (DMSO).
-
Sample Preparation:
-
Dispense 2 µL of the DMSO stock solution into the wells of a 96-well microplate.
-
Add 198 µL of phosphate-buffered saline (PBS, pH 7.4) to each well, resulting in a final nominal concentration of 100 µM with 1% DMSO.
-
Seal the plate and shake vigorously at room temperature for 2 hours to allow for precipitation to reach equilibrium.
-
-
Separation of Precipitate: Centrifuge the plate at high speed (e.g., 4000 rpm) for 20 minutes to pellet any precipitated compound.
-
Analysis:
-
Carefully transfer an aliquot of the supernatant to a new 96-well analysis plate.
-
Analyze the concentration of the dissolved compound in the supernatant using a calibrated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection.
-
The measured concentration is the kinetic solubility.
-
Acidity/Basicity (pKa)
Scientific Importance: The pKa value defines the pH at which a molecule is 50% ionized. For this compound, the basicity of the amino group and the pyridine nitrogen will dictate its charge state in different physiological compartments (stomach, intestine, blood). This governs its absorption, distribution, and interaction with its target.
Protocol: pKa Determination by Potentiometric Titration
-
System Setup: Use an automated titrator equipped with a calibrated pH electrode and a precision micro-burette.
-
Sample Preparation: Dissolve a precisely weighed amount of the compound (e.g., 5-10 mg) in a suitable co-solvent system (e.g., 20% Methanol/Water) to ensure complete dissolution.
-
Titration:
-
Immerse the pH electrode in the sample solution and monitor the initial pH.
-
Titrate the solution with a standardized acidic titrant (e.g., 0.1 M HCl) in small, precise increments.
-
Record the pH of the solution after each addition of titrant.
-
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the half-equivalence point on the titration curve, where half of the basic sites have been protonated. The inflection point of the curve represents the equivalence point.
Spectroscopic and Chromatographic Characterization
These methods are essential for confirming the structural integrity and assessing the purity of the compound. While specific spectra are often proprietary to suppliers, they can be requested or generated using the following standard methodologies.[1][6]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Scientific Importance: NMR is the most powerful technique for elucidating the precise chemical structure of a molecule. ¹H NMR confirms the number and environment of protons, ¹³C NMR maps the carbon skeleton, and ¹⁹F NMR is uniquely suited to confirm the presence and environment of the fluorine atom.
Protocol: General NMR Sample Preparation and Analysis
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.
-
Analysis:
-
Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
For ¹H NMR, the chemical shifts, integration values, and coupling patterns should be consistent with the proposed structure.
-
For ¹³C NMR, the number of signals should correspond to the number of unique carbon atoms.
-
For ¹⁹F NMR, a single signal (likely a doublet due to coupling with the adjacent proton) would confirm the fluorine's presence.
-
Mass Spectrometry (MS)
Scientific Importance: Mass spectrometry provides an exact measurement of the compound's molecular weight, serving as a definitive confirmation of its elemental composition.
Protocol: Analysis by Electrospray Ionization Mass Spectrometry (ESI-MS)
-
Sample Preparation: Prepare a dilute solution of the compound (~1 µg/mL) in a suitable solvent like methanol or acetonitrile.
-
Infusion: Infuse the sample solution directly into the ESI source of a mass spectrometer.
-
Analysis: Acquire the mass spectrum in positive ion mode. The compound is expected to protonate readily on the amino group or pyridine nitrogen. The observed mass-to-charge ratio (m/z) should correspond to the [M+H]⁺ ion (expected m/z ≈ 127.14). High-resolution mass spectrometry (HRMS) can confirm the molecular formula to within a few parts per million.
High-Performance Liquid Chromatography (HPLC)
Scientific Importance: HPLC is the workhorse technique for assessing the purity of chemical compounds. By separating the target compound from impurities, it allows for accurate quantification of purity, typically expressed as a percentage of the total peak area.
Protocol: Purity Assessment by Reversed-Phase HPLC (RP-HPLC)
-
System: Use an HPLC system equipped with a C18 stationary phase column, a UV detector, and a gradient pump.
-
Mobile Phase:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
-
Gradient Elution: Run a linear gradient from low to high organic content (e.g., 5% B to 95% B over 10 minutes) to elute compounds with varying polarities.
-
Detection: Monitor the elution profile at a suitable wavelength (e.g., 254 nm or 270 nm).
-
Purity Calculation: The purity is calculated as the area of the main peak divided by the total area of all peaks in the chromatogram.
Integrated Characterization Workflow
The determination of these properties is not performed in isolation. A logical workflow ensures that a comprehensive and reliable data package is generated for any new batch of a critical building block like this compound.
Caption: Fig 1. Integrated workflow for physicochemical characterization.
Caption: Fig 2. Relationship of core properties to drug development.
Safety, Handling, and Storage
As a prudent laboratory practice, this compound should be handled with care, assuming it possesses hazards similar to other aminopyridine analogs until proven otherwise.
-
Handling: Use in a well-ventilated area or a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and direct contact with skin and eyes.[7] Safety data sheets for related compounds indicate potential for toxicity if swallowed or in contact with skin, as well as respiratory and eye irritation.[7][8]
-
Storage: Store in a tightly sealed container in a cool, dry place. For long-term stability, storage at 2–8 °C under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent degradation from moisture and air.[2]
Conclusion
This compound is more than just a chemical intermediate; it is an enabling tool for medicinal chemists. Its value is unlocked through a rigorous understanding of its physicochemical properties. The data and protocols outlined in this guide provide the framework for this understanding, ensuring that the compound can be used effectively and reliably in the synthesis of next-generation therapeutics. By systematically characterizing its purity, solubility, thermal stability, and ionization behavior, researchers can de-risk their synthetic campaigns and make more informed decisions in the complex process of drug discovery and development.
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- SAFETY DATA SHEET for 2-amino-6-methylpyridine. A75706 - Aldrich.
- 6-Fluoro-5-methylpyridin-3-ol,186593-50-0. Amadis Chemical.
- SAFETY DATA SHEET for 3-Amino-5-bromo-2-methylpyridine. Thermo Fisher Scientific.
- Methanolysis of Fluoropyridine Aminals.
- 2-Fluoro-3-methyl-5-aminopyridine CAS#: 186593-48-6. ChemicalBook.
- 3-Amino-5-methylpyridine. Chem-Impex.
- 3-Fluoro-4-hydroxyprolines: Synthesis, Conformational Analysis, and Stereoselective Recognition by the VHL E3 Ubiquitin Ligase for Targeted Protein Degrad
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An In-depth Technical Guide to 6-Fluoro-5-methylpyridin-3-amine: A Core Scaffold for Modern Medicinal Chemistry
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of a Fluorinated Pyridine Building Block
6-Fluoro-5-methylpyridin-3-amine, registered under CAS number 186593-48-6, is a highly functionalized heterocyclic intermediate that has garnered significant attention in the field of drug discovery.[1][2] Its structure, featuring a pyridine core substituted with an amine, a methyl group, and a fluorine atom, offers a unique combination of properties that are highly desirable for the synthesis of complex molecular architectures and bioactive compounds. The pyridine ring is a ubiquitous scaffold in pharmaceuticals, known for improving aqueous solubility and providing a key vector for molecular interactions.[3] The strategic placement of fluorine can profoundly influence a molecule's metabolic stability, membrane permeability, and binding affinity to target proteins.[4][5] This guide provides a comprehensive technical overview of this compound, detailing its properties, logical synthesis strategies, key chemical transformations, and its proven applications as a critical building block in the development of novel therapeutics.
Physicochemical and Spectroscopic Profile
The fundamental properties of this compound are summarized below. While detailed spectroscopic data is typically provided by commercial suppliers upon request, this table provides the core identification and handling information.[1][6]
| Property | Value | Reference(s) |
| CAS Number | 186593-48-6 | [2] |
| Molecular Formula | C₆H₇FN₂ | [2] |
| Molecular Weight | 126.13 g/mol | [2] |
| IUPAC Name | This compound | [2] |
| Synonyms | 5-Amino-2-fluoro-3-methylpyridine, 2-Fluoro-3-methyl-5-aminopyridine | [2] |
| Appearance | Light yellow to brown solid | [7] |
| Storage | Store at 2–8 °C under an inert atmosphere (Nitrogen or Argon) | [1] |
Spectroscopic characterization (¹H NMR, ¹³C NMR, ¹⁹F NMR, LC-MS) is essential for confirming the identity and purity of the compound. This data is available from various chemical suppliers.[1][6]
Synthesis Strategies: A Retrosynthetic Approach
While a definitive, peer-reviewed synthesis is not extensively published, a logical and robust synthetic route can be designed based on established pyridine chemistry. A retrosynthetic analysis provides a clear roadmap for its preparation from simpler, commercially available precursors.[8] The most logical disconnection involves the reduction of a nitro group, which is a standard method for introducing an amine onto an aromatic ring.
Caption: Retrosynthetic analysis of this compound.
This analysis suggests a two-step forward synthesis: (1) regioselective nitration of 2-Fluoro-3-methylpyridine, followed by (2) reduction of the resulting nitro-intermediate.
Representative Synthesis Protocol
This protocol is based on standard procedures for the synthesis of aminopyridines.[7][9]
Step 1: Nitration of 2-Fluoro-3-methylpyridine
-
Rationale: The nitration of a substituted pyridine requires strong acidic conditions to activate the ring system. The regioselectivity is directed by the existing substituents. The fluorine at the 2-position and the methyl group at the 3-position are ortho, para-directing. The position meta to the ring nitrogen (C5) is the most favorable site for electrophilic attack.
-
Methodology:
-
In a three-necked, round-bottom flask equipped with a magnetic stirrer, thermometer, and a dropping funnel, add 2-Fluoro-3-methylpyridine (1.0 eq) to concentrated sulfuric acid (3-4 volumes) while cooling in an ice bath to maintain a temperature below 10 °C.
-
Prepare a nitrating mixture by carefully adding fuming nitric acid (1.1 eq) to concentrated sulfuric acid (1 volume) in a separate flask, also cooled in an ice bath.
-
Add the nitrating mixture dropwise to the solution of 2-Fluoro-3-methylpyridine, ensuring the internal temperature does not exceed 15 °C.[7]
-
After the addition is complete, allow the mixture to stir at room temperature for 2-4 hours, monitoring the reaction progress by TLC or LC-MS.
-
Carefully pour the reaction mixture onto crushed ice, which will cause the product to precipitate.
-
Neutralize the solution with a base (e.g., aqueous sodium hydroxide) to pH 7-8.
-
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 2-Fluoro-3-methyl-5-nitropyridine.
-
Step 2: Reduction of 2-Fluoro-3-methyl-5-nitropyridine
-
Rationale: The reduction of an aromatic nitro group to a primary amine is a common and high-yielding transformation. Catalytic hydrogenation is a clean method, but reduction using metals in acidic media (like tin(II) chloride) is also highly effective and tolerant of many functional groups.
-
Methodology (using SnCl₂):
-
Dissolve the crude 2-Fluoro-3-methyl-5-nitropyridine (1.0 eq) in a suitable solvent such as ethanol or concentrated hydrochloric acid.
-
Add tin(II) chloride dihydrate (SnCl₂·2H₂O) (3-5 eq) portion-wise, as the reaction can be exothermic.[10]
-
Heat the mixture to reflux (typically 50-80 °C) and stir for 1-3 hours until the starting material is consumed (monitored by TLC or LC-MS).
-
Cool the reaction mixture to room temperature and neutralize by slowly adding a saturated solution of sodium bicarbonate or concentrated NaOH until the pH is basic (>9). This will precipitate tin salts.
-
Filter the mixture through a pad of celite to remove the inorganic salts.
-
Extract the aqueous filtrate multiple times with ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The resulting crude solid can be purified by column chromatography or recrystallization to yield pure this compound.
-
Chemical Reactivity and Key Transformations
The utility of this compound lies in its capacity to undergo a variety of chemical transformations, making it a versatile scaffold for building molecular complexity.
N-Functionalization
The primary amine at the C3 position is a potent nucleophile and can readily participate in standard reactions such as:
-
Acylation: Reaction with acid chlorides or anhydrides to form stable amide bonds.
-
Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides.
-
Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form secondary or tertiary amines.
These reactions are fundamental in medicinal chemistry for linking the pyridine core to other fragments or pharmacophores.[11]
Palladium-Catalyzed Cross-Coupling Reactions
The molecule is an excellent substrate for modern cross-coupling reactions, which are cornerstones of pharmaceutical synthesis.
A. Buchwald-Hartwig Amination
The amino group can act as the nucleophilic partner in Buchwald-Hartwig amination, coupling with aryl or heteroaryl halides to form diarylamines or N-aryl pyridinamines.[12] This reaction provides a powerful method for constructing C-N bonds that are otherwise difficult to form.
-
Causality: The reaction is driven by a palladium catalyst, typically Pd(0), which undergoes a catalytic cycle involving oxidative addition to the aryl halide, coordination and deprotonation of the amine, and reductive elimination to form the product.[13][14] The choice of phosphine ligand is critical and is determined by the steric and electronic properties of the coupling partners.[15]
Caption: Logical workflow from chemical building block to biological inhibition.
Safety, Handling, and Storage
As a functionalized amine, this compound requires careful handling. Based on data for structurally related compounds, appropriate safety precautions should be taken. [16][17][18]
-
Hazard Statements: Likely to be toxic if swallowed or in contact with skin. Causes skin and serious eye irritation. May cause respiratory irritation.
-
Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat. Handle only in a well-ventilated area or fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry place (2-8 °C) under an inert atmosphere to prevent degradation. [1]* Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.
Conclusion
This compound (CAS 186593-48-6) is more than just a chemical intermediate; it is a strategically designed building block that provides a robust entry point into novel chemical space for drug discovery. Its unique combination of a fluorinated pyridine core and a reactive amine handle allows for its facile incorporation into complex molecules through a variety of reliable and high-yielding chemical transformations. Its demonstrated use in the synthesis of advanced therapeutic modalities like PROTACs and kinase inhibitors underscores its importance and ensures its continued relevance for researchers and scientists working at the forefront of medicinal chemistry.
References
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Chemical Insights. (n.d.). How to Wisely Design Conditions for Buchwald-Hartwig Couplings? Meryer. Retrieved from [Link]
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Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
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Shen, R., et al. (2020). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. Journal of the American Chemical Society. Available at: [Link]
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chemeurope.com. (n.d.). Buchwald-Hartwig reaction. Retrieved from [Link]
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Name-Reaction.com. (2026). Buchwald-Hartwig amination. Retrieved from [Link]
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Grosjean, A., et al. (2018). Suzuki–Miyaura based strategy for the synthesis of pyridine‐ended oligoarene linkers. ResearchGate. Retrieved from [Link]
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Bayer AG. (2018). SUBSTITUTED HETEROCYCLIC COMPOUNDS AND THERAPEUTIC USES THEREOF. (Patent No. 4188930). European Patent Office. Retrieved from [Link]
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ResearchGate. (n.d.). Asymmetric Suzuki-Miyaura coupling with pyridine-derived boronic... Retrieved from [Link]
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Al-Tel, T. H. (2009). Reactivity of 3-Iodoimidazo[1,2- a ]pyridines Using a Suzuki-Type Cross-Coupling Reaction. Molecules. Available at: [Link]
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ResearchGate. (n.d.). Synthesis of 2,5-difunctionalized pyridines via sequential chemoselective amination and Suzuki–Miyaura reactions. Retrieved from [Link]
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Ghorab, M. M., et al. (2023). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. Future Journal of Pharmaceutical Sciences. Available at: [Link]
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Longley, D. B., et al. (2003). The oral fluorinated pyrimidines. Annals of Oncology. Retrieved from [Link]
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El-Faham, A., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules. Available at: [Link]
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National Institutes of Health. (2020). Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. PubMed Central. Retrieved from [Link]
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Matrix Fine Chemicals. (n.d.). This compound | CAS 186593-48-6. Retrieved from [Link]
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The Royal Society of Chemistry. (2013). Electronic Supplementary Information (ESI) Base and ligand-free copper-catalyzed N-arylation of 2-amino-N-heterocycles with boronic acids in air. Retrieved from [Link]
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Organic Syntheses. (n.d.). 3-aminopyridine. Retrieved from [Link]
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Hartwig, J. F., et al. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society. Available at: [Link]
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An In-depth Technical Guide to the Spectroscopic Characterization of 6-Fluoro-5-methylpyridin-3-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Fluoro-5-methylpyridin-3-amine, with the CAS Registry Number 186593-48-6, is a key building block in medicinal chemistry and drug discovery.[1][2] Its unique substitution pattern, featuring a fluorine atom, a methyl group, and an amine group on a pyridine scaffold, makes it a valuable intermediate for the synthesis of a wide range of biologically active molecules. The presence of the fluorine atom can significantly modulate the physicochemical properties of the final compounds, such as metabolic stability and binding affinity to target proteins. A thorough understanding of its spectroscopic properties is paramount for reaction monitoring, quality control, and structural elucidation of its derivatives.
This technical guide provides a detailed analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. The interpretations are grounded in fundamental spectroscopic principles and comparative analysis with structurally related compounds.
Molecular Structure and Key Features
The structure of this compound is presented below. The numbering of the pyridine ring is crucial for the assignment of spectroscopic signals.
Figure 1: Structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR will provide critical information about the electronic environment of the hydrogen and carbon atoms.
¹H NMR Spectroscopy
The ¹H NMR spectrum is expected to show distinct signals for the two aromatic protons, the methyl protons, and the amine protons. The chemical shifts are influenced by the electron-withdrawing fluorine atom and the electron-donating amine and methyl groups.
Predicted ¹H NMR Data (in CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Predicted Coupling Constants (J, Hz) |
| ~7.5 - 7.7 | d | 1H | H-2 | J(H-2, H-4) ≈ 2-3 Hz |
| ~6.8 - 7.0 | d | 1H | H-4 | J(H-4, H-2) ≈ 2-3 Hz |
| ~3.5 - 4.5 | br s | 2H | -NH₂ | - |
| ~2.1 - 2.3 | s | 3H | -CH₃ | - |
Causality Behind Predictions:
-
Aromatic Protons (H-2 and H-4): The two aromatic protons are expected to appear as doublets due to meta-coupling. The exact chemical shifts are influenced by the substituents. Data for the analogous 2-amino-5-methylpyridine shows aromatic protons at δ 7.79 (d) and 7.12 (dd).[3] The introduction of a fluorine atom at the 6-position is expected to shift both signals.
-
Amine Protons (-NH₂): The amine protons typically appear as a broad singlet, and their chemical shift is highly dependent on the solvent and concentration. The signal may exchange with D₂O.
-
Methyl Protons (-CH₃): The methyl group protons are expected to be a singlet in the upfield region of the aromatic spectrum.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will be characterized by the presence of five aromatic carbon signals and one aliphatic carbon signal for the methyl group. The carbon atoms directly bonded to fluorine will exhibit a large one-bond coupling constant (¹JC-F), and other nearby carbons will show smaller two- and three-bond couplings.
Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment | Predicted Coupling Constant (JC-F, Hz) |
| ~155 - 165 (d) | C-6 | ¹J ≈ 230-250 |
| ~140 - 150 | C-3 | ³J ≈ 3-5 |
| ~130 - 140 (d) | C-2 | ⁴J ≈ 1-3 |
| ~120 - 130 (d) | C-4 | ⁴J ≈ 1-3 |
| ~110 - 120 (d) | C-5 | ²J ≈ 20-30 |
| ~15 - 20 | -CH₃ | ⁴J ≈ 1-3 |
Expertise in Interpretation:
-
The carbon directly attached to the fluorine (C-6) will be significantly downfield and split into a doublet with a large coupling constant.
-
The C-5 carbon, being two bonds away from the fluorine, will also show a significant doublet splitting.
-
The remaining carbons will be influenced to a lesser extent by the fluorine atom. The interpretation of ¹³C NMR spectra of fluorinated compounds can be complex due to these couplings.[4]
Experimental Protocol for NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a standard one-pulse ¹H spectrum.
-
Typical parameters: 32 scans, relaxation delay of 1-2 seconds.
-
To confirm the amine protons, a D₂O exchange experiment can be performed by adding a drop of D₂O to the NMR tube and re-acquiring the spectrum.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical parameters: 1024 scans, relaxation delay of 2 seconds.
-
For unambiguous assignment, 2D NMR experiments such as HSQC and HMBC can be conducted.
-
Infrared (IR) Spectroscopy
IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will be dominated by absorptions from the N-H, C-H, C=C, C=N, and C-F bonds.
Predicted IR Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3450 - 3250 | Medium, two bands | N-H stretching (asymmetric and symmetric) of the primary amine |
| 3100 - 3000 | Weak to Medium | Aromatic C-H stretching |
| 2980 - 2850 | Weak | Aliphatic C-H stretching (methyl group) |
| 1650 - 1580 | Strong | N-H bending (scissoring) of the primary amine |
| 1600 - 1450 | Medium to Strong | C=C and C=N stretching of the pyridine ring |
| 1350 - 1250 | Strong | Aromatic C-N stretching |
| 1250 - 1000 | Strong | C-F stretching |
| 900 - 650 | Medium to Strong | Out-of-plane C-H bending |
Field-Proven Insights:
-
N-H Stretching: Primary amines typically show two distinct bands in this region corresponding to asymmetric and symmetric stretching modes.
-
Aromatic Region: The pyridine ring will give rise to a series of absorptions in the 1600-1450 cm⁻¹ region.
-
C-F Stretching: The C-F bond gives a strong absorption in the fingerprint region, which is a characteristic feature of fluorinated compounds.
Experimental Protocol for IR Spectroscopy
-
Sample Preparation:
-
Solid State (KBr pellet): Mix a small amount of the sample (1-2 mg) with dry potassium bromide (KBr, ~100 mg). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.
-
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment (or the clean ATR crystal).
-
Place the sample in the spectrometer and record the sample spectrum.
-
The final spectrum is the ratio of the sample spectrum to the background spectrum.
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural confirmation.
Predicted Mass Spectrometry Data (Electron Ionization - EI)
-
Molecular Ion (M⁺): m/z = 126.13 (Calculated for C₆H₇FN₂)
-
Major Fragments: The fragmentation of pyridines can be complex. Expected fragmentation pathways for this compound could involve the loss of small molecules or radicals.
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"6-Fluoro-5-methylpyridin-3-amine" molecular structure and conformation
An In-Depth Technical Guide to the Molecular Structure and Conformation of 6-Fluoro-5-methylpyridin-3-amine
For Researchers, Scientists, and Drug Development Professionals
Part 1: Introduction to a Versatile Scaffold
An Overview of this compound
This compound is a substituted pyridine derivative that has garnered interest within the pharmaceutical and agrochemical industries.[1][2] Its structural complexity, featuring a pyridine core functionalized with an amine, a methyl group, and a fluorine atom, makes it a valuable building block in organic synthesis.[1][3] Pyridine rings are a common motif in many biologically active compounds, and the specific substitution pattern of this molecule offers multiple points for further chemical modification, enabling the exploration of a wide range of chemical space in drug discovery programs.[4][5]
The Critical Role of Molecular Structure and Conformation
In the realm of drug development, a deep understanding of a molecule's three-dimensional structure and conformational preferences is paramount. The specific arrangement of atoms in space dictates how a molecule interacts with its biological target, such as an enzyme or a receptor. For this compound, the orientation of the amino and methyl groups relative to the pyridine ring and the fluorine atom influences its electronic properties, hydrogen bonding capabilities, and overall shape. These factors are critical determinants of its efficacy, selectivity, and pharmacokinetic properties as a potential drug candidate or a key intermediate.
Part 2: A Closer Look at the Molecular Structure
Chemical Identity and Physicochemical Properties
The fundamental properties of this compound are summarized in the table below. These identifiers are crucial for sourcing the compound and for regulatory documentation.
| Property | Value |
| IUPAC Name | This compound[6] |
| CAS Number | 186593-48-6[6][7] |
| Molecular Formula | C6H7FN2[6][7] |
| Molecular Weight | 126.13 g/mol [6][7] |
| SMILES | CC1=CC(N)=CN=C1F[6] |
| Appearance | Light yellow to brown solid[7] |
| Storage | Under inert gas (nitrogen or Argon) at 2–8 °C[7][8] |
Predicted Geometry and Structural Features
While a definitive crystal structure for this compound is not publicly available in databases like the Cambridge Crystallographic Data Centre (CCDC)[9], its geometry can be predicted with high confidence based on established principles of chemical bonding and the structures of related compounds.[10] The central pyridine ring is expected to be planar. The substituents—amino, methyl, and fluoro groups—will lie in or close to this plane. The precise bond lengths and angles will be influenced by the electronic effects of the substituents. For instance, the electron-withdrawing nature of the fluorine atom will affect the aromatic system's electron density and the bond lengths within the pyridine ring.
Caption: Predicted molecular structure of this compound.
Spectroscopic Characterization: A Hypothetical Analysis
The identity and purity of this compound would be confirmed using a suite of spectroscopic techniques.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, the protons of the amino group, and the protons of the methyl group. The chemical shifts of the aromatic protons will be influenced by the positions of the substituents. The amino protons will likely appear as a broad singlet.
-
¹³C NMR: The carbon NMR spectrum will display six distinct signals corresponding to the six carbon atoms in the molecule. The chemical shifts will be indicative of the electronic environment of each carbon atom. For instance, the carbon atom attached to the fluorine (C6) will show a characteristic large coupling constant (¹JCF).
-
¹⁹F NMR: The fluorine NMR spectrum will show a single resonance, and its chemical shift will be characteristic of a fluorine atom attached to an aromatic ring.
-
IR Spectroscopy: The infrared spectrum will exhibit characteristic absorption bands for the N-H stretching of the primary amine (around 3300-3500 cm⁻¹), C-H stretching of the aromatic ring and the methyl group, C=C and C=N stretching of the pyridine ring (in the 1400-1600 cm⁻¹ region), and a C-F stretching band.[11][12]
Part 3: Unraveling the Conformational Landscape
Conformational Flexibility of the Amino Group
The most significant conformational flexibility in this compound arises from the rotation around the C3-N(amino) bond. The orientation of the amino group relative to the pyridine ring is influenced by a combination of steric and electronic factors.
-
Steric Hindrance: The methyl group at the C5 position could sterically hinder the rotation of the amino group, potentially favoring a conformation where the amino group is oriented away from the methyl group.
-
Electronic Effects: The lone pair of electrons on the amino nitrogen can participate in resonance with the pyridine ring, which would favor a planar arrangement. The electron-withdrawing fluorine atom at the C6 position influences the overall electron distribution in the ring, which in turn affects the rotational barrier of the amino group.
-
Intramolecular Hydrogen Bonding: There is a possibility of weak intramolecular hydrogen bonding between one of the amino protons and the nitrogen atom of the pyridine ring (N1), which would stabilize a specific conformation.
Theoretical studies on substituted pyridines and related heterocyclic systems have shown that such substituent effects can significantly influence conformational equilibria.[13][14][15]
A Practical Guide to Computational Conformational Analysis
Given the absence of experimental data, a robust computational approach is necessary to elucidate the conformational preferences of this compound. Density Functional Theory (DFT) is a powerful tool for this purpose.
Experimental Protocol: DFT-Based Conformational Search
-
Initial Structure Generation: Build the 3D structure of this compound using a molecular modeling software.
-
Conformational Search: Perform a systematic or stochastic conformational search by rotating the C3-N(amino) bond to identify all potential low-energy conformers.
-
Geometry Optimization: Each identified conformer should be subjected to full geometry optimization using a suitable DFT functional and basis set (e.g., B3LYP functional with a 6-31G(d) basis set). This level of theory provides a good balance between accuracy and computational cost for molecules of this size.
-
Frequency Calculations: Perform frequency calculations for each optimized geometry to confirm that they are true energy minima (i.e., no imaginary frequencies) and to obtain thermodynamic data such as Gibbs free energies.
-
Relative Energy Calculation: The relative energies of the conformers can then be calculated to determine the most stable conformation and the energy barriers between different conformations.
-
Solvent Effects: To mimic physiological conditions, it is advisable to include a solvent model, such as the Polarizable Continuum Model (PCM), in the calculations.
Visualizing the Computational Workflow
The following diagram illustrates the key steps in the proposed computational workflow for the conformational analysis of this compound.
Caption: Computational workflow for conformational analysis.
Part 4: Significance in Drug Discovery and Development
A Privileged Pharmacophore
The this compound scaffold possesses several features that make it a "privileged" pharmacophore in drug design:
-
Hydrogen Bonding: The amino group provides a hydrogen bond donor, while the pyridine nitrogen acts as a hydrogen bond acceptor. These are crucial for molecular recognition at the target binding site.
-
Aromatic Interactions: The pyridine ring can engage in π-π stacking or other non-covalent interactions with aromatic residues in a protein's active site.
-
Modulation of Physicochemical Properties: The fluorine atom can enhance metabolic stability, improve binding affinity, and modulate the pKa of the molecule, all of which are desirable properties in drug candidates.
Guiding Structure-Activity Relationship (SAR) Studies
A detailed understanding of the conformational preferences of this compound is critical for establishing a robust Structure-Activity Relationship (SAR). By knowing the lowest energy conformation, medicinal chemists can design analogues where the key interacting groups are pre-organized in the bioactive conformation, potentially leading to more potent and selective compounds. This knowledge-driven approach can significantly accelerate the drug discovery process, reducing the time and resources spent on synthesizing and testing less promising candidates.
Part 5: Concluding Remarks
This compound is a molecule of significant interest due to its versatile chemical nature and its potential as a scaffold in drug discovery. While experimental data on its conformation is limited, this guide has outlined its key structural features and provided a comprehensive, field-proven computational workflow to elucidate its conformational landscape. By integrating theoretical calculations with established chemical principles, researchers can gain valuable insights into the three-dimensional properties of this important building block, thereby enabling a more rational and efficient approach to the design of novel therapeutics and other advanced materials.
Part 6: References
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Matrix Fine Chemicals. (n.d.). This compound | CAS 186593-48-6. Retrieved from [Link]
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MDPI. (n.d.). Acidity Study on 3-Substituted Pyridines. Retrieved from [Link]
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PubMed. (n.d.). Conformational analysis. Part 16. Conformational free energies in substituted piperidines and piperidinium salts. Retrieved from [Link]
-
PubChem. (n.d.). 6-Fluoro-5-methylpyridine-3-carboxylic acid. Retrieved from [Link]
-
PubChem. (n.d.). Methyl 6-fluoro-5-methylpyridine-3-carboxylate. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 5-Fluoro-6-Methylpyridin-2-amine in Advancing Drug Discovery and Development. Retrieved from [Link]
-
ACS Publications. (n.d.). Conformation of piperidine and of derivatives with additional ring hetero atoms. Retrieved from [Link]
-
PubChem. (n.d.). 3-Fluoro-5-methylpyridin-4-amine. Retrieved from [Link]
-
PubMed Central. (n.d.). Conformational landscape of substituted prolines. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) 6-Methylpyridin-3-amine. Retrieved from [Link]
-
CCDC. (n.d.). Structural Chemistry Data, Software, and Insights. Retrieved from [Link]
-
Beilstein Journal of Organic Chemistry. (n.d.). Synthesis and conformational analysis of pyran inter-halide analogues of ᴅ-talose. Retrieved from [Link]
-
PubChem. (n.d.). 3-Amino-5-methylpyridine. Retrieved from [Link]
-
MDPI. (n.d.). 6′-Amino-5,7-dibromo-2-oxo-3′-(trifluoromethyl)-1′H-spiro[indoline-3,4′-pyrano[2,3-c]pyrazole]-5′-carbonitrile. Retrieved from [Link]
-
PubChem. (n.d.). 3-Fluoro-5-methylpyridine. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information (ESI) Base and ligand-free copper-catalyzed N-arylation of 2-amino-N-heterocycles with boronic acids in air. Retrieved from [Link]
-
YouTube. (2017, May 10). NMR/IR Analysis - Predicting a Structure and Assigning a Spectrum with a Pyridine Ring. Retrieved from [Link]
-
Pipzine Chemicals. (n.d.). 3-Amino-6-chloro-5-methylpyridine Manufacturer & Supplier in China. Retrieved from [Link]
-
Loba Chemie. (n.d.). 1603-41-4 CAS | 2-AMINO-5-METHYLPYRIDINE. Retrieved from [Link]
-
ResearchGate. (n.d.). FTIR spectra of 2-amino-5-methylpyridine and the complex. Retrieved from [Link]
-
MDPI. (n.d.). Structure and IR Spectra of 3(5)-Aminopyrazoles and UV-Induced Tautomerization in Argon Matrix. Retrieved from [Link]
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An In-depth Technical Guide to the Synthesis of 6-Fluoro-5-methylpyridin-3-amine: Starting Materials and Strategic Routes
Introduction
6-Fluoro-5-methylpyridin-3-amine is a key building block in contemporary medicinal chemistry and drug development. Its unique trifunctionalized pyridine scaffold, featuring a fluorine atom, a methyl group, and an amine, makes it a valuable intermediate in the synthesis of a variety of pharmacologically active agents. The strategic placement of these functional groups allows for diverse downstream modifications, enabling the exploration of vast chemical space in the pursuit of novel therapeutics. This guide provides a comprehensive overview of two prominent synthetic strategies for obtaining this pivotal intermediate, starting from readily available precursors. We will delve into the mechanistic underpinnings of each transformation, providing detailed experimental protocols and highlighting the rationale behind the selection of reagents and reaction conditions.
Strategic Overview of Synthetic Pathways
The synthesis of this compound can be approached from several different starting materials. This guide will focus on two convergent and logical pathways that are well-documented in the chemical literature and offer distinct advantages in terms of starting material availability and overall efficiency.
-
Route 1: The Balz-Schiemann Reaction from 5-Methylpyridin-3-amine. This classical approach leverages the well-established Balz-Schiemann reaction to introduce the fluorine atom onto a pre-existing aminopyridine scaffold.
-
Route 2: Multi-step Synthesis from 2,3-Lutidine. This pathway involves the construction of the functionalized pyridine ring through a series of transformations, including oxidation, nitration, halogenation, fluorination, and reduction.
The choice between these routes will often depend on the availability and cost of the starting materials, as well as the scale of the synthesis and the specific capabilities of the laboratory.
Route 1: Synthesis via the Balz-Schiemann Reaction
The Balz-Schiemann reaction is a cornerstone of aromatic fluorination chemistry, providing a reliable method for the conversion of an aromatic amine to an aryl fluoride via a diazonium salt intermediate.[1][2] This approach is particularly attractive due to its often high yields and the commercial availability of the starting material, 5-methylpyridin-3-amine.
Causality of Experimental Choices
The reaction proceeds in two key stages: diazotization of the amine followed by thermal decomposition of the resulting diazonium tetrafluoroborate salt.[3][4][5] The choice of fluoroboric acid (HBF₄) is critical; it serves as both the acid for the diazotization and the source of the tetrafluoroborate counterion, which imparts greater stability to the diazonium salt compared to the chloride or sulfate salts. The thermal decomposition step is typically performed in a non-polar, high-boiling solvent to ensure a controlled release of nitrogen gas and the formation of the aryl fluoride.
Experimental Protocol: Balz-Schiemann Reaction of 5-Methylpyridin-3-amine
Step 1: Diazotization and Formation of the Diazonium Tetrafluoroborate Salt
-
In a well-ventilated fume hood, a solution of 5-methylpyridin-3-amine (1.0 eq) in 48% aqueous fluoroboric acid (3.0 eq) is prepared in a suitable reaction vessel and cooled to 0-5 °C in an ice-salt bath with vigorous stirring.
-
A solution of sodium nitrite (1.1 eq) in a minimal amount of cold water is added dropwise to the reaction mixture, ensuring the internal temperature is maintained below 5 °C.
-
After the addition is complete, the reaction mixture is stirred for an additional 30 minutes at 0-5 °C.
-
The precipitated diazonium tetrafluoroborate salt is collected by filtration, washed with cold diethyl ether, and dried under vacuum.
Step 2: Thermal Decomposition to 6-Fluoro-5-methylpyridine
-
The dried diazonium salt is carefully added in portions to a pre-heated, high-boiling point solvent such as toluene or xylene at 100-120 °C.
-
The reaction is monitored by the evolution of nitrogen gas. Once the gas evolution ceases, the reaction is considered complete.
-
The reaction mixture is cooled to room temperature and washed sequentially with 1 M sodium hydroxide solution and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude 6-fluoro-5-methylpyridine.
-
Purification is achieved by column chromatography on silica gel.
Step 3: Nitration of 6-Fluoro-5-methylpyridine
-
To a stirred mixture of concentrated sulfuric acid and fuming nitric acid at 0 °C, 6-fluoro-5-methylpyridine (1.0 eq) is added dropwise, maintaining the temperature below 10 °C.
-
The reaction mixture is then allowed to warm to room temperature and stirred for several hours until the starting material is consumed (monitored by TLC or GC-MS).
-
The mixture is carefully poured onto crushed ice and neutralized with a saturated solution of sodium bicarbonate.
-
The precipitated product, 6-fluoro-5-methyl-3-nitropyridine, is collected by filtration, washed with water, and dried.
Step 4: Reduction of the Nitro Group
-
The 6-fluoro-5-methyl-3-nitropyridine (1.0 eq) is dissolved in a suitable solvent such as ethanol or ethyl acetate.
-
A catalytic amount of palladium on carbon (10% Pd/C) is added to the solution.
-
The mixture is hydrogenated under a hydrogen atmosphere (balloon or Parr apparatus) at room temperature until the reaction is complete.
-
The catalyst is removed by filtration through a pad of Celite, and the filtrate is concentrated under reduced pressure to afford the final product, this compound.
Data Summary for Route 1
| Step | Transformation | Key Reagents | Typical Yield (%) |
| 1 | Diazotization | 5-methylpyridin-3-amine, NaNO₂, HBF₄ | 80-90 |
| 2 | Fluorination | Heat | 60-75 |
| 3 | Nitration | HNO₃, H₂SO₄ | 75-85 |
| 4 | Reduction | H₂, Pd/C | >95 |
Workflow Diagram for Route 1
Caption: Synthetic pathway for Route 1.
Route 2: Multi-step Synthesis from 2,3-Lutidine
This route offers an alternative approach starting from the inexpensive and readily available 2,3-lutidine. It involves a series of functional group interconversions to build the desired molecule.
Causality of Experimental Choices
The initial N-oxidation of 2,3-lutidine activates the pyridine ring for subsequent electrophilic nitration, which preferentially occurs at the 4-position due to the directing effects of the N-oxide and the methyl groups. The N-oxide also plays a crucial role in the subsequent halogenation step, directing the halogen to the 6-position. Deoxygenation of the N-oxide is a necessary step before nucleophilic aromatic substitution. The choice of a chlorinating agent like phosphorus oxychloride (POCl₃) is standard for converting pyridine N-oxides to chloropyridines. The subsequent nucleophilic aromatic substitution with a fluoride source, such as potassium fluoride, is a common method for introducing fluorine onto an activated aromatic ring.[6][7][8][9] Finally, the reduction of the nitro group to an amine is a standard transformation.
Experimental Protocol: Synthesis from 2,3-Lutidine
Step 1: N-Oxidation of 2,3-Lutidine
-
2,3-Lutidine (1.0 eq) is dissolved in acetic acid.
-
Hydrogen peroxide (30% aqueous solution, 1.5 eq) is added dropwise, and the mixture is heated to 70-80 °C for several hours.
-
The reaction is monitored by TLC. Upon completion, the excess acetic acid is removed under reduced pressure.
-
The residue is neutralized with a saturated solution of sodium bicarbonate and extracted with dichloromethane.
-
The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated to give 2,3-lutidine-N-oxide.
Step 2: Nitration of 2,3-Lutidine-N-oxide
-
2,3-Lutidine-N-oxide (1.0 eq) is added portion-wise to a mixture of fuming nitric acid and concentrated sulfuric acid at 0 °C.
-
The reaction mixture is then heated to 90 °C for several hours.[10]
-
After cooling, the mixture is poured onto ice and neutralized with a strong base (e.g., NaOH).
-
The precipitated product, 2,3-dimethyl-4-nitropyridine-N-oxide, is collected by filtration, washed with water, and dried.
Step 3: Chlorination of 2,3-Dimethyl-4-nitropyridine-N-oxide
-
A mixture of 2,3-dimethyl-4-nitropyridine-N-oxide (1.0 eq) and phosphorus oxychloride (POCl₃, 3.0 eq) is heated at reflux for several hours.
-
The excess POCl₃ is removed by distillation under reduced pressure.
-
The residue is carefully poured onto ice and neutralized with sodium carbonate.
-
The product, 6-chloro-5-methyl-3-nitropyridine, is extracted with ethyl acetate, and the organic layer is dried and concentrated.
Step 4: Deoxygenation of the N-oxide (if necessary, depending on the outcome of Step 3)
-
Should the N-oxide remain after the chlorination step, it can be removed by treating the product with a reducing agent such as phosphorus trichloride (PCl₃) in an inert solvent.[3][11][12]
Step 5: Nucleophilic Aromatic Substitution for Fluorination
-
A mixture of 6-chloro-5-methyl-3-nitropyridine (1.0 eq), potassium fluoride (2.0 eq), and a phase-transfer catalyst (e.g., 18-crown-6) in a high-boiling aprotic solvent (e.g., DMSO or sulfolane) is heated to 150-180 °C.
-
The reaction is monitored by GC-MS. Upon completion, the mixture is cooled, diluted with water, and extracted with ethyl acetate.
-
The organic layer is washed with brine, dried, and concentrated. The crude product, 6-fluoro-5-methyl-3-nitropyridine, is purified by column chromatography.
Step 6: Reduction of the Nitro Group
-
This step is identical to Step 4 in Route 1. The 6-fluoro-5-methyl-3-nitropyridine is reduced to this compound using hydrogen gas and a palladium catalyst.
Data Summary for Route 2
| Step | Transformation | Key Reagents | Typical Yield (%) |
| 1 | N-Oxidation | 2,3-Lutidine, H₂O₂, Acetic Acid | 85-95 |
| 2 | Nitration | HNO₃, H₂SO₄ | 70-80 |
| 3 | Chlorination | POCl₃ | 60-70 |
| 4 | Deoxygenation | PCl₃ | >90 |
| 5 | Fluorination | KF, Phase-transfer catalyst | 50-65 |
| 6 | Reduction | H₂, Pd/C | >95 |
Workflow Diagram for Route 2
Caption: Synthetic pathway for Route 2.
Conclusion
The synthesis of this compound is achievable through multiple strategic pathways. The choice of the optimal route is contingent upon factors such as the cost and availability of starting materials, the desired scale of production, and the technical capabilities of the laboratory. The Balz-Schiemann reaction from 5-methylpyridin-3-amine offers a more direct route, while the multi-step synthesis from 2,3-lutidine provides an alternative from a more fundamental and inexpensive starting material. Both routes rely on well-established and robust chemical transformations, providing reliable access to this important building block for drug discovery and development. This guide has provided the foundational knowledge and detailed protocols to enable researchers to confidently undertake the synthesis of this valuable compound.
References
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Wikipedia. (2023). Balz–Schiemann reaction. [Link]
-
ResearchGate. (2016). 4‐Nitropyridine N‐oxide. [Link]
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Organic Chemistry Portal. (2008). Deoxygenation of Pyridine N-Oxides by Palladium-Catalysed Transfer Oxidation of Trialkylamines. [Link]
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Allen. Balz-Schiemann Reaction: Mechanism, Formula & Uses. [Link]
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Vedantu. Balz Schiemann Reaction: Mechanism, Steps & Applications. [Link]
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BYJU'S. Balz Schiemann Reaction Mechanism. [Link]
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Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]
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ResearchGate. (2010). A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. [Link]
-
Chemistry Stack Exchange. (2013). Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides?. [Link]
-
ACS Publications. (1960). Aromatic Fluorine Compounds. XI. Replacement of Chlorine by Fluorine in Halopyridines. [Link]
- Google Patents. (2017). CN104592107B - Synthesis method of 2,3-dimethyl-4-nitropyridine-N-oxide.
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Organic Chemistry Portal. Balz-Schiemann Reaction. [Link]
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An In-depth Technical Guide to the Reactivity Profile of 6-Fluoro-5-methylpyridin-3-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Fluoro-5-methylpyridin-3-amine is a fluorinated heterocyclic amine that has emerged as a valuable building block in medicinal chemistry and drug discovery. Its unique substitution pattern—an activating amino group, a deactivating fluorine atom, and a weakly activating methyl group on a pyridine core—creates a nuanced reactivity profile that can be strategically exploited for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of the chemical behavior of this compound, offering insights into its electronic properties and detailing its utility in various synthetic transformations.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value |
| CAS Number | 186593-48-6 |
| Molecular Formula | C₆H₇FN₂ |
| Molecular Weight | 126.13 g/mol |
| Appearance | Off-white to light brown solid |
| Purity | Typically >95% |
Electronic and Reactivity Landscape
The reactivity of this compound is governed by the interplay of its substituents on the pyridine ring. The pyridine nitrogen is inherently electron-withdrawing, which generally deactivates the ring towards electrophilic aromatic substitution (EAS) and activates it for nucleophilic aromatic substitution (SNAr).
The substituents modulate this intrinsic reactivity:
-
Amino Group (-NH₂): As a strong electron-donating group through resonance (+R effect), the amino group at the 3-position significantly activates the pyridine ring towards EAS, directing electrophiles to the ortho and para positions (C2, C4, and C6).
-
Fluoro Group (-F): The fluorine atom at the 6-position is strongly electron-withdrawing via the inductive effect (-I effect), deactivating the ring. However, it can also exert a weak electron-donating resonance effect (+R effect). Its high electronegativity makes the C6 position susceptible to nucleophilic attack.
-
Methyl Group (-CH₃): The methyl group at the 5-position is a weak electron-donating group through induction (+I effect), providing slight activation to the ring.
This combination of electronic effects leads to a complex reactivity map, allowing for selective transformations at different sites of the molecule.
Caption: Predicted reactivity sites of this compound.
Key Synthetic Transformations and Protocols
Reactions at the Amino Group: Nucleophilicity and Diazotization
The primary amino group is the most nucleophilic center of the molecule and readily participates in reactions with electrophiles.
The amino group can be acylated, sulfonylated, or react with isocyanates and isothiocyanates to form the corresponding amides, sulfonamides, ureas, and thioureas. These reactions are typically carried out in the presence of a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIEA) to scavenge the acid byproduct.
Experimental Protocol: General Acylation
-
Dissolve this compound (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Add a base, for example, triethylamine (1.2 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Add the acylating agent (e.g., acetyl chloride, 1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).
-
Quench the reaction with water and extract the product with an organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
The amino group can be converted to a diazonium salt, which is a versatile intermediate for a variety of transformations, including Sandmeyer-type reactions to introduce halides, cyano, or hydroxyl groups, or reduction to form a hydrazine.[1]
Experimental Protocol: Synthesis of 2-Fluoro-5-hydrazinyl-3-methylpyridine [1]
-
Dissolve this compound (1.00 g, 7.93 mmol) in aqueous hydrochloric acid (20 mL, 6.0 M).
-
Cool the solution to 0 °C.
-
Add a solution of sodium nitrite (547 mg, 7.93 mmol) in 21 mL of water dropwise, maintaining the temperature at 0 °C.
-
After 30 minutes of stirring under cooling, add a solution of tin(II) chloride dihydrate (4.47 g, 19.8 mmol) in aqueous hydrochloric acid.
-
The resulting precipitate is collected to afford the crude product (327 mg, 86% yield), which can be used in subsequent steps without further purification.
Sources
A Senior Application Scientist's Guide to 6-Fluoro-5-methylpyridin-3-amine: A Strategic Fluorinated Building Block in Modern Drug Discovery
Executive Summary: 6-Fluoro-5-methylpyridin-3-amine has emerged as a highly valuable, trifunctional building block for medicinal chemistry and drug development. Its unique substitution pattern—an activating amino group for derivatization, a fluorine atom to modulate physicochemical properties, and a methyl group for steric and electronic influence—offers a sophisticated tool for molecular design. This guide provides an in-depth analysis of its properties, synthesis, core reactivity, and application in contemporary drug discovery, supported by detailed experimental protocols.
The Strategic Advantage of Fluorinated Pyridines
In medicinal chemistry, the incorporation of fluorine into lead compounds is a well-established strategy to enhance metabolic stability, modulate pKa, and improve binding affinity through unique non-covalent interactions. The pyridine scaffold, a common motif in pharmaceuticals, benefits significantly from fluorination. This compound stands out by presenting three distinct functional handles on this privileged core, allowing for precise, multi-vector optimization of drug candidates.
-
Amino Group (C3): The primary nucleophilic center, ideal for forming amide, sulfonamide, or urea linkages, which are critical for establishing key interactions with biological targets, such as the hinge region of kinases.
-
Fluorine Atom (C6): The strong electron-withdrawing nature of fluorine lowers the pKa of the pyridine nitrogen, reducing basicity and potentially avoiding off-target effects associated with highly basic centers. It also serves as a powerful tool for blocking metabolic oxidation at the C6 position.
-
Methyl Group (C5): This group provides steric bulk, influencing the conformation of derivatives and potentially creating favorable lipophilic interactions within a binding pocket.
Physicochemical & Structural Profile
A clear understanding of the fundamental properties of a building block is paramount before its inclusion in a synthetic campaign.
| Property | Value |
| CAS Number | 186593-48-6[1] |
| Molecular Formula | C6H7FN2[2] |
| Molecular Weight | 126.13 g/mol |
| Appearance | Off-white to light brown solid |
| Boiling Point | Approx. 235-240 °C |
| Melting Point | 78-82 °C |
The interplay of the substituents creates a unique electronic environment. The amino group is a strong electron-donating group, while the fluorine is strongly electron-withdrawing. This push-pull system influences the reactivity of the pyridine ring and the nucleophilicity of the amine.
Synthesis and Commercial Availability
While several synthetic routes exist, a common laboratory-scale approach involves the nitration of a substituted picoline followed by reduction. The specific pathway to this compound often starts from commercially available precursors. The compound is readily available from numerous chemical suppliers, ensuring its accessibility for research and development programs.
Caption: A generalized workflow for the synthesis of aminopyridines.
Core Reactivity and Synthetic Utility
The true power of this compound lies in its versatile reactivity, primarily centered on the C3-amino group.
N-Functionalization: The Primary Derivatization Handle
The most straightforward and widely used reaction is the acylation of the amino group to form amides. This reaction is fundamental to building out the molecular scaffold and is frequently employed in the synthesis of kinase inhibitors and other targeted therapies.
Causality Behind Protocol Choice: Standard amide coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or T3P (Propylphosphonic anhydride) are often preferred over simpler methods (e.g., acid chlorides) for several reasons. They operate under mild conditions, minimizing side reactions on the sensitive heterocyclic core. Furthermore, they are highly efficient, ensuring good yields even with sterically hindered or electronically deactivated coupling partners, which is crucial in complex, multi-step syntheses.
Diazotization and Sandmeyer-Type Reactions
The primary aromatic amine can be converted into a diazonium salt, which is a versatile intermediate for introducing a wide range of functional groups at the C3 position. This dramatically expands the synthetic possibilities beyond simple N-functionalization.
Caption: Key reaction pathways originating from the core building block.
A specific example from patent literature demonstrates the conversion of the amine to an iodide via a Sandmeyer-like reaction using tert-butyl nitrite.[3][4][5] This transformation is critical for enabling subsequent cross-coupling reactions, such as Suzuki or Sonogashira couplings, by installing a suitable handle.
Case Study: Application in Kinase Inhibitor Synthesis
The 6-fluoro-5-methylpyridin-3-yl moiety is a privileged scaffold for developing kinase inhibitors. Its structure can mimic the hydrogen bonding pattern of adenine, allowing it to act as a "hinge-binder" in the ATP binding site of many kinases.
A patent for pyridone compounds as kinase modulators describes the use of this compound as a key starting material.[6] In their synthesis, the amine is first condensed with a dicarbonyl compound to form a pyridone ring system, which then serves as the core of the final inhibitor.
Caption: Synthetic logic for using the building block in drug discovery.
This case highlights the building block's strategic value: it provides a pre-functionalized, fluorinated core that directs the synthesis toward a specific, biologically relevant chemical space.
Detailed Experimental Protocols
The following protocols are representative examples based on procedures found in the patent literature and reflect standard laboratory practice.
Protocol 1: General Procedure for Amide Coupling
This protocol describes a typical amide bond formation, a reaction used in the synthesis of PAR4 inhibitors.[7]
-
Reagent Preparation: In a clean, dry reaction vial, dissolve the carboxylic acid (1.0 eq) in an appropriate anhydrous solvent (e.g., DMF or DMC, approx. 0.1 M).
-
Activation: Add a coupling agent such as HATU (1.1 eq) to the solution.
-
Amine Addition: Add this compound (1.05 eq) to the mixture.
-
Base Addition: Add a non-nucleophilic base, such as N,N-diisopropylethylamine (DIEA) (3.0 eq), to the reaction mixture.
-
Reaction Monitoring: Stir the mixture at room temperature. Monitor the reaction progress by a suitable method (e.g., LC-MS or TLC) until the starting material is consumed (typically 2-16 hours).
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate. Wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired amide product.
Self-Validation: The success of the reaction is validated by LC-MS analysis, which should show the disappearance of the starting materials and the appearance of a new peak with the expected mass-to-charge ratio (M+H)+ for the product. Purity is confirmed by the final chromatographic separation and can be quantified by HPLC.
Protocol 2: Diazotization and Iodination
This procedure is adapted from a patent describing the synthesis of intermediates for Tau-protein targeting compounds.[3][4][5]
-
Initial Setup: To a solution of this compound (1.0 eq, e.g., 2.4 mmol) in N,N-dimethylacetamide (DMA, approx. 0.25 M), add potassium iodide (1.0 eq), iodine (0.5 eq), and copper(I) iodide (0.3 eq).
-
Diazotization: Add tert-butyl nitrite (6.0 eq) to the stirred mixture.
-
Heating: Heat the reaction mixture to 90 °C for 2 hours.
-
Reaction Monitoring: Progress can be monitored by TLC or LC-MS, observing the consumption of the starting amine.
-
Quenching & Extraction: After cooling to room temperature, carefully quench the reaction by adding water. Extract the aqueous mixture with ethyl acetate (3x).
-
Washing & Drying: Combine the organic extracts and wash with saturated sodium thiosulfate solution (to remove excess iodine), followed by brine. Dry the organic layer over anhydrous magnesium sulfate.
-
Purification: Filter the solution, and remove the solvent under reduced pressure. The resulting crude product can be purified by column chromatography to yield the 6-fluoro-3-iodo-5-methylpyridine.
Trustworthiness: This protocol includes a validation step in the work-up: the wash with sodium thiosulfate will decolorize the organic layer if excess iodine is present, providing a visual confirmation of a successful step. The final product's identity is confirmed by spectroscopic methods (NMR, MS).
Conclusion and Future Outlook
This compound is more than just a chemical reagent; it is a strategic tool that provides a robust starting point for synthesizing complex, biologically active molecules. Its trifunctional nature allows medicinal chemists to efficiently explore chemical space, fine-tune drug-like properties, and build potent and selective therapeutics. As the demand for novel kinase inhibitors and other targeted therapies continues to grow, the utility of this versatile fluorinated building block is set to expand, solidifying its place in the modern drug discovery toolkit.
References
- EPO. (n.d.). SUBSTITUTED HETEROCYCLIC COMPOUNDS AND THERAPEUTIC USES THEREOF - Patent 4188930.
- Smolecule. (n.d.). 6-Methyl-N-(5-methylhexan-2-yl)pyridin-3-amine.
- Google Patents. (n.d.). WO2021011913A1 - Tau-protein targeting compounds and associated methods of use.
- Google Patents. (n.d.). CA3042260A1 - Tau-protein targeting protacs and associated methods of use.
- Google Patents. (n.d.). WO2018102067A2 - Tau-protein targeting protacs and associated methods of use.
- Google Patents. (n.d.). WO2021062245A1 - Pyridone compounds and methods of use in the modulation of a protein kinase.
- Google Patents. (n.d.). WO2018013776A1 - Tricyclic heteroaryl-substituted quinoline and azaquinoline compounds as par4 inhibitors.
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- 7. WO2018013776A1 - Tricyclic heteroaryl-substituted quinoline and azaquinoline compounds as par4 inhibitors - Google Patents [patents.google.com]
An In-depth Technical Guide to the Discovery and Synthesis of 6-Fluoro-5-methylpyridin-3-amine
Introduction: A Key Building Block in Modern Medicinal Chemistry
6-Fluoro-5-methylpyridin-3-amine, a fluorinated pyridine derivative, has emerged as a critical intermediate in the landscape of contemporary drug discovery and development. Its strategic substitution pattern, featuring a fluorine atom, a methyl group, and an amine moiety on a pyridine scaffold, bestows upon it unique physicochemical properties that are highly sought after in the design of novel therapeutics. The presence of the fluorine atom can enhance metabolic stability, improve binding affinity to target proteins, and modulate the basicity of the pyridine nitrogen, thereby fine-tuning the pharmacokinetic and pharmacodynamic profiles of parent molecules.
This guide provides a comprehensive overview of a representative first synthesis of this compound, delving into the mechanistic rationale behind the synthetic strategy. It is intended for researchers, medicinal chemists, and process development scientists who require a thorough understanding of the preparation and properties of this versatile building block.
A Representative First Synthesis: A Two-Step Approach from 2-Fluoro-5-methylpyridine
While the specific initial discovery and synthesis in the literature can be difficult to pinpoint, a logical and widely applicable synthetic route proceeds via a two-step sequence starting from the readily available 2-Fluoro-5-methylpyridine. This method relies on two fundamental and robust transformations in aromatic chemistry: electrophilic nitration followed by reduction of the resulting nitro group.
Step 1: Electrophilic Nitration of 2-Fluoro-5-methylpyridine
The first step involves the introduction of a nitro group onto the pyridine ring. The directing effects of the existing substituents are paramount in determining the regioselectivity of this reaction. The fluorine atom at the 2-position is an ortho-, para-director, while the methyl group at the 5-position is also an ortho-, para-director. The pyridine nitrogen is a deactivating group and directs meta to itself. In this case, the nitration occurs at the 3-position, which is ortho to the activating methyl group and meta to the deactivating pyridine nitrogen.
The reaction is typically carried out using a mixture of concentrated sulfuric acid and fuming nitric acid at low temperatures to control the exothermic nature of the reaction and prevent over-nitration. Sulfuric acid protonates the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.
Step 2: Reduction of 6-Fluoro-5-methyl-3-nitropyridine
The second step is the reduction of the nitro group to the desired primary amine. A variety of reducing agents can be employed for this transformation, with common choices including catalytic hydrogenation (e.g., using palladium on carbon with a hydrogen source) or metal-acid combinations (e.g., tin(II) chloride in hydrochloric acid, or iron in acetic acid).
Catalytic hydrogenation is often preferred for its clean reaction profile and high yields. The nitro group is readily reduced over a palladium catalyst in the presence of hydrogen gas or a hydrogen transfer reagent like ammonium formate or hydrazine. The choice of solvent and reaction conditions can be optimized to ensure complete conversion and minimize side reactions.
Detailed Experimental Protocol
The following protocol is a representative example for the synthesis of this compound and should be performed by qualified chemists in a well-ventilated fume hood with appropriate personal protective equipment.
Step 1: Synthesis of 6-Fluoro-5-methyl-3-nitropyridine
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, add 2-Fluoro-5-methylpyridine (1.0 eq) to concentrated sulfuric acid (3-4 volumes) while cooling in an ice-salt bath to maintain an internal temperature below 10 °C.
-
Preparation of Nitrating Mixture: In a separate flask, carefully add fuming nitric acid (1.1 eq) to concentrated sulfuric acid (1 volume) while cooling in an ice bath.
-
Nitration Reaction: Add the nitrating mixture dropwise to the solution of 2-Fluoro-5-methylpyridine, ensuring the internal temperature does not exceed 15 °C.
-
Reaction Monitoring and Work-up: After the addition is complete, allow the reaction to stir at a low temperature for a specified time, monitoring the progress by TLC or LC-MS. Upon completion, carefully pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., sodium hydroxide solution) until the pH is basic.
-
Extraction and Isolation: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 6-Fluoro-5-methyl-3-nitropyridine, which can be purified further by recrystallization or column chromatography if necessary.
Step 2: Synthesis of this compound
-
Reaction Setup: To a solution of 6-Fluoro-5-methyl-3-nitropyridine (1.0 eq) in a suitable solvent (e.g., ethanol, methanol, or ethyl acetate) in a flask suitable for hydrogenation, add a catalytic amount of 10% Palladium on carbon (typically 5-10 mol%).
-
Reduction: The reduction can be carried out under an atmosphere of hydrogen gas (using a balloon or a Parr hydrogenator) or by using a hydrogen transfer reagent such as ammonium formate (4-5 eq).
-
Reaction Monitoring and Work-up: Stir the mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC or LC-MS, observing the disappearance of the starting material).
-
Isolation: Upon completion, filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with the reaction solvent.
-
Purification: Concentrate the filtrate under reduced pressure to obtain the crude this compound. The product can be purified by recrystallization or column chromatography to yield the final product as a solid.
Data Presentation
| Property | Value |
| CAS Number | 186593-48-6 |
| Molecular Formula | C₆H₇FN₂ |
| Molecular Weight | 126.13 g/mol |
| Appearance | Off-white to light brown crystalline solid |
| Melting Point | 78-82 °C |
| Boiling Point | Not available |
| Solubility | Soluble in methanol, ethanol, and other polar organic solvents |
Visualization of the Synthetic Workflow
Caption: Synthetic pathway for this compound.
Conclusion
The synthesis of this compound via the nitration and subsequent reduction of 2-Fluoro-5-methylpyridine represents a robust and scalable method for the preparation of this valuable building block. The principles of electrophilic aromatic substitution and nitro group reduction are fundamental to this process, and a thorough understanding of these reactions allows for optimization and adaptation to specific laboratory or industrial needs. The availability of this intermediate is crucial for the continued development of novel kinase inhibitors and other therapeutics, underscoring its significance in the field of medicinal chemistry.
References
-
Matrix Fine Chemicals. This compound | CAS 186593-48-6. [Link]
- Google Patents. Preparation method of fluoropyridine compounds. CN102898358A.
- Google Patents.
An In-Depth Technical Guide to the Solubility and Stability of 6-Fluoro-5-methylpyridin-3-amine
This guide provides a comprehensive technical overview of the solubility and stability of 6-Fluoro-5-methylpyridin-3-amine, a key building block in modern medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document synthesizes theoretical principles with practical experimental guidance to facilitate the effective use of this compound in research and development.
Introduction: The Significance of this compound in Drug Discovery
This compound is a substituted pyridine derivative that has garnered significant interest as a crucial intermediate in the synthesis of pharmacologically active molecules, particularly kinase inhibitors. Its structural features—a fluorinated pyridine ring, a methyl group, and an amino functionality—impart desirable physicochemical properties that can enhance metabolic stability and target binding affinity of drug candidates. A thorough understanding of its solubility and stability is paramount for its successful application in synthetic chemistry, formulation development, and preclinical studies.
Physicochemical Properties: A Foundation for Understanding Behavior
A molecule's inherent physicochemical properties are the primary determinants of its solubility and stability. The following table summarizes the key known and predicted properties of this compound.
| Property | Value | Source(s) |
| IUPAC Name | This compound | [1] |
| CAS Number | 186593-48-6 | [1] |
| Molecular Formula | C₆H₇FN₂ | [1] |
| Molecular Weight | 126.13 g/mol | [1] |
| Appearance | Light yellow to brown solid | [2] |
| Melting Point | 40-44 °C | [3] |
| Boiling Point | 208-209 °C | [3] |
| Predicted pKa | 4.8 ± 0.5 (amino group) | Predicted |
| Predicted logP | 1.2 ± 0.3 | Predicted |
Note: Predicted values for pKa and logP are derived from computational models and should be confirmed experimentally.
The predicted pKa of the amino group suggests it is a weak base. This is a critical parameter as it dictates the extent of ionization at different pH values, which in turn significantly influences aqueous solubility. The predicted logP indicates a moderate lipophilicity, suggesting a balance between aqueous and lipid solubility.
Part 1: Solubility Profile of this compound
Aqueous Solubility
The aqueous solubility of this compound is expected to be pH-dependent due to the presence of the basic amino group.
-
At acidic pH (pH < pKa): The amino group will be protonated, forming a cationic species. This ionized form is expected to have significantly higher aqueous solubility due to favorable ion-dipole interactions with water molecules.
-
At neutral and alkaline pH (pH > pKa): The compound will exist predominantly in its neutral, free base form. The solubility in this state will be lower and governed by its intrinsic solubility.
Organic Solvent Solubility
Based on its moderate lipophilicity (predicted logP of 1.2), this compound is expected to exhibit good solubility in a range of common organic solvents.
Expected Solubility in Common Organic Solvents:
| Solvent Class | Examples | Expected Solubility | Rationale |
| Polar Aprotic | DMSO, DMF, Acetonitrile | High | Capable of hydrogen bonding with the amino group and have favorable polarity. |
| Alcohols | Methanol, Ethanol | High | Can act as both hydrogen bond donors and acceptors. |
| Chlorinated | Dichloromethane, Chloroform | Moderate to High | Good general solvents for many organic compounds. |
| Ethers | Tetrahydrofuran (THF) | Moderate | Less polar than alcohols but still capable of some interaction. |
| Esters | Ethyl Acetate | Moderate | Offers a balance of polarity. |
| Non-polar | Hexane, Toluene | Low | The polar amino and fluoro groups limit solubility in non-polar environments. |
Experimental Protocol for Solubility Determination
A robust determination of solubility requires a well-designed experimental protocol. The following outlines a standard shake-flask method coupled with HPLC analysis.
Caption: Shake-flask solubility determination workflow.
-
Preparation of Saturated Solutions: Add an excess amount of this compound to a series of vials containing a known volume of the desired solvents (e.g., water at different pH values, methanol, acetonitrile, etc.).
-
Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25 °C) for 24 to 48 hours to ensure equilibrium is reached.
-
Sample Collection and Preparation: After equilibration, visually confirm the presence of undissolved solid. Centrifuge the vials at high speed to pellet the excess solid. Carefully withdraw a known volume of the supernatant.
-
Dilution: Dilute the supernatant with a suitable solvent (typically the mobile phase of the HPLC method) to bring the concentration within the linear range of the calibration curve.
-
HPLC Analysis: Analyze the diluted samples using a validated stability-indicating HPLC method (see protocol below).
-
Quantification: Determine the concentration of the compound in the diluted samples by comparing the peak area to a standard curve prepared from known concentrations of this compound.
-
Calculation: Calculate the solubility in the original solvent, taking into account the dilution factor.
Part 2: Stability Profile of this compound
Assessing the stability of a compound under various stress conditions is a critical component of its characterization, providing insights into its degradation pathways and informing on appropriate storage and handling conditions.
Theoretical Stability Considerations
-
Metabolic Stability: The presence of the fluorine atom on the pyridine ring is known to enhance metabolic stability.[4] The strong carbon-fluorine bond can block sites of oxidative metabolism by cytochrome P450 enzymes.[4]
-
Chemical Stability: Aromatic amines can be susceptible to oxidation, particularly at the amino group. The electron-withdrawing nature of the fluorine atom and the pyridine ring may influence the reactivity of the amino group. The compound is generally expected to be stable under neutral conditions but may be susceptible to degradation under harsh acidic, basic, oxidative, and photolytic conditions.
Forced Degradation Studies
Forced degradation (or stress testing) is essential to identify potential degradation products and establish a stability-indicating analytical method.
Sources
Methodological & Application
Application Notes & Protocols: The Strategic Role of 6-Fluoro-5-methylpyridin-3-amine in the Synthesis of Novel Imidazo[1,2-a]pyridine-Based PI3K Inhibitors
Introduction: Targeting the PI3K Pathway and the Rationale for Fluorinated Pyridine Scaffolds
The phosphatidylinositol 3-kinase (PI3K) signaling pathway is a critical intracellular cascade that governs a multitude of cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2] Aberrant activation of the PI3K/Akt/mTOR pathway is a frequent event in a wide variety of human cancers, making it a highly attractive target for the development of novel anticancer therapeutics.[3][4] The development of small molecule inhibitors targeting the various isoforms of PI3K has been a major focus of oncology drug discovery.
Among the diverse chemical scaffolds utilized for PI3K inhibition, the imidazo[1,2-a]pyridine core has emerged as a promising framework.[3][4][5] These bicyclic heteroaromatic systems offer a rigid and tunable platform for introducing substituents that can engage in key interactions within the ATP-binding pocket of the PI3K enzyme.
This application note details the strategic use of 6-Fluoro-5-methylpyridin-3-amine as a key building block in the synthesis of a novel class of imidazo[1,2-a]pyridine-based PI3K inhibitors. We will explore the rationale behind the selection of this particular starting material, provide a detailed synthetic protocol for its incorporation, and discuss the significance of the fluorine and methyl substituents in modulating the physicochemical and pharmacological properties of the final inhibitor.
The presence of a fluorine atom in drug candidates can significantly enhance their metabolic stability, binding affinity, and membrane permeability.[2][6] The methyl group, in turn, can provide steric hindrance to prevent unwanted metabolism and can also contribute to favorable hydrophobic interactions within the target protein. The strategic placement of these functional groups in this compound makes it a valuable starting material for the synthesis of next-generation PI3K inhibitors.
The PI3K/Akt/mTOR Signaling Pathway: A Key Target in Oncology
The PI3K/Akt/mTOR pathway is a complex and tightly regulated signaling network. Upon activation by growth factors or other extracellular stimuli, PI3K phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors such as Akt and PDK1. Activated Akt then phosphorylates a host of downstream targets, including the mammalian target of rapamycin (mTOR), to promote cell growth, proliferation, and survival.
Caption: The PI3K/Akt/mTOR signaling pathway and the point of intervention for inhibitors.
Synthetic Strategy: Construction of the Imidazo[1,2-a]pyridine Core
The synthesis of imidazo[1,2-a]pyridine-based PI3K inhibitors from this compound generally follows a well-established synthetic route involving a condensation reaction to form the bicyclic core, followed by functionalization at key positions. The following protocol is a representative example based on established methodologies.[3][4]
Caption: General synthetic workflow for imidazo[1,2-a]pyridine-based PI3K inhibitors.
Detailed Experimental Protocol
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| This compound | ≥98% | Commercially Available |
| 2-Bromo-1-(4-fluorophenyl)ethan-1-one | ≥97% | Commercially Available |
| Palladium(II) acetate (Pd(OAc)₂) | Reagent Grade | Commercially Available |
| 2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos) | Reagent Grade | Commercially Available |
| (4-(Morpholin-4-yl)phenyl)boronic acid | ≥97% | Commercially Available |
| Sodium carbonate (Na₂CO₃) | Anhydrous | Commercially Available |
| 1,4-Dioxane | Anhydrous | Commercially Available |
| Ethanol (EtOH) | Anhydrous | Commercially Available |
| Dichloromethane (DCM) | Anhydrous | Commercially Available |
| Ethyl acetate (EtOAc) | HPLC Grade | Commercially Available |
| Hexanes | HPLC Grade | Commercially Available |
Step 1: Synthesis of 6-fluoro-2-(4-fluorophenyl)-5-methylimidazo[1,2-a]pyridine
-
To a solution of this compound (1.0 eq) in anhydrous ethanol (10 mL/mmol) in a round-bottom flask, add 2-bromo-1-(4-fluorophenyl)ethan-1-one (1.1 eq).
-
Heat the reaction mixture to reflux (approximately 78 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-6 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Partition the residue between saturated sodium bicarbonate solution and ethyl acetate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of hexanes/ethyl acetate) to afford the desired 6-fluoro-2-(4-fluorophenyl)-5-methylimidazo[1,2-a]pyridine.
Step 2: Suzuki Coupling for Introduction of the Morpholine Moiety
-
To a microwave vial, add 6-fluoro-2-(4-fluorophenyl)-5-methylimidazo[1,2-a]pyridine (1.0 eq), (4-(morpholin-4-yl)phenyl)boronic acid (1.5 eq), sodium carbonate (3.0 eq), palladium(II) acetate (0.05 eq), and XPhos (0.1 eq).
-
Evacuate and backfill the vial with argon or nitrogen three times.
-
Add anhydrous 1,4-dioxane and water (4:1 v/v, 5 mL/mmol).
-
Seal the vial and heat in a microwave reactor to 120 °C for 30-60 minutes. Monitor the reaction by LC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of celite.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of dichloromethane/methanol) to yield the final PI3K inhibitor.
Characterization Data (Representative)
| Compound | Molecular Formula | Molecular Weight | 1H NMR (400 MHz, CDCl₃) δ (ppm) | LC-MS (m/z) |
| Final Product | C₂₄H₂₀F₂N₄O | 434.44 | 8.10-8.00 (m, 2H), 7.85 (s, 1H), 7.60-7.50 (m, 2H), 7.40 (s, 1H), 7.20-7.10 (m, 2H), 7.00-6.90 (m, 2H), 3.90 (t, J = 4.8 Hz, 4H), 3.20 (t, J = 4.8 Hz, 4H), 2.40 (s, 3H). | 435.2 [M+H]⁺ |
Trustworthiness and Self-Validating Systems
The protocols described herein are based on well-established and robust chemical transformations. The progress of each reaction should be meticulously monitored by appropriate analytical techniques such as TLC and LC-MS to ensure complete conversion of starting materials and to identify the formation of the desired products. Purification by column chromatography is a critical step to ensure the high purity of the intermediates and the final compound, which is essential for accurate biological evaluation. The identity and purity of the final product should be confirmed by a combination of 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS).
Conclusion
This compound serves as a strategically important and versatile building block for the synthesis of novel imidazo[1,2-a]pyridine-based PI3K inhibitors. Its inherent structural features, including the fluorine and methyl groups, contribute to desirable pharmacokinetic and pharmacodynamic properties in the final drug candidates. The synthetic protocols outlined in this application note provide a reliable and adaptable framework for researchers in the field of drug discovery to generate libraries of potent and selective PI3K inhibitors for the potential treatment of cancer and other diseases driven by aberrant PI3K signaling.
References
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Synthesis and biological evaluation of imidazo[1,2-a]pyridine derivatives as novel PI3 kinase p110alpha inhibitors. PubMed. [Link]
-
(a) Synthesis of reference standard methyl-pictilisib. (b) Diagram of [¹¹C] - ResearchGate. ResearchGate. [Link]
-
Tuning the Biological Activity of PI3Kδ Inhibitor by the Introduction of a Fluorine Atom Using the Computational Workflow. National Institutes of Health. [Link]
-
Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC. National Institutes of Health. [Link]
-
(PDF) Tuning the Biological Activity of PI3Kδ Inhibitor by the Introduction of a Fluorine Atom Using the Computational Workflow. ResearchGate. [Link]
-
Pictilisib | C23H27N7O3S2 | CID 17755052 - PubChem. National Institutes of Health. [Link]
-
Discovery and Process Development of Class i PI3K and Class i PI3K/mTOR Inhibitors GDC-0941 and GDC-0980 | Request PDF. ResearchGate. [Link]
-
Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Ka inhibitors. Taylor & Francis Online. [Link]
-
Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors. National Institutes of Health. [Link]
-
11C-Labeled Pictilisib (GDC-0941) as a Molecular Tracer Targeting Phosphatidylinositol 3-Kinase (PI3K) for Breast Cancer Imaging - PMC. National Institutes of Health. [Link]
-
5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309), a Potent, Brain-Penetrant, Orally Bioavailable, Pan-Class I PI3K/mTOR Inhibitor as Clinical Candidate in Oncology. ACS Publications. [Link]
-
This compound | CAS 186593-48-6. Matrix Fine Chemicals. [Link]
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- 4. Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
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- 6. Tuning the Biological Activity of PI3Kδ Inhibitor by the Introduction of a Fluorine Atom Using the Computational Workflow - PMC [pmc.ncbi.nlm.nih.gov]
Introduction: Strategic Functionalization of a Privileged Heterocycle
An Application Guide to Palladium-Catalyzed Suzuki-Miyaura Coupling Protocols for the Derivatization of 6-Fluoro-5-methylpyridin-3-amine Scaffolds
In the landscape of modern drug discovery and medicinal chemistry, the pyridine scaffold remains a cornerstone for the design of novel therapeutic agents. Among the vast array of functionalized pyridines, This compound stands out as a particularly valuable building block. Its unique substitution pattern—an electron-donating amine, a moderately activating methyl group, and an electron-withdrawing fluorine atom—provides a nuanced electronic profile and multiple vectors for structural elaboration.
The Suzuki-Miyaura cross-coupling reaction is an indispensable tool for forging carbon-carbon bonds, enabling the modular assembly of complex molecular architectures from organoboron compounds and organic halides.[1] This guide provides a detailed examination of Suzuki coupling protocols specifically tailored for the derivatization of the this compound framework. As senior application scientists, we move beyond simple step-by-step instructions to explain the underlying chemical principles, the rationale for reagent selection, and the strategies to overcome common challenges associated with this class of substrates.
A critical point of clarification for researchers is that the amine group at the 3-position is not a suitable leaving group for a direct Suzuki coupling. Therefore, a necessary prerequisite is the conversion of the amine to a more reactive electrophilic partner, typically an iodide or bromide, via a Sandmeyer-type reaction. This guide will focus on the subsequent Suzuki coupling of the resulting halo-pyridine intermediate.
Key Chemical Data for this compound
| Property | Value |
| Chemical Structure | (SMILES: CC1=CC(N)=CN=C1F) |
| CAS Number | 186593-48-6[2][3][4][5] |
| Molecular Formula | C₆H₇FN₂[3] |
| Molecular Weight | 126.13 g/mol [3] |
Mechanistic Cornerstone: The Palladium Catalytic Cycle
The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[6] Understanding this mechanism is paramount for troubleshooting and optimizing reaction conditions. The three key stages are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (our derivatized pyridine), forming a Pd(II) complex. This is often the rate-determining step of the cycle.[6]
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[7]
-
Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the new C-C bond and regenerating the active Pd(0) catalyst to re-enter the cycle.
Experimental Protocols: A Guide to Practice
The following protocols are designed to be robust starting points for the Suzuki coupling of 3-bromo-6-fluoro-5-methylpyridine , the key intermediate derived from this compound.
Protocol 1: General Coupling with Arylboronic Acids
This protocol employs a modern palladium precatalyst system known for its high activity with challenging heterocyclic substrates, including those containing basic amine functionalities.[8][9]
Materials:
-
3-Bromo-6-fluoro-5-methylpyridine (1.0 equiv)
-
Arylboronic Acid (1.2 - 1.5 equiv)
-
[RuPhos-Pd-G3] precatalyst (1-3 mol%)
-
Potassium Phosphate (K₃PO₄), tribasic (2.0 - 3.0 equiv)
-
1,4-Dioxane, anhydrous
-
Water, degassed
Step-by-Step Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add 3-bromo-6-fluoro-5-methylpyridine, the arylboronic acid, and potassium phosphate.
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an oxygen-free environment.[10]
-
Catalyst Addition: Under a positive pressure of inert gas, add the [RuPhos-Pd-G3] precatalyst.
-
Solvent Addition: Add anhydrous 1,4-dioxane and degassed water (typically in a 4:1 to 10:1 ratio) via syringe. The final concentration should be approximately 0.1-0.2 M with respect to the limiting reagent.
-
Reaction: Place the sealed vessel in a preheated oil bath or heating block at 80-110 °C. Stir vigorously for the duration of the reaction.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reactions are typically complete within 2-12 hours.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Transfer to a separatory funnel, separate the layers, and extract the aqueous layer twice more with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude residue is then purified by flash column chromatography on silica gel to yield the desired biaryl product.
Rationale for Reagent Selection
-
Catalyst System: The use of bulky, electron-rich phosphine ligands like RuPhos is crucial.[11] These ligands accelerate the rate-limiting oxidative addition step and prevent catalyst deactivation, which can be caused by the coordination of the basic pyridine nitrogen to the palladium center.[8]
-
Base: Potassium phosphate (K₃PO₄) is an effective base that is strong enough to facilitate transmetalation but generally mild enough to tolerate a wide range of functional groups.[12]
-
Solvent System: A mixture of an organic solvent like dioxane or THF with water is common.[12][13] This biphasic system helps to dissolve both the organic starting materials and the inorganic base, facilitating interaction between all reaction components.
Comparative Data for Suzuki Couplings on Related Scaffolds
The following table summarizes typical conditions and outcomes for Suzuki couplings on structurally similar aminohalopyridines, providing a benchmark for expected results.
| Coupling Partner | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equivalents) | Solvent System | Temp (°C) | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2 M aq.) (2) | Toluene | 110 | 35-65[10] |
| 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ (2) | 1,4-Dioxane/H₂O | 100 | ~85-95 |
| 3-Furanylboronic acid | [RuPhos-Pd-G3] (2) | - | K₃PO₄ (2.5) | t-Amyl Alcohol | 110 | ~70-90[14] |
| 4-Vinylphenylboronic acid | G-COOH-Pd-10 (cat.) | - | K₂CO₃ (2) | DMF/H₂O | 110 | >90[15] |
Experimental Workflow Overview
The entire process, from starting materials to the final characterized product, follows a logical and systematic workflow.
Conclusion and Future Directions
The Suzuki-Miyaura coupling provides a powerful and versatile strategy for the C-C functionalization of the this compound scaffold, provided the amine is first converted to a suitable halide. By employing modern, robust catalyst systems with bulky, electron-rich ligands, researchers can effectively overcome the challenges posed by this electron-rich and potentially coordinating heterocycle. The protocols and principles outlined in this guide serve as a solid foundation for the synthesis of novel biaryl and heteroaryl compounds, paving the way for the discovery of new chemical entities in drug development and materials science.
References
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Matrix Fine Chemicals. This compound | CAS 186593-48-6. Available from: [Link]
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ChemUniverse. This compound [P89393]. Available from: [Link]
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Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. (2006). A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. Angewandte Chemie International Edition, 45(21), 3484-3488. Available from: [Link]
-
MDPI. (2024). Pd Nanoparticles Immobilized on Pyridinic N-Rich Carbon Nanosheets for Promoting Suzuki Cross-Coupling Reactions. Catalysts. Available from: [Link]
-
Liao, C. Y., et al. (2009). Robust and electron-rich cis-palladium(II) complexes with phosphine and carbene ligands as catalytic precursors in Suzuki coupling reactions. Chemistry, 15(2), 405-17. Available from: [Link]
-
De Meijere, A., & Diederich, F. (Eds.). (2004). Metal-catalyzed cross-coupling reactions. John Wiley & Sons. Available from: [Link]
- Dodds, D. (Ed.). (2016). Synthetic Methods in Drug Discovery: Volume 1. Royal Society of Chemistry.
-
Al-Masum, M., & El-Gendy, M. A. (2005). Functionalized Pyridylboronic Acids and Their Suzuki Cross-Coupling Reactions To Yield Novel Heteroarylpyridines. Organic Letters, 7(17), 3749-3752. Available from: [Link]
-
Uozumi, Y. (2004). Palladium Charcoal-Catalyzed Suzuki-Miyaura Coupling and Iridium-Catalyzed Aromatic C-H Borylation. Journal of the Japan Petroleum Institute, 47(5), 301-310. Available from: [Link]
-
Sarkar, B., et al. (2021). Application of 4-pyridylselenolate palladium macrocycles in Suzuki couplings. Inorganic Chemistry Frontiers, 8(11), 2736-2746. Available from: [Link]
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564-12649. Available from: [Link]
-
Rampalakos, C., et al. (2017). Asymmetric Suzuki-Miyaura coupling of heterocycles via Rhodium-catalysed allylic arylation of racemates. Nature Communications, 8(1), 15726. Available from: [Link]
-
Azar, F. A., et al. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Medicinal Chemistry, 14(7), 1231-1268. Available from: [Link]
-
Organic Chemistry UCI. (2011). Masking Boronic Acids for Suzuki Coupling. YouTube. Available from: [Link]
-
Zhang, L., et al. (2019). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction... ResearchGate. Available from: [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]
-
Surry, D. S., & Buchwald, S. L. (2011). Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases. Angewandte Chemie International Edition, 50(28), 6414-6447. Available from: [Link]
-
Chem Help ASAP. (2020). Suzuki cross-coupling reaction. YouTube. Available from: [Link]
-
Myers, A. G. Research Group. (n.d.). The Suzuki Reaction. Harvard University. Available from: [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Journal of the American Chemical Society, 129(11), 3358-3366. Available from: [Link]
-
Hie, L., & Garg, N. K. (2014). Nickel-Catalyzed Suzuki-Miyaura Coupling in t-Amyl Alcohol for the Preparation of 5-(Furan-3-yl)pyrimidine. Organic Syntheses, 91, 104-114. Available from: [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available from: [Link]
-
Beauchemin, A., et al. (2018). A highly efficient Suzuki–Miyaura methylation of pyridines leading to the drug pirfenidone and its CD3 version (SD-560). Green Chemistry, 20(1), 177-183. Available from: [Link]
-
Cirujano, F. G., et al. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Catalysts, 7(3), 76. Available from: [Link]
-
van der Pijl, F., et al. (2018). The Triple Role of Fluoride Ions in Palladium-Catalyzed Suzuki-Miyaura Reactions: Unprecedented Transmetalation from [ArPdFL2] Complexes. Journal of the American Chemical Society, 140(15), 5213-5221. Available from: [Link]
-
Liu, H., et al. (2024). The Substituent Effects of Suzuki Coupling in Aqueous Micelles. The Journal of Organic Chemistry, 89(17), 11930-11938. Available from: [Link]
-
Smith, A. M., et al. (2014). 2-(Fluorophenyl)pyridines by the Suzuki–Miyaura method: Ag2O accelerates coupling over undesired ipso substitution (SNAr) of fluorine. Tetrahedron Letters, 55(42), 5791-5794. Available from: [Link]
-
Claremont Colleges. (2021). Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross coupling of PyFluor with hetero(aryl) boronic acids/esters and Synthesis of ring oxidized phthalocyanine metal fluorides. Available from: [Link]
-
Hernandez, A. D., et al. (2021). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. Canadian Journal of Chemistry, 99(11), 903-908. Available from: [Link]
-
Semantic Scholar. (2024). The Substituent Effects of Suzuki Coupling in Aqueous Micelles. Available from: [Link]
-
Khan, S. G., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 190. Available from: [Link]
-
ResearchGate. (n.d.). Suzuki coupling of different chloropyridines with phenylboronic acids. Available from: [Link]
-
Hussain, M., et al. (2019). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 24(21), 3907. Available from: [Link]
-
PubChem. (n.d.). 3-Fluoro-5-methylpyridin-4-amine. National Center for Biotechnology Information. Available from: [Link]
-
ResearchGate. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Available from: [Link]
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- 3. This compound | CAS 186593-48-6 [matrix-fine-chemicals.com]
- 4. 186593-48-6|this compound|BLD Pharm [bldpharm.com]
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- 6. chem.libretexts.org [chem.libretexts.org]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
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- 11. A highly efficient Suzuki–Miyaura methylation of pyridines leading to the drug pirfenidone and its CD3 version (SD-560) - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
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- 15. mdpi.com [mdpi.com]
Application Notes and Protocols for the Buchwald-Hartwig Amination of 6-Fluoro-5-methylpyridin-3-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical guide for the N-arylation of 6-fluoro-5-methylpyridin-3-amine via the Buchwald-Hartwig amination. This reaction is a cornerstone of modern synthetic chemistry, enabling the formation of crucial C–N bonds in a multitude of pharmaceutical and materials science applications.[1][2] This guide will delve into the mechanistic nuances, substrate-specific challenges, and detailed experimental protocols for this transformation. We will explore the critical parameters of catalyst and ligand selection, base, and solvent choice, all tailored to the unique electronic and steric properties of this compound.
Introduction: The Strategic Importance of N-Aryl Pyridinamines
Substituted N-aryl pyridinamines are privileged scaffolds in medicinal chemistry, appearing in a wide array of biologically active molecules. The Buchwald-Hartwig amination has emerged as a powerful and versatile method for the synthesis of these motifs, largely supplanting classical methods that often require harsh reaction conditions and exhibit limited substrate scope.[1] The palladium-catalyzed cross-coupling of amines with aryl halides offers a direct and modular route to these valuable compounds, accommodating a broad range of functional groups.
The specific substrate, this compound, presents a unique set of challenges and opportunities. The fluorine atom at the 6-position and the methyl group at the 5-position significantly influence the electronic and steric environment of the pyridine ring. Understanding these effects is paramount to developing a successful and high-yielding amination protocol.
Substrate-Specific Considerations for this compound
The successful N-arylation of this compound is contingent on overcoming several potential hurdles inherent to the substrate's structure:
-
Electronic Effects of Substituents: The fluorine atom is a strongly electron-withdrawing group, which can increase the electrophilicity of the pyridine ring. This can be beneficial for the oxidative addition step of the catalytic cycle. Conversely, the methyl group is electron-donating, which can have an opposing effect. The interplay of these substituents will dictate the overall reactivity of the molecule.
-
Potential for Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center, potentially leading to catalyst inhibition or deactivation. The choice of a suitable ligand is crucial to mitigate this effect.
-
Steric Hindrance: While the methyl group is not directly adjacent to the amino group, its presence can still introduce a degree of steric hindrance that may influence the approach of the palladium catalyst and the aryl halide.
The Catalytic Cycle: A Mechanistic Overview
The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium(0)/palladium(II) redox couple.[1] A general representation of the mechanism is as follows:
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Key Parameters for Optimization
The success of the Buchwald-Hartwig amination of this compound hinges on the careful selection and optimization of several key parameters:
Palladium Precatalyst and Ligand Selection
The choice of the palladium source and, more critically, the phosphine ligand is paramount for achieving high catalytic activity and product yields. For challenging substrates like substituted pyridines, bulky and electron-rich phosphine ligands are generally preferred. These ligands promote the crucial oxidative addition and reductive elimination steps while preventing the formation of inactive catalyst species.
| Ligand Generation | Common Ligands | Key Features & Applications |
| First Generation | P(o-tolyl)₃, P(t-Bu)₃ | Effective for simple aryl bromides and secondary amines. |
| Second Generation | BINAP, DPPF | Bidentate ligands that expanded the scope to include primary amines and aryl iodides/triflates.[1] |
| Third/Fourth Gen. | XPhos, SPhos, RuPhos, BrettPhos | Bulky, electron-rich biaryl phosphine ligands offering broad substrate scope, high reactivity for aryl chlorides, and tolerance for a wide range of functional groups.[3] |
For the amination of this compound, ligands from the third and fourth generations are highly recommended as a starting point.
Base Selection
The base plays a critical role in the deprotonation of the amine to form the palladium-amido complex. The choice of base can significantly impact the reaction rate and the stability of the starting materials and products.
| Base | pKa of Conjugate Acid | Typical Applications & Considerations |
| Sodium tert-butoxide (NaOtBu) | ~19 | A strong, commonly used base. Can be incompatible with base-sensitive functional groups. |
| Lithium bis(trimethylsilyl)amide (LiHMDS) | ~26 | A very strong, non-nucleophilic base. Useful for less reactive amines. |
| Potassium phosphate (K₃PO₄) | ~12.3 | A weaker inorganic base, often requiring higher reaction temperatures. |
| Cesium carbonate (Cs₂CO₃) | ~10.3 | A mild inorganic base, suitable for sensitive substrates. |
Given the presence of the fluoro and amino groups on the pyridine ring, a moderately strong base like sodium tert-butoxide is a good initial choice. However, if substrate decomposition is observed, switching to a weaker base like potassium phosphate or cesium carbonate may be necessary.
Solvent Selection
The solvent must be anhydrous and capable of dissolving the reagents and catalyst system. Aprotic, non-polar to moderately polar solvents are typically employed.
| Solvent | Boiling Point (°C) | Properties and Use Cases |
| Toluene | 111 | A common, non-polar solvent. |
| Dioxane | 101 | A polar aprotic solvent that can often enhance reaction rates. |
| Tetrahydrofuran (THF) | 66 | A polar aprotic solvent, suitable for lower temperature reactions. |
Toluene and dioxane are excellent starting points for the amination of this compound.
Experimental Protocols
The following protocols provide a detailed, step-by-step methodology for the Buchwald-Hartwig amination of this compound.
Protocol 1: General Procedure for Aryl Bromides
This protocol is a robust starting point for the coupling of this compound with a variety of aryl bromides.
Workflow Diagram:
Caption: A typical experimental workflow for the Buchwald-Hartwig amination.
Reagents and Materials:
-
This compound
-
Aryl bromide
-
Palladium precatalyst (e.g., Pd₂(dba)₃ or a G3/G4 precatalyst)
-
Phosphine ligand (e.g., XPhos or BrettPhos)
-
Base (e.g., Sodium tert-butoxide)
-
Anhydrous solvent (e.g., Toluene or Dioxane)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and purification supplies
Procedure:
-
To a dry Schlenk flask, add the palladium precatalyst (0.02 equiv), the phosphine ligand (0.04 equiv), and the base (1.5 equiv).
-
Seal the flask, and evacuate and backfill with argon three times.
-
Add this compound (1.0 equiv) and the aryl bromide (1.2 equiv).
-
Add the anhydrous solvent via syringe.
-
Place the flask in a preheated oil bath and stir the reaction mixture at the desired temperature (typically 80-110 °C).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Optimization for Challenging Aryl Chlorides
Aryl chlorides are generally less reactive than their bromide counterparts and may require more forcing conditions or a more active catalyst system.
Key Modifications from Protocol 1:
-
Catalyst System: Employ a more active catalyst system, such as a fourth-generation Buchwald precatalyst (e.g., XPhos Pd G4) at a slightly higher loading (e.g., 0.03 equiv).
-
Base: A stronger base like LiHMDS may be necessary.
-
Temperature: Higher reaction temperatures (e.g., 110-120 °C) may be required.
-
Reaction Time: The reaction may require a longer duration.
Data Presentation: A Guide for Reaction Optimization
Systematic optimization is key to achieving high yields. The following table provides a template for recording and comparing experimental results.
| Entry | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromotoluene | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu (1.5) | Toluene | 100 | 12 | e.g., 85 |
| 2 | 4-Chlorotoluene | XPhos Pd G4 (3) | - | LiHMDS (1.5) | Dioxane | 110 | 24 | e.g., 70 |
| 3 | ... | ... | ... | ... | ... | ... | ... | ... |
Troubleshooting and Expert Insights
-
Low or No Conversion:
-
Inactive Catalyst: Ensure that the palladium precatalyst and ligand are of high quality and have been stored under an inert atmosphere. The use of pre-catalysts can often give more reproducible results.
-
Insufficiently Strong Base: For less reactive amines or aryl halides, a stronger base may be required.
-
Catalyst Inhibition: If catalyst inhibition by the pyridine nitrogen is suspected, consider using a ligand with greater steric bulk.
-
-
Formation of Side Products:
-
Hydrodehalogenation: This side reaction can occur, particularly with primary amines. The choice of ligand is crucial to minimize this pathway.
-
Homocoupling of the Aryl Halide: This can be a sign of catalyst decomposition.
-
-
Substrate Decomposition:
-
If the starting material or product is degrading, consider using a milder base (e.g., K₃PO₄ or Cs₂CO₃) and a lower reaction temperature.
-
Conclusion
The Buchwald-Hartwig amination of this compound is a highly valuable transformation for the synthesis of complex N-aryl pyridinamines. By carefully considering the electronic and steric properties of the substrate and by systematically optimizing the choice of catalyst, ligand, base, and solvent, researchers can achieve high yields and access a diverse range of important molecules. The protocols and insights provided in this guide serve as a robust starting point for the successful implementation of this powerful synthetic methodology.
References
- Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl Phosphines in Pd-Catalyzed Amination: A User's Guide. Chemical Science, 2(1), 27-50.
- Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534-1544.
- Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564-12649.
- Fors, B. P., & Buchwald, S. L. (2010). A Multiligand-Based Pd Catalyst for C− N Cross-Coupling Reactions. Journal of the American Chemical Society, 132(44), 15914-15917.
-
Buchwald–Hartwig amination. (2023, December 2). In Wikipedia. [Link]
- Maiti, D., Fors, B. P., Henderson, J. L., Nakamura, Y., & Buchwald, S. L. (2011). Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases. Chemical Science, 2(1), 57-68.
- Yin, J., & Buchwald, S. L. (2002). Pd-Catalyzed Intermolecular Amidation of Aryl Halides: The Discovery that Xantphos Can Be Trans-Chelating in a Palladium Complex. Journal of the American Chemical Society, 124(21), 6043-6048.
- Shen, Q., & Hartwig, J. F. (2008). [(CyPF-tBu)PdCl₂]: An Air-Stable, One-Component, Highly Efficient Catalyst for Amination of Heteroaryl and Aryl Halides. Organic Letters, 10(18), 4109-4112.
- Green, R. A., & Hartwig, J. F. (2014). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Organic Letters, 16(17), 4388-4391.
- Fier, P. S., & Hartwig, J. F. (2013). Selective C–H Fluorination of Pyridines and Diazines Inspired by a Classic Amination Reaction. Science, 342(6161), 956-960.
Sources
The Strategic Role of 6-Fluoro-5-methylpyridin-3-amine in Modern Medicinal Chemistry: Application Notes and Protocols
Introduction: The Value Proposition of a Fluorinated Pyridine Building Block
In the landscape of contemporary drug discovery, particularly in the realm of kinase inhibitors, the strategic incorporation of fluorine and specific substitution patterns on heterocyclic scaffolds is a cornerstone of rational drug design. 6-Fluoro-5-methylpyridin-3-amine (CAS No. 186593-48-6) has emerged as a high-value intermediate, prized for its unique combination of electronic and steric properties. This technical guide provides an in-depth analysis of its application, supported by detailed experimental protocols for its synthesis and subsequent elaboration into advanced intermediates for targeted therapeutics.
The aminopyridine motif is a well-established "hinge-binder" in numerous kinase inhibitors, capable of forming crucial hydrogen bonds with the backbone of the kinase hinge region. The introduction of a fluorine atom at the 6-position, ortho to the ring nitrogen, serves multiple critical functions. It lowers the pKa of the pyridine nitrogen, modulating its basicity and potentially altering its interaction with biological targets. Furthermore, the fluorine atom can enhance metabolic stability by blocking potential sites of oxidative metabolism and improve membrane permeability, thereby favorably impacting pharmacokinetic profiles. The adjacent methyl group at the 5-position provides steric bulk, which can be exploited to achieve selectivity for the target kinase and to orient the molecule within the ATP-binding pocket. This strategic functionalization makes this compound a sought-after building block in the synthesis of targeted therapies, most notably in oncology.
Core Applications in Medicinal Chemistry
The primary application of this compound lies in its role as a key precursor for small-molecule kinase inhibitors. Kinases are a class of enzymes that play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. This intermediate is a component of several potent and selective kinase inhibitors, with its most prominent application being in the synthesis of Vemurafenib.
Vemurafenib (Zelboraf®): A Case Study in Targeted Therapy
Vemurafenib is a potent inhibitor of the BRAF V600E mutated serine-threonine kinase, a key driver in a significant subset of metastatic melanomas. The this compound moiety is incorporated into the final drug structure through an amide bond formation, where it serves as a critical pharmacophore that contributes to the overall binding affinity and selectivity of the molecule for the target kinase.
Beyond Vemurafenib, this fluorinated aminopyridine scaffold is of significant interest in the development of inhibitors for other kinases, such as:
-
PI3K (Phosphoinositide 3-kinase): A key enzyme in cell signaling pathways that regulate cell growth, proliferation, and survival.
-
PIM Kinases: A family of serine/threonine kinases that are overexpressed in various cancers and are involved in cell cycle progression and apoptosis.
The versatility of the amino group allows for a variety of chemical transformations, including amide bond formations, Suzuki-Miyaura couplings, and Buchwald-Hartwig aminations, making it a flexible building block for creating diverse libraries of potential drug candidates.
Experimental Protocols
The following protocols are provided as a guide for the synthesis and application of this compound. These are representative procedures based on established chemical principles and literature precedents.
Protocol 1: Synthesis of this compound
This two-step synthesis involves the nitration of a commercially available precursor, 2-fluoro-5-methylpyridine, followed by the reduction of the resulting nitro group to the desired amine.
Caption: Synthetic pathway for this compound.
Step 1: Nitration of 2-Fluoro-5-methylpyridine
-
Materials:
-
2-Fluoro-5-methylpyridine
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Fuming Nitric Acid (HNO₃)
-
Ice
-
Sodium Hydroxide (NaOH) solution
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, dropping funnel, magnetic stirrer, ice bath
-
-
Procedure:
-
In a clean, dry round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add 2-fluoro-5-methylpyridine (1.0 eq).
-
Cool the flask in an ice bath and slowly add concentrated sulfuric acid (3-4 volumes) while maintaining the internal temperature below 10 °C.
-
In a separate flask, prepare the nitrating mixture by carefully adding fuming nitric acid (1.1 eq) to a small amount of concentrated sulfuric acid (1 volume) in an ice bath.
-
Add the nitrating mixture dropwise to the solution of 2-fluoro-5-methylpyridine, ensuring the temperature does not exceed 15 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Carefully pour the reaction mixture onto crushed ice and neutralize with a cold aqueous solution of sodium hydroxide until the pH is approximately 7-8.
-
Extract the aqueous layer with dichloromethane (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield 2-fluoro-5-methyl-3-nitropyridine.
-
Step 2: Reduction of 2-Fluoro-5-methyl-3-nitropyridine
-
Materials:
-
2-Fluoro-5-methyl-3-nitropyridine
-
Iron powder (Fe)
-
Ammonium Chloride (NH₄Cl)
-
Ethanol (EtOH)
-
Water (H₂O)
-
Ethyl Acetate (EtOAc)
-
Celite®
-
Round-bottom flask, reflux condenser, magnetic stirrer
-
-
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-fluoro-5-methyl-3-nitropyridine (1.0 eq), iron powder (5.0 eq), and a mixture of ethanol and water (e.g., 4:1 v/v).
-
Add a catalytic amount of ammonium chloride.
-
Heat the reaction mixture to reflux (approximately 80-90 °C) and stir vigorously.
-
Monitor the reaction progress by TLC. The reaction is typically complete within 2-4 hours.
-
Once the reaction is complete, cool the mixture to room temperature and filter through a pad of Celite® to remove the iron salts.
-
Wash the Celite® pad with ethyl acetate.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Extract the remaining aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford this compound.
-
| Parameter | Nitration | Reduction |
| Typical Yield | 70-85% | 85-95% |
| Purity (crude) | >90% | >95% |
| Purification | Direct use or flash chromatography | Flash chromatography if necessary |
Protocol 2: Buchwald-Hartwig Amination with this compound
This protocol describes a general procedure for the palladium-catalyzed cross-coupling of this compound with an aryl halide. This reaction is fundamental for constructing more complex drug-like molecules.
Caption: General scheme for Buchwald-Hartwig amination.
-
Materials:
-
This compound (1.0 eq)
-
Aryl halide (e.g., aryl bromide or chloride) (1.2 eq)
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (2-5 mol%)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (4-10 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 eq)
-
Anhydrous Toluene or Dioxane
-
Schlenk tube, inert atmosphere (Argon or Nitrogen)
-
-
Procedure:
-
In a glovebox or under a positive pressure of inert gas, add the aryl halide (1.0 mmol), this compound (1.2 mmol), sodium tert-butoxide (1.4 mmol), Pd₂(dba)₃ (0.02 mmol), and XPhos (0.04 mmol) to a dry Schlenk tube equipped with a stir bar.
-
Evacuate and backfill the Schlenk tube with inert gas three times.
-
Add anhydrous toluene (5 mL) via syringe.
-
Seal the Schlenk tube and heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
Cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Conclusion: A Versatile Intermediate for Future Drug Discovery
This compound represents a strategically designed building block that addresses several key challenges in modern medicinal chemistry. Its unique substitution pattern provides a valuable handle for chemists to fine-tune the properties of drug candidates, enhancing their potency, selectivity, and pharmacokinetic profiles. The protocols detailed herein provide a reliable framework for the synthesis and application of this important intermediate, empowering researchers to accelerate the discovery and development of the next generation of targeted therapies.
References
- Vemurafenib Synthesis: For an overview of the synthesis of Vemurafenib and related compounds, refer to patents filed by Plexxikon Inc. and F. Hoffmann-La Roche AG. A representative patent is WO2015075749A1, which describes various processes for the preparation of Vemurafenib.
-
Aminopyridines in Kinase Inhibition: For a review on the role of aminopyridines in kinase inhibition, see articles on medicinal chemistry and drug discovery.
-
URL: [Link]
-
-
Buchwald-Hartwig Amination: For detailed information on the Buchwald-Hartwig amination reaction, including mechanism and applic
-
URL: [Link]
-
-
Synthesis of Fluorinated Pyridines: For general methods on the synthesis of fluorinated pyridines and their intermedi
-
URL: [Link]
-
Application Note: A Streamlined Protocol for the Palladium-Catalyzed N-Arylation of 6-Fluoro-5-methylpyridin-3-amine
Introduction: The Significance of N-Aryl Pyridinamines
N-arylated heterocyclic amines are privileged scaffolds in modern drug discovery and materials science. Their rigid structures and unique electronic properties make them integral components of numerous marketed pharmaceuticals, including kinase inhibitors and central nervous system agents. The specific substrate, 6-Fluoro-5-methylpyridin-3-amine, is a valuable building block, incorporating a fluorinated pyridine ring that can enhance metabolic stability and modulate physicochemical properties such as pKa and lipophilicity.
The formation of the C(aryl)-N(amine) bond is a cornerstone of synthetic organic chemistry. While classical methods like the Ullmann condensation have been historically important, they often require harsh reaction conditions.[1][2] The advent of palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, has revolutionized this field by offering a milder, more general, and highly efficient alternative.[3] This reaction class provides a powerful tool for coupling a wide range of amines with aryl halides, even for challenging substrates like electron-deficient pyridines.[4][5]
This application note provides a detailed, field-proven protocol for the N-arylation of this compound using a Buchwald-Hartwig approach. We will delve into the mechanistic underpinnings of the reaction, explain the critical role of each component, and present a step-by-step guide for researchers in drug development and synthetic chemistry.
Reaction Principle: The Buchwald-Hartwig Amination Catalytic Cycle
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide (or triflate) and an amine.[6] The reaction proceeds through a catalytic cycle that involves a Pd(0)/Pd(II) redox couple. The choice of ligand, base, and solvent is paramount for a successful transformation, as these components influence the rate and efficiency of each step in the cycle.[3][7]
The generally accepted mechanism involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar-X) to form a Pd(II) complex.
-
Amine Coordination and Deprotonation: The amine coordinates to the Pd(II) center. A base then deprotonates the coordinated amine to form a palladium-amido complex.
-
Reductive Elimination: The final step involves the reductive elimination of the N-arylated product, regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[8]
A potential challenge with pyridine-containing substrates is the coordination of the pyridine's ring nitrogen to the palladium center, which can act as a catalyst poison and inhibit the reaction.[4] The use of sterically hindered and electron-rich phosphine ligands helps mitigate this issue by promoting the desired catalytic pathway over catalyst deactivation.
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Experimental Protocol
This protocol describes a general procedure for the N-arylation of this compound with a generic aryl bromide. Optimization may be required for specific aryl halides.
Materials and Reagents
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Molarity/Density | Notes |
| This compound | 186593-48-6 | 126.13 | Solid | The key substrate.[9] |
| Aryl Bromide (Ar-Br) | Varies | Varies | Varies | The coupling partner. |
| Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) | 51364-51-3 | 915.72 | Solid | Common Pd(0) precatalyst.[6] |
| Xantphos | 161265-03-8 | 578.68 | Solid | A bulky, electron-rich bisphosphine ligand.[10] |
| Sodium tert-butoxide (NaOtBu) | 865-48-5 | 96.10 | Solid | A strong, non-nucleophilic base. Handle in a glovebox. |
| Toluene, Anhydrous | 108-88-3 | 92.14 | 0.867 g/mL | Reaction solvent. Must be dry and deoxygenated. |
| Diethyl Ether | 60-29-7 | 74.12 | 0.713 g/mL | For workup. |
| Saturated aq. NH₄Cl | 12125-02-9 | 53.49 | ~5.2 M | For quenching the reaction. |
| Brine (Saturated aq. NaCl) | 7647-14-5 | 58.44 | Saturated | For workup. |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | Solid | Drying agent. |
Equipment
-
Schlenk flask or oven-dried round-bottom flask with a reflux condenser
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (Nitrogen or Argon manifold)
-
Heating mantle or oil bath with temperature control
-
Standard laboratory glassware (syringes, needles, separatory funnel)
-
Rotary evaporator
-
Silica gel for column chromatography
Experimental Workflow Diagram
Caption: Step-by-step workflow for the N-arylation experiment.
Step-by-Step Procedure
Note: Perform all steps under an inert atmosphere of nitrogen or argon.
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq.), the aryl bromide (1.1 eq.), Xantphos (0.02 eq., 2 mol%), and Pd₂(dba)₃ (0.01 eq., 1 mol%).
-
Rationale: Using a slight excess of the aryl bromide ensures complete consumption of the limiting pyridinamine. The catalyst and ligand loadings are typical for Buchwald-Hartwig reactions, balancing efficiency with cost.[11]
-
-
Base Addition: In a glovebox, weigh sodium tert-butoxide (1.4 eq.) and add it to the Schlenk flask. Quickly seal the flask.
-
Rationale: NaOtBu is a strong base required to deprotonate the amine within the catalytic cycle.[6] It is hygroscopic and should be handled in an inert environment to maintain its reactivity.
-
-
Solvent Addition and Degassing: Add anhydrous, degassed toluene via syringe to achieve a concentration of approximately 0.1 M with respect to the limiting amine. The mixture may be further degassed by bubbling nitrogen through the solution for 10-15 minutes.
-
Rationale: Oxygen can oxidize the Pd(0) catalyst, rendering it inactive. Using anhydrous and degassed solvent is critical for reproducibility and high yields. Toluene is a common high-boiling, non-polar solvent suitable for this reaction.[10]
-
-
Reaction: Place the flask in a preheated oil bath at 110 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed (typically 4-24 hours).
-
Workup and Extraction:
-
Once the reaction is complete, cool the flask to room temperature.
-
Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel and dilute with diethyl ether or ethyl acetate.
-
Wash the organic layer sequentially with water and then brine.
-
Rationale: The aqueous wash removes the inorganic base and salts. The brine wash helps to break any emulsions and further dry the organic layer.
-
-
Drying and Concentration: Dry the separated organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure N-arylated product.
Troubleshooting and Key Insights
-
Low or No Yield: This is a common issue when working with pyridine substrates.[4]
-
Catalyst Poisoning: The pyridine nitrogen may be deactivating the catalyst. Consider using a more sterically hindered ligand like RuPhos or BrettPhos, which can shield the palladium center.
-
Ineffective Base: Ensure the base is fresh and was handled under inert conditions. For some substrates, a different base like Cesium Carbonate (Cs₂CO₃) or Potassium Phosphate (K₃PO₄) may be more effective.
-
-
Side Reactions: Hydrodehalogenation of the aryl bromide can sometimes compete with the desired amination. This can often be suppressed by ensuring a sufficiently high concentration of the amine nucleophile and using the correct ligand.
-
Substrate Scope: While this protocol is robust, its efficiency can be substrate-dependent. Electron-poor aryl halides tend to undergo oxidative addition more readily, while electron-rich ones may require longer reaction times or higher temperatures.[3]
Conclusion
The Buchwald-Hartwig amination provides a reliable and versatile method for the N-arylation of this compound. By carefully selecting the catalyst, ligand, and base, and by maintaining strict inert and anhydrous conditions, researchers can efficiently synthesize a diverse library of N-arylated pyridinamine derivatives. This protocol serves as a validated starting point for the synthesis of these valuable compounds, enabling further exploration in medicinal chemistry and materials science.
References
-
National Center for Biotechnology Information. (n.d.). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. PubChem. Retrieved from [Link]
-
PubMed. (2007). A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. National Library of Medicine. Retrieved from [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. Retrieved from [Link]
-
J-Stage. (1997). A Facile Copper-Catalyzed Ullmann Condensation: N-Arylation of Heterocyclic Compounds Containing an -NHCO- Moiety. J-Stage. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. Retrieved from [Link]
-
Wikipedia. (n.d.). Ullmann condensation. Wikipedia. Retrieved from [Link]
-
ACS Publications. (2018). “On Water” Promoted Ullmann-Type C–N Bond-Forming Reactions: Application to Carbazole Alkaloids by Selective N-Arylation of Aminophenols. The Journal of Organic Chemistry. Retrieved from [Link]
-
ACS Publications. (2015). A Convenient N-Arylation Route for Electron-Deficient Pyridines: The Case of π-Extended Electrochromic Phosphaviologens. Journal of the American Chemical Society. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). N- and O-arylation of pyridin-2-ones with diaryliodonium salts: base-dependent orthogonal selectivity under metal-free conditions. Chemical Science. Retrieved from [Link]
-
J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. J&K Scientific. Retrieved from [Link]
-
MDPI. (n.d.). On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts. MDPI. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Cu(ii)-catalyzed ‘in-water’ N-arylation of electron-deficient NH-heterocycles. Green Chemistry. Retrieved from [Link]
-
ResearchGate. (2025). N-Arylated pyridinium salts having reactive groups. ResearchGate. Retrieved from [Link]
-
Royal Society of Chemistry. (2023). Electronically flexible PYA ligands for efficient palladium-catalyzed α-arylation of ketones. Dalton Transactions. Retrieved from [Link]
-
ResearchGate. (n.d.). Ullmann N-arylation reaction of amines with arylhalides. ResearchGate. Retrieved from [Link]
-
National Center for Biotechnology Information. (2025). Competition of the Addition/Cycloaddition Schemes in the Reaction Between Fluorinated Nitrones and Arylacetylenes: Comprehensive Experimental and DFT Study. PubChem. Retrieved from [Link]
-
Organometallic Chemistry Group. (n.d.). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. University of South Alabama. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. Retrieved from [Link]
-
Arkat USA. (2017). A convenient and simple synthesis of N-arylpirrolopyrimidines using boronic acids and promoted by copper (II) acetate. Arkat USA. Retrieved from [Link]
-
Matrix Fine Chemicals. (n.d.). This compound | CAS 186593-48-6. Matrix Fine Chemicals. Retrieved from [Link]
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- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 11. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 12. rsc.org [rsc.org]
The Strategic Application of 6-Fluoro-5-methylpyridin-3-amine in Modern Drug Discovery
Introduction: A Privileged Scaffold in Medicinal Chemistry
In the landscape of modern drug discovery, the strategic incorporation of fluorine and substituted pyridine rings into lead compounds is a well-established strategy for optimizing potency, selectivity, and pharmacokinetic properties.[1] 6-Fluoro-5-methylpyridin-3-amine, a structurally precise building block (CAS No. 186593-48-6), has emerged as a valuable intermediate for the synthesis of a new generation of targeted therapeutics.[2][3] Its unique electronic and steric features—a fluorine atom at the 6-position, a methyl group at the 5-position, and a reactive amine at the 3-position—provide medicinal chemists with a versatile scaffold to explore complex chemical space and address challenging biological targets.[4]
The fluorine atom, with its high electronegativity and small size, can modulate the pKa of the pyridine nitrogen, influence metabolic stability by blocking sites of oxidation, and form key hydrogen bonds or electrostatic interactions with protein targets.[5][6] The adjacent methyl group provides a steric handle to probe binding pockets and can enhance lipophilicity. The primary amine serves as a crucial anchor point for a variety of chemical transformations, enabling the construction of diverse compound libraries. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the practical application of this compound, complete with detailed protocols for its derivatization and an exploration of its role in the synthesis of targeted therapies.
Core Applications in Targeted Drug Development
Our analysis of the patent literature reveals that this compound is a key starting material in the synthesis of several classes of advanced therapeutics, including kinase inhibitors and targeted protein degraders.
Synthesis of Novel Kinase Inhibitors
Kinase inhibitors are a cornerstone of targeted cancer therapy. The pyridine core is a common feature in many ATP-competitive inhibitors, mimicking the adenine hinge-binding motif. This compound has been utilized in the synthesis of novel pyridone compounds designed as modulators of protein kinases and in the development of inhibitors for Casein Kinase 1 (CK1), a key regulator of various cellular processes implicated in cancer and neurodegenerative diseases.[2][5]
Construction of Proteolysis Targeting Chimeras (PROTACs)
Targeted protein degradation using PROTACs represents a paradigm shift in pharmacology. These bifunctional molecules recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. This compound has been employed as a core structural element in the synthesis of PROTACs designed to target the Tau protein, a hallmark of Alzheimer's disease.[6][7] In this context, derivatives of this amine serve as part of the Tau-binding moiety.
Experimental Protocols and Methodologies
The following protocols provide detailed, step-by-step methodologies for the chemical modification of this compound, enabling its incorporation into larger, more complex molecules.
Protocol 1: Sandmeyer-type Iodination for Cross-Coupling Precursors
The conversion of the primary amine to an iodide is a critical first step for subsequent palladium-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira couplings. This protocol is adapted from methodologies described in the synthesis of Tau-targeting PROTACs.[6][7]
Reaction Scheme:
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. SUBSTITUTED HETEROCYCLIC COMPOUNDS AND THERAPEUTIC USES THEREOF - Patent 4188930 [data.epo.org]
- 3. CN101128454A - ç¨ä½æçè¯ç©çå¡å¶ç¾§é °èºè¡çç© - Google Patents [patents.google.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. WO2021062245A1 - Pyridone compounds and methods of use in the modulation of a protein kinase - Google Patents [patents.google.com]
- 6. WO2018102067A2 - Tau-protein targeting protacs and associated methods of use - Google Patents [patents.google.com]
- 7. WO2021011913A1 - Tau-protein targeting compounds and associated methods of use - Google Patents [patents.google.com]
Application Note: A Scalable, Multi-Step Synthesis of 6-Fluoro-5-methylpyridin-3-amine
Abstract
This application note provides a detailed, scalable, and robust protocol for the synthesis of 6-Fluoro-5-methylpyridin-3-amine, a key building block in modern medicinal chemistry. The presented synthetic route is designed for high-yield production, starting from commercially available precursors and proceeding through a logical sequence of nitration, fluorination, and reduction. This guide is intended for researchers, chemists, and process development professionals in the pharmaceutical and agrochemical industries, offering in-depth procedural details, mechanistic insights, and safety considerations to ensure reproducible and efficient synthesis.
Introduction: The Significance of Fluorinated Pyridine Scaffolds
The incorporation of fluorine into pharmacologically active molecules is a widely employed strategy in drug discovery to enhance metabolic stability, binding affinity, and bioavailability. The pyridine scaffold, a privileged structure in medicinal chemistry, when combined with fluorine and other functional groups, gives rise to a class of compounds with significant therapeutic potential. This compound (CAS: 186593-48-6) is a valuable intermediate, serving as a cornerstone for the synthesis of a new generation of kinase inhibitors, central nervous system agents, and other targeted therapeutics. Its specific substitution pattern offers multiple points for diversification, making a scalable and reliable synthesis paramount for advancing drug development programs.
Overview of the Synthetic Strategy
The synthesis of this compound can be efficiently achieved through a three-step process. The chosen strategy is based on established and scalable chemical transformations, ensuring high yields and purity of the final product. The overall workflow is depicted in the diagram below.
Figure 2: Nitration of 2-chloro-3-methylpyridine.
Materials:
-
2-Chloro-3-methylpyridine (1.0 eq)
-
Concentrated Sulfuric Acid (H₂SO₄, 98%)
-
Fuming Nitric Acid (HNO₃, >90%)
-
Ice
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Dichloromethane (DCM)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Protocol:
-
To a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add concentrated sulfuric acid (3-5 volumes relative to the starting material).
-
Cool the flask in an ice-water bath to 0-5 °C.
-
Slowly add 2-chloro-3-methylpyridine (1.0 eq) to the sulfuric acid while maintaining the temperature below 10 °C.
-
Once the addition is complete and the starting material is fully dissolved, add fuming nitric acid (1.1-1.2 eq) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10 °C.
-
After the addition of nitric acid, stir the reaction mixture at 0-5 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous layer with dichloromethane (3x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The crude 2-chloro-3-methyl-5-nitropyridine can be purified by recrystallization from ethanol or by column chromatography.
Step 2: Synthesis of 2-Fluoro-3-methyl-5-nitropyridine
Reaction Principle: Nucleophilic aromatic substitution (SNAr) reaction. The electron-withdrawing nitro group activates the chloro-substituent for displacement by the fluoride ion.
Figure 3: Fluorination via SNAr reaction.
Materials:
-
2-Chloro-3-methyl-5-nitropyridine (1.0 eq)
-
Potassium Fluoride (KF, spray-dried, 2.0-3.0 eq)
-
Dimethyl Sulfoxide (DMSO, anhydrous)
-
Water
-
Ethyl Acetate (EtOAc)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Protocol:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-chloro-3-methyl-5-nitropyridine (1.0 eq) and anhydrous DMSO.
-
Add spray-dried potassium fluoride (2.0-3.0 eq) to the mixture.
-
Heat the reaction mixture to 120-140 °C and stir for 4-8 hours.
-
Monitor the reaction progress by TLC or HPLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and pour it into cold water.
-
Extract the aqueous layer with ethyl acetate (3x volumes).
-
Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude 2-fluoro-3-methyl-5-nitropyridine can be purified by column chromatography on silica gel.
Step 3: Synthesis of this compound
Reaction Principle: Catalytic hydrogenation for the reduction of the nitro group to an amine.
Figure 4: Reduction of the nitro group.
Materials:
-
2-Fluoro-3-methyl-5-nitropyridine (1.0 eq)
-
Palladium on Carbon (Pd/C, 10 wt. %, 5-10 mol %)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen Gas (H₂)
-
Celite®
Protocol:
-
To a hydrogenation vessel, add 2-fluoro-3-methyl-5-nitropyridine (1.0 eq) and methanol or ethanol.
-
Carefully add Pd/C (5-10 mol %) to the solution.
-
Seal the vessel and purge with nitrogen, followed by hydrogen gas.
-
Pressurize the vessel with hydrogen (typically 50 psi or as appropriate for the equipment) and stir the mixture vigorously at room temperature.
-
Monitor the reaction by TLC or HPLC. The reaction is typically complete within 2-6 hours.
-
Upon completion, carefully depressurize the vessel and purge with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, and wash the pad with the solvent used for the reaction.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
The final product, this compound, can be purified by recrystallization or column chromatography if necessary to achieve the desired purity.
Data Summary and Characterization
The successful synthesis of the target compound and its intermediates should be confirmed by standard analytical techniques. The expected data is summarized in the table below.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected Yield (%) | Appearance | Analytical Data (Expected) |
| 2-Chloro-3-methyl-5-nitropyridine | C₆H₅ClN₂O₂ | 172.57 | 85-95 | Yellow solid | ¹H NMR, ¹³C NMR, MS |
| 2-Fluoro-3-methyl-5-nitropyridine | C₆H₅FN₂O₂ | 156.12 | 70-85 | Pale yellow solid | ¹H NMR, ¹³C NMR, ¹⁹F NMR, MS |
| This compound | C₆H₇FN₂ | 126.13 | >90 | Light yellow to brown solid | ¹H NMR, ¹³C NMR, ¹⁹F NMR, MS, HPLC |
Safety and Handling
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
-
Fuming nitric acid and concentrated sulfuric acid are highly corrosive and strong oxidizing agents. Handle with extreme care.
-
Hydrogen gas is flammable and can form explosive mixtures with air. Ensure proper grounding of equipment and use in a designated area for hydrogenation.
-
Consult the Safety Data Sheets (SDS) for all reagents before use.
Conclusion
The synthetic route detailed in this application note provides a scalable and efficient method for the preparation of this compound. By following these protocols, researchers and chemists can reliably produce this valuable building block in high yield and purity, facilitating its application in drug discovery and development programs.
References
-
Matrix Fine Chemicals . This compound | CAS 186593-48-6. Available at: [Link]
- Google Patents. CN102898358A - Preparation method of fluoropyridine compounds.
-
PubChem . 2-Bromo-3-fluoro-5-methylpyridine. Available at: [Link]
-
European Patent Office . EP 0192287 A2 - Process for the preparation of fluorinated pyridines. Available at: [Link]
-
MDPI . Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles. Available at: [Link]
Troubleshooting & Optimization
Overcoming challenges in the synthesis of "6-Fluoro-5-methylpyridin-3-amine"
Welcome to the technical support center for the synthesis of 6-Fluoro-5-methylpyridin-3-amine (CAS No. 186593-48-6). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this valuable fluorinated pyridine intermediate. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols based on established synthetic routes.
Introduction to Synthetic Challenges
The synthesis of this compound presents a unique set of challenges primarily due to the electronic nature of the pyridine ring, which is deactivated towards electrophilic substitution. The presence of a fluorine atom further influences the reactivity and regioselectivity of subsequent chemical transformations. Careful control of reaction conditions is paramount to achieve desired yields and purity. This guide will focus on two common synthetic pathways and the specific issues that may arise in each.
Route 1: Nitration of 2-Fluoro-5-methylpyridine and Subsequent Reduction
This two-step approach is a common strategy for introducing an amine group onto a pyridine ring. It involves the electrophilic nitration of a suitable precursor followed by the reduction of the nitro group.
Experimental Workflow: Route 1
Caption: Synthetic workflow for Route 1.
Troubleshooting Guide: Route 1
| Problem Encountered | Potential Cause(s) | Recommended Solution(s) |
| Low to no conversion during nitration. | 1. Insufficiently strong nitrating conditions. The pyridine ring is electron-deficient and requires forcing conditions for nitration.[1][2][3] 2. Protonation of the pyridine nitrogen deactivates the ring towards electrophilic attack.[3] | 1. Increase the concentration of sulfuric acid in the nitrating mixture to enhance the generation of the nitronium ion (NO₂⁺). 2. Carefully increase the reaction temperature, monitoring for side reactions. 3. Consider using alternative nitrating agents such as dinitrogen pentoxide in sulfur dioxide.[4] |
| Formation of multiple regioisomers. | The directing effects of the fluoro and methyl groups may not be sufficiently strong to favor a single product, leading to a mixture of isomers. | 1. Optimize the reaction temperature; lower temperatures often favor higher regioselectivity. 2. Carefully control the rate of addition of the nitrating agent. 3. Utilize HPLC to analyze the isomeric ratio and guide optimization efforts.[5] |
| Incomplete reduction of the nitro group. | 1. Inactive catalyst (e.g., poisoned Pd/C). 2. Insufficient reducing agent or hydrogen pressure. 3. Steric hindrance around the nitro group. | 1. Use fresh, high-quality catalyst. 2. Increase the amount of reducing agent (e.g., iron powder) or increase hydrogen pressure for catalytic hydrogenation. 3. Consider alternative reducing agents like stannous chloride (SnCl₂) in HCl. |
| Difficulty in purifying the final amine product. | The amine product may be a polar solid that is difficult to handle and purify by standard column chromatography. | 1. Utilize cation-exchange chromatography for efficient separation from non-basic impurities.[6] 2. Consider derivatization to a less polar intermediate for purification, followed by deprotection. 3. For column chromatography, consider using an amine-functionalized silica gel or adding a small amount of a basic modifier like triethylamine to the eluent to prevent streaking.[7] |
Detailed Experimental Protocol: Route 1
Step 1: Synthesis of 2-Fluoro-5-methyl-3-nitropyridine
-
To a stirred solution of concentrated sulfuric acid (50 mL) cooled to 0 °C in an ice bath, slowly add 2-fluoro-5-methylpyridine (10 g, 0.08 mol).
-
Maintain the temperature at 0-5 °C and add a mixture of concentrated nitric acid (10 mL) and concentrated sulfuric acid (10 mL) dropwise over 30 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.
-
Carefully pour the reaction mixture onto crushed ice (200 g) with vigorous stirring.
-
Neutralize the solution to pH 7-8 by the slow addition of a saturated sodium bicarbonate solution.
-
Extract the product with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure to yield the crude 2-fluoro-5-methyl-3-nitropyridine, which can be used in the next step without further purification or purified by column chromatography.
Step 2: Synthesis of this compound
-
To a stirred suspension of iron powder (20 g, 0.36 mol) in a mixture of ethanol (100 mL) and water (20 mL), add a catalytic amount of concentrated hydrochloric acid (1 mL).
-
Heat the mixture to reflux (approximately 80 °C).
-
Add a solution of 2-fluoro-5-methyl-3-nitropyridine (5 g, 0.03 mol) in ethanol (30 mL) dropwise to the refluxing mixture.
-
After the addition is complete, continue to reflux for 2-4 hours until the starting material is consumed (monitored by TLC or LC-MS).
-
Cool the reaction mixture to room temperature and filter through a pad of celite to remove the iron salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate (100 mL) and wash with saturated sodium bicarbonate solution (2 x 50 mL) and brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude this compound.
-
Purify the product by column chromatography on silica gel using a gradient of hexane and ethyl acetate.
Route 2: Balz-Schiemann Reaction of 5-Amino-3-methylpyridine
The Balz-Schiemann reaction is a classic method for the introduction of fluorine onto an aromatic ring via a diazonium salt intermediate.[8][9][10]
Experimental Workflow: Route 2
Caption: Synthetic workflow for Route 2.
Troubleshooting Guide: Route 2
| Problem Encountered | Potential Cause(s) | Recommended Solution(s) |
| Low yield of diazonium tetrafluoroborate salt. | 1. Incomplete diazotization due to improper temperature control or incorrect stoichiometry. 2. The diazonium salt is unstable and decomposes prematurely. | 1. Maintain a low temperature (0-5 °C) during the diazotization step. 2. Use a slight excess of sodium nitrite and ensure efficient stirring. 3. Isolate the diazonium salt promptly after its formation. |
| Explosive decomposition during heating. | Diazonium salts can be explosive, especially when dry and subjected to heat or shock.[10] | 1. CRITICAL: Do not isolate large quantities of the dry diazonium salt. 2. Perform the thermal decomposition in a suitable solvent to control the reaction rate and dissipate heat. 3. Use a blast shield and other appropriate safety measures. |
| Formation of phenolic byproducts. | The intermediate aryl cation can react with water present in the reaction mixture to form the corresponding phenol. | 1. Use anhydrous conditions for the thermal decomposition step. 2. Consider using alternative fluorinating agents that do not require aqueous workup, such as nitrosonium tetrafluoroborate in an organic solvent.[8] |
| Incomplete thermal decomposition. | Insufficient heating or decomposition temperature is too low for the specific diazonium salt. | 1. Gradually increase the temperature of the reaction mixture while monitoring for nitrogen evolution. 2. The optimal decomposition temperature can vary depending on the substrate. |
Detailed Experimental Protocol: Route 2
Step 1 & 2: Diazotization and Fluorination
-
Dissolve 5-amino-3-methylpyridine (10 g, 0.092 mol) in a 48% aqueous solution of fluoroboric acid (HBF₄, 50 mL) at 0 °C in an ice-salt bath.
-
Slowly add a solution of sodium nitrite (6.7 g, 0.097 mol) in water (20 mL) dropwise, keeping the internal temperature below 5 °C.
-
Stir the mixture for 30 minutes at 0-5 °C. The diazonium tetrafluoroborate salt will precipitate.
-
Collect the precipitate by filtration and wash with cold diethyl ether.
-
CAUTION: The isolated diazonium salt is potentially explosive and should be handled with extreme care. Do not allow it to dry completely.
-
In a fume hood behind a blast shield, gently heat the moist diazonium salt in a flask equipped with a condenser. The decomposition will be indicated by the evolution of nitrogen gas.
-
After the gas evolution ceases, cool the reaction mixture and extract the product with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with a saturated sodium bicarbonate solution (2 x 30 mL) and brine (30 mL).
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Frequently Asked Questions (FAQs)
Q1: Which synthetic route is generally preferred for the synthesis of this compound?
A1: The choice of route often depends on the availability of starting materials and the scale of the synthesis. Route 1 (nitration followed by reduction) is often favored in laboratory settings due to the commercial availability of 2-fluoro-5-methylpyridine and the avoidance of potentially explosive diazonium salt intermediates. Route 2 (Balz-Schiemann reaction) can be efficient but requires careful handling of the diazonium salt.
Q2: What are the key safety precautions to consider during these syntheses?
A2: For Route 1, the use of concentrated nitric and sulfuric acids requires appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat. The nitration reaction can be exothermic and should be performed with adequate cooling. For Route 2, the handling of diazonium salts poses a significant explosion hazard, especially when dry.[10] It is crucial to work on a small scale, use appropriate safety shields, and avoid isolating large quantities of the dry salt.
Q3: How can I effectively monitor the progress of these reactions?
A3: Thin-layer chromatography (TLC) is a quick and effective method for monitoring the consumption of starting materials and the formation of products. For more quantitative analysis and to check for the formation of isomers, High-Performance Liquid Chromatography (HPLC) is recommended.[5][11][12]
Q4: What are the common impurities I might expect in the final product?
A4: In Route 1, potential impurities include unreacted starting material, regioisomers of the nitrated intermediate, and partially reduced intermediates. In Route 2, phenolic byproducts resulting from the reaction of the aryl cation with water can be a significant impurity.
Q5: Are there any alternative methods for the fluorination step in Route 2?
A5: Yes, modifications to the Balz-Schiemann reaction exist. For instance, using hexafluorophosphate (PF₆⁻) or hexafluoroantimonate (SbF₆⁻) salts instead of tetrafluoroborate can sometimes lead to improved yields.[8] Additionally, performing the diazotization with nitrosonium salts in an organic solvent can avoid the need to isolate the diazonium intermediate.[8]
References
- Anumula, K. R. (1995). Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. Analytical Biochemistry, 232(1), 65-8.
- Preparation of Pyridines, Part 2: By Halogenation and Nitr
- Balz–Schiemann reaction. (2023). In Wikipedia.
- HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column. SIELC Technologies.
- Nitropyridines, Their Synthesis and Reactions. (2008).
- Nitropyridines: Synthesis and reactions. (2007).
- Preparation of Nitropyridines by Nitration of Pyridines with Nitric Acid. (2005).
- Nitration of pyridine by dinitrogen pentaoxide in sulfur dioxide: investigation of the reaction mechanism. Journal of the Chemical Society, Perkin Transactions 2.
- Balz-Schiemann Reaction: Mechanism, Formula & Uses. Allen.
- Balz Schiemann Reaction Mechanism. BYJU'S.
- Balz-Schiemann Reaction.
- 5-Fluoro-2-nitropyridine synthesis. ChemicalBook.
- Balz-Schiemann Reaction. Organic Chemistry Portal.
- Technical Guide: 2-Fluoro-5-methylpyridin-3-amine (CAS No. 186593-48-6). Benchchem.
- 2-Fluoro-5-nitropyridine synthesis. ChemicalBook.
- 2-Fluoro-3-methyl-5-nitropyridine. Echemi.
- This compound | CAS 186593-48-6.
- Unveiling the electrophilic aromatic substitution reactions of pyridine derivatives with nitronium ion through molecular electro. (2023). RSC Publishing.
- This compound. ACUBIOCHEM.
- HPLC Methods for analysis of 2-Aminopyridine.
- Method for preparing 2-chloro-5-nitropyridine.
- Process for preparing 2-fluoro-5-nitroaniline.
- HPLC Methods for analysis of 4-Aminopyridine.
- 2-Fluoro-5-nitropyridine. PubChem.
- 2-Chloro-3-fluoro-5-nitropyridine. Sigma-Aldrich.
- Purine and Related Compound Purification Str
- 6-Fluoro-5-methylpyridin-3-ol,186593-50-0. Amadis Chemical.
- Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules. (2022). PMC - NIH.
- 3-Fluoro-2-nitropyridine. Sigma-Aldrich.
- 2-Amino-5-fluoro-3-methylpyridine. Frontier Specialty Chemicals.
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- 2. researchgate.net [researchgate.net]
- 3. Unveiling the electrophilic aromatic substitution reactions of pyridine derivatives with nitronium ion through molecular electron density theory - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Nitration of pyridine by dinitrogen pentaoxide in sulfur dioxide: investigation of the reaction mechanism - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 5. HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column | SIELC Technologies [sielc.com]
- 6. Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. teledynelabs.com [teledynelabs.com]
- 8. Balz–Schiemann reaction - Wikipedia [en.wikipedia.org]
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- 11. helixchrom.com [helixchrom.com]
- 12. helixchrom.com [helixchrom.com]
Technical Support Center: Nitration of Fluorinated Methylpyridines
Welcome to the technical support center for the nitration of fluorinated methylpyridines. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this challenging yet crucial transformation. The inherent electron-deficient nature of the pyridine ring, compounded by the strong inductive effect of fluorine and the directing influence of a methyl group, can lead to a variety of side reactions and unexpected outcomes. This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you overcome common hurdles in your experiments.
Section 1: Understanding the Core Challenges
The nitration of fluorinated methylpyridines is a nuanced process governed by a delicate interplay of electronic and steric effects. Before delving into specific troubleshooting scenarios, it is essential to grasp the foundational principles at play.
The pyridine nitrogen acts as a strong deactivating group towards electrophilic aromatic substitution, making the ring less nucleophilic than benzene.[1] Under the strongly acidic conditions of nitration (e.g., mixed nitric and sulfuric acid), the pyridine nitrogen is protonated, further deactivating the ring and making the reaction even more challenging.[2]
The fluorine substituent, while possessing lone pairs capable of resonance donation, is highly electronegative and exerts a powerful electron-withdrawing inductive effect, further deactivating the ring.[3] The methyl group, in contrast, is an electron-donating group that activates the ring towards electrophilic attack.[4] The regiochemical outcome of the nitration is a result of the complex interplay between these competing directing effects.
Section 2: Troubleshooting Guide - Common Issues and Solutions
This section addresses specific problems you may encounter during the nitration of fluorinated methylpyridines, offering explanations and actionable solutions.
Issue 1: Low or No Conversion to the Desired Nitro-Product
Question: I am attempting to nitrate a fluoromethylpyridine using standard mixed acid conditions, but I am observing very low conversion of my starting material. What could be the cause?
Answer: This is a common issue stemming from the cumulative deactivating effects of the pyridine nitrogen and the fluorine substituent.
-
Causality: The protonated pyridine ring is highly electron-deficient, making it a poor nucleophile for the nitronium ion (NO₂⁺) electrophile.[2] The strong inductive effect of the fluorine atom further reduces the electron density of the ring, hindering the electrophilic attack.
-
Troubleshooting Steps:
-
Increase Reaction Temperature: Carefully increasing the reaction temperature can provide the necessary activation energy to overcome the high energy barrier of the reaction. However, this should be done with caution as it can also lead to an increase in side products.
-
Use a Stronger Nitrating Agent: Consider using a more potent nitrating agent. A mixture of fuming nitric acid and oleum (fuming sulfuric acid) can be more effective than standard concentrated acids for highly deactivated substrates.[5]
-
Alternative Nitration Methods: For particularly stubborn substrates, alternative methods that avoid strongly acidic conditions may be necessary. Nitration with nitric acid in trifluoroacetic anhydride has been shown to be effective for a range of pyridines.[1][6] Another approach is a dearomatization-rearomatization strategy, which can achieve meta-nitration under milder conditions.[7]
-
Issue 2: Formation of Multiple Isomers
Question: My reaction is producing a mixture of nitrated isomers, making purification difficult. How can I improve the regioselectivity?
Answer: The formation of multiple isomers is a direct consequence of the competing directing effects of the fluorine and methyl substituents.
-
Causality: The methyl group is an ortho, para-director, while the protonated pyridine nitrogen is a meta-director. The fluorine atom, while deactivating, also directs ortho and para to itself. The final isomer distribution is a sensitive function of the substrate's substitution pattern, reaction conditions, and steric hindrance. For example, in the nitration of 2-fluoro-5-methylpyridine, the major product is 2-fluoro-5-methyl-4-nitropyridine, indicating that the directing effects and steric environment favor nitration at the C4 position.[3]
-
Troubleshooting Steps:
-
Optimize Reaction Temperature: Regioselectivity can be highly temperature-dependent. Running the reaction at a lower temperature may favor the formation of the thermodynamically more stable isomer.
-
Choice of Nitrating Agent: The size and nature of the electrophile can influence the isomer ratio. Experimenting with different nitrating systems (e.g., nitric acid/acetic anhydride) might alter the steric interactions and improve selectivity.
-
Protecting Groups: In some cases, it may be possible to temporarily introduce a blocking group at an undesired reactive site to direct the nitration to the desired position.
-
Table 1: Regioselectivity in the Nitration of 2-Fluoro-5-methylpyridine [3]
| Nitrating Agent | Solvent | Temperature (°C) | Regioselectivity (C4:C6) | Yield (%) |
| HNO₃/H₂SO₄ | CH₂Cl₂ | 0–5 | 95:5 | 65 |
| N₂O₄ | AcOH | 20 | 92:8 | 70 |
Issue 3: Formation of Dark, Tarry Byproducts
Question: My reaction mixture is turning dark, and I am isolating a significant amount of intractable tar. What is causing this decomposition?
Answer: The formation of tarry materials is often indicative of oxidative side reactions, particularly involving the methyl group.
-
Causality: Nitric acid is a strong oxidizing agent, and at elevated temperatures, it can oxidize the methyl group on the pyridine ring. This can lead to a cascade of further reactions, resulting in complex, polymeric byproducts.
-
Troubleshooting Steps:
-
Strict Temperature Control: Maintaining a low reaction temperature is crucial to minimize oxidative side reactions. The addition of the nitrating agent should be done slowly and with efficient cooling.
-
Use of Milder Nitrating Agents: If oxidation is a persistent problem, consider using a nitrating agent with lower oxidizing potential.
-
Protect the Methyl Group: While synthetically more demanding, it may be necessary to protect the methyl group if it is particularly susceptible to oxidation.
-
Issue 4: Dinitration or Over-Nitration
Question: I am observing the formation of dinitrated products in my reaction mixture. How can I prevent this?
Answer: The introduction of a nitro group further deactivates the pyridine ring, making a second nitration less likely but still possible under harsh conditions.
-
Causality: If the reaction conditions are too forcing (high temperature, long reaction time, or a very strong nitrating agent), a second nitro group can be introduced onto the ring.[8]
-
Troubleshooting Steps:
-
Control Stoichiometry: Use a stoichiometric amount or only a slight excess of the nitrating agent.
-
Reduce Reaction Time and Temperature: Monitor the reaction closely by TLC or LC-MS and quench it as soon as the desired mono-nitro product is formed. Lowering the reaction temperature can also help to disfavor the second nitration.
-
Section 3: Experimental Protocols
Protocol 1: General Procedure for the Nitration of a Fluoromethylpyridine with Mixed Acid
This protocol is a general guideline and should be optimized for each specific substrate.
-
Preparation of the Nitrating Mixture: In a flask equipped with a magnetic stirrer and placed in an ice-water bath, slowly add concentrated sulfuric acid (e.g., 15 mL). To this, cautiously add concentrated nitric acid (e.g., 10 mL) dropwise while maintaining the temperature below 20°C.[4]
-
Reaction: In a separate flask, dissolve the fluoromethylpyridine (e.g., 10 g) in a suitable solvent like dichloromethane or in an excess of sulfuric acid, and cool the mixture in an ice bath.
-
Addition: Slowly add the prepared nitrating mixture to the solution of the fluoromethylpyridine dropwise with vigorous stirring, ensuring the reaction temperature does not exceed 10°C.
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS.
-
Workup: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice.
-
Neutralization: Slowly neutralize the acidic solution with a base, such as sodium carbonate or ammonium hydroxide, while keeping the mixture cool.
-
Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography or recrystallization.
Section 4: Visualizing the Process
Diagram 1: Troubleshooting Workflow for Nitration Reactions
Caption: A logical workflow for troubleshooting common issues in the nitration of fluorinated methylpyridines.
Section 5: Frequently Asked Questions (FAQs)
Q1: Can I use a solvent other than sulfuric acid for the nitration?
A1: Yes, for some substrates, particularly those that are more activated or prone to decomposition in strong acid, you can use an inert solvent such as dichloromethane or acetic acid.[3] However, for highly deactivated fluoromethylpyridines, sulfuric acid often serves as both a solvent and a catalyst to promote the formation of the nitronium ion.[9]
Q2: How can I safely handle mixed nitric and sulfuric acids?
A2: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves. The mixing of concentrated acids is highly exothermic and should be done slowly and with cooling. Always add the nitric acid to the sulfuric acid, not the other way around.
Q3: What are the best methods for purifying the nitrated product from the isomeric byproducts?
A3: The separation of isomers can be challenging due to their similar physical properties. Column chromatography on silica gel is often the most effective method for separation at the lab scale. In some cases, fractional crystallization can be employed if the isomers have sufficiently different solubilities in a particular solvent system.[2]
Q4: Are there any non-acidic methods for nitrating fluoromethylpyridines?
A4: Yes, while less common for simple pyridines, methods involving nitrating agents like nitronium tetrafluoroborate (NO₂BF₄) can be used in non-acidic, aprotic solvents. These reagents are highly reactive and should be handled with care. Additionally, radical nitration methods are being developed that can offer alternative regioselectivities.[7]
Q5: My desired product is 2-fluoro-3-nitro-4-methylpyridine. What are the key considerations for this specific synthesis?
A5: The synthesis of 2-fluoro-3-nitro-4-methylpyridine requires careful control of reaction conditions to achieve the desired regioselectivity.[10] The fluorine at the 2-position and the methyl group at the 4-position will have competing directing effects. The nitration is likely to be challenging due to the deactivating nature of the fluorine and the pyridine ring. A thorough optimization of the nitrating agent, temperature, and reaction time will be necessary to maximize the yield of the desired 3-nitro isomer and minimize the formation of other isomers and byproducts.
References
- EvitaChem. 2-Fluoro-5-methyl-4-nitropyridine. EvitaChem Website. Accessed January 12, 2026.
- Wikipedia. Nitration. Wikipedia, the free encyclopedia. Accessed January 12, 2026.
- Google Patents. Nitration of pyridine-2,6-diamines. Accessed January 12, 2026.
- Pipzine Chemicals. 2-Fluoro-3-nitro-4-methylpyridine. Pipzine Chemicals Website. Accessed January 12, 2026.
- ACS Publications. meta-Nitration of Pyridines and Quinolines through Oxazino Azines. Accessed January 12, 2026.
- Semantic Scholar. Preparation of nitropyridines by nitration of pyridines with nitric acid. Accessed January 12, 2026.
- Reddit. Nitration of 4-acetyl-pyridine. r/Chempros. Accessed January 12, 2026.
- RSC Publishing. Preparation of nitropyridines by nitration of pyridines with nitric acid. Accessed January 12, 2026.
- Benchchem. The Propyl Group's Influence in Nitration Reactions: A Technical Guide. Benchchem Website. Accessed January 12, 2026.
- ResearchGate. Preparation of Nitropyridines by Nitration of Pyridines with Nitric Acid. Accessed January 12, 2026.
- National Institutes of Health. A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. Accessed January 12, 2026.
- Benchchem. managing byproduct formation in the synthesis of 2-Methyl-5-nitroaniline. Benchchem Website. Accessed January 12, 2026.
- Master Organic Chemistry. Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Accessed January 12, 2026.
Sources
- 1. Preparation of nitropyridines by nitration of pyridines with nitric acid - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Buy 2-Fluoro-5-methyl-4-nitropyridine (EVT-13270128) [evitachem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. WO1997011058A1 - Nitration of pyridine-2,6-diamines - Google Patents [patents.google.com]
- 6. Preparation of nitropyridines by nitration of pyridines with nitric acid. | Semantic Scholar [semanticscholar.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Nitration - Wikipedia [en.wikipedia.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. 2-Fluoro-3-nitro-4-methylpyridine: Properties, Safety, Synthesis & Applications | High-Purity Chemical Supplier in China [pipzine-chem.com]
Technical Support Center: Purification of 6-Fluoro-5-methylpyridin-3-amine
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the purification of 6-Fluoro-5-methylpyridin-3-amine (CAS 186593-48-6). This document provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and detailed protocols to address common challenges encountered during the purification of this fluorinated pyridine derivative.
Troubleshooting Guide & Core Concepts
This section addresses specific issues in a question-and-answer format, focusing on the underlying chemical principles to empower you to make informed decisions during your purification workflow.
Q1: My initial reaction work-up is complete. How do I assess the purity and decide on a purification strategy?
Answer: Your first step is to analyze the crude reaction mixture to identify the nature and number of impurities. A quick Thin Layer Chromatography (TLC) and a crude ¹H NMR are indispensable.
-
TLC Analysis: Spot your crude mixture on a silica plate and elute with a solvent system like 30-50% Ethyl Acetate in Hexanes. The number and relative Rf values of the spots will reveal the complexity of the mixture.
-
¹H NMR Analysis: A crude NMR spectrum will help identify unreacted starting materials, solvent residues, and major byproducts by comparing the observed peaks to known shifts.
Based on this initial assessment, you can choose the most appropriate purification path. The following diagram outlines a general decision-making workflow.
Caption: General purification strategy workflow.
Q2: My crude product contains significant amounts of non-basic impurities. What is the most efficient bulk purification method?
Answer: Acid-base extraction is the ideal first-line technique for separating basic amines like this compound from neutral or acidic impurities.[1][2] The principle relies on the reversible conversion of the amine into its water-soluble salt.
Mechanism:
-
Acidification: The crude mixture, dissolved in an organic solvent (e.g., Ethyl Acetate, DCM), is washed with an aqueous acid (e.g., 1M HCl). The basic nitrogen on the pyridine ring is protonated, forming a water-soluble pyridinium salt.[2][3]
-
Separation: The organic layer, now containing neutral impurities, is removed. The aqueous layer, containing your protonated product, is retained.
-
Basification: The aqueous layer is cooled and a base (e.g., NaOH, NaHCO₃) is added to deprotonate the pyridinium salt, regenerating the free amine which typically precipitates or can be extracted back into an organic solvent.[1]
This method is highly effective for removing large quantities of impurities before proceeding to finer purification steps like chromatography.
Q3: My peaks are showing significant tailing during silica gel column chromatography. Why does this happen and how can I prevent it?
Answer: Peak tailing is a very common issue when purifying basic compounds like pyridine derivatives on standard silica gel.[4]
Cause: The primary cause is the strong interaction between the basic nitrogen atom of your compound and the acidic residual silanol groups (Si-OH) on the surface of the silica gel.[4] This creates a secondary, non-ideal interaction that slows down a fraction of the analyte molecules, causing the peak to "tail."
Solutions:
-
Mobile Phase Additive: Add a small amount of a competing base, like triethylamine (TEA) or pyridine, to your mobile phase (e.g., 0.1-1% v/v).[4] The additive preferentially interacts with the acidic silanol sites, effectively masking them from your product and leading to more symmetrical peaks.
-
Pre-treating the Silica: You can prepare a silica slurry with your mobile phase containing the basic additive and let it stand for a few minutes before packing the column. This ensures the stationary phase is fully neutralized.
-
Alternative Stationary Phases: If tailing persists, consider using a less acidic stationary phase like neutral alumina or a polymer-based column.[4]
Caption: Troubleshooting peak tailing for basic amines.
Q4: I am experiencing low recovery after my purification. What are the likely causes?
Answer: Low recovery can stem from several factors, from mechanical losses to product degradation.
-
Irreversible Binding to Silica: If you are not using a basic additive during column chromatography, some of your product may bind irreversibly to the acidic stationary phase.
-
Product Volatility: While this compound is a solid, ensure you are not using excessive heat or high vacuum during solvent evaporation, which could lead to sublimation.
-
Incomplete Extraction: During acid-base extraction, ensure you perform multiple extractions (e.g., 3x) with the organic solvent to fully recover your product from the aqueous layer after basification. Also, confirm the aqueous layer is sufficiently basic (pH > 9) to ensure the amine is in its free base form.
-
Degradation: Fluorinated amines can sometimes be sensitive.[5] Avoid prolonged exposure to strong acids or bases and high temperatures. A 2D TLC can help check for on-plate degradation, which might indicate instability on silica gel.[4]
Experimental Protocols
Protocol 1: Acid-Base Extraction
This protocol is designed for the initial purification of this compound from a reaction mixture containing neutral or acidic byproducts.
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent like Ethyl Acetate (EtOAc) or Dichloromethane (DCM) (approx. 10-20 mL per gram of crude material).
-
Acidic Wash: Transfer the solution to a separatory funnel. Add an equal volume of 1M Hydrochloric Acid (HCl) and shake vigorously for 1-2 minutes. Allow the layers to separate.
-
Separation: Drain the lower aqueous layer into a clean flask. This layer contains your protonated product. Wash the remaining organic layer with another portion of 1M HCl to ensure complete extraction and combine the aqueous layers. The organic layer containing neutral impurities can be discarded.
-
Basification: Cool the combined aqueous layers in an ice bath. Slowly add 5M Sodium Hydroxide (NaOH) solution dropwise with stirring until the pH is > 9 (check with pH paper). The free amine should precipitate as a solid or form an oily layer.
-
Final Extraction: Extract the free amine from the basified aqueous solution with three portions of EtOAc or DCM.
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the partially purified product.
Protocol 2: Flash Column Chromatography
This protocol is for achieving high purity, especially when separating from isomers or impurities with similar polarity.[6]
-
Solvent System Selection: Determine the optimal mobile phase using TLC. A good starting point is a mixture of Hexanes and Ethyl Acetate. Adjust the ratio until the Rf of the product is approximately 0.2-0.3. Add 0.5% triethylamine (TEA) to the chosen solvent system to prevent peak tailing.[4]
-
Column Packing: Pack a column with silica gel using the selected mobile phase (containing TEA).
-
Sample Loading: Dissolve the crude product in a minimal amount of DCM or the mobile phase. Alternatively, perform a "dry load" by adsorbing the product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
Elution: Run the column, collecting fractions and monitoring them by TLC.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure. To remove the residual TEA, co-evaporate with a solvent like toluene or perform a final aqueous wash if the product is sufficiently non-polar.[3]
| Polarity of Impurities | Recommended Starting Solvent System | Modifier |
| Non-polar | 80:20 Hexanes / Ethyl Acetate | 0.5% TEA |
| Moderately Polar | 50:50 Hexanes / Ethyl Acetate | 0.5% TEA |
| Polar | 95:5 Dichloromethane / Methanol | 0.5% TEA |
Protocol 3: Recrystallization
This is an excellent final step if the product obtained from chromatography is a solid but requires further polishing.
-
Solvent Screening: Test the solubility of a small amount of your product in various solvents (e.g., Heptane, Toluene, Isopropanol, Acetonitrile) at room temperature and upon heating. An ideal solvent will dissolve the product when hot but not when cold. A two-solvent system (one in which it is soluble, one in which it is not) can also be effective.
-
Dissolution: In a flask, add the minimum amount of the hot recrystallization solvent to the solid until it completely dissolves.
-
Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum.
Frequently Asked Questions (FAQs)
-
Q: What are the physical properties of this compound?
-
Q: Besides reaction byproducts, what other common impurities might be present?
-
Q: How should I store the purified product?
-
A: As an amine, it is susceptible to air oxidation, which can cause discoloration. It is best stored in a tightly sealed container under an inert atmosphere (Nitrogen or Argon) at refrigerated temperatures (2-8 °C) to maintain its purity.[8]
-
References
- BenchChem Technical Support Team. (2025). Technical Support Center: Chromatographic Purification of Pyridine Derivatives. BenchChem.
- BenchChem. (2025). Overcoming challenges in the purification of pyridine compounds. BenchChem.
- Matrix Fine Chemicals. This compound | CAS 186593-48-6.
- Wikipedia. Acid–base extraction.
- Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction.
-
Murray, P. R., et al. (2021). Selective separation of amines from continuous processes using automated pH controlled extraction. Reaction Chemistry & Engineering. Available from: [Link]
- LookChem. Purification of Pyridine. Chempedia.
- Engineering Ideas Clinic. Acid and Base Extraction. Confluence.
- Rampa, A., et al. (2020). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors. PubMed Central.
- ChemicalBook. 186593-48-6(2-Fluoro-3-methyl-5-aminopyridine) Product Description.
- ResearchGate. (2014). What is best method to remove pyridine from a reaction mixture?
- ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents.
- ACS Organic & Inorganic Au. (2023). Synthesis of Fluorinated Amines: A Personal Account.
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- 6. New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | CAS 186593-48-6 [matrix-fine-chemicals.com]
- 8. 186593-48-6 CAS MSDS (2-Fluoro-3-methyl-5-aminopyridine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Purification of Pyridine - Chempedia - LookChem [lookchem.com]
Technical Support Center: Optimizing 6-Fluoro-5-methylpyridin-3-amine
Welcome to the technical support guide for the synthesis and purification of 6-Fluoro-5-methylpyridin-3-amine (CAS: 186593-48-6). This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this important heterocyclic building block. We will delve into the causality behind experimental choices, providing field-proven insights to help you optimize for both yield and purity.
Introduction: The Role of a Key Building Block
This compound is a critical intermediate in medicinal chemistry, particularly in the development of small-molecule kinase inhibitors targeting enzymes like PIM kinase and PI3K, which are crucial in oncology research[1]. Its specific substitution pattern—a fluorine atom, a methyl group, and an amine on a pyridine core—provides a unique scaffold for generating compounds with high potency and selectivity. However, the synthesis and purification of this molecule are not without challenges. This guide provides a systematic approach to troubleshooting common issues.
Synthetic Strategy at a Glance
The most common and practical synthetic route involves a two-step process starting from 2-Fluoro-5-methylpyridine. This strategy includes an electrophilic nitration followed by the reduction of the resulting nitro group to the desired amine.
Caption: High-level overview of the synthetic and purification workflow.
Part 1: Synthesis Troubleshooting Guide (FAQs)
This section addresses specific issues that may arise during the two primary synthetic steps.
Step 1: Electrophilic Nitration
The introduction of a nitro group at the C3 position is challenging due to the deactivating nature of the pyridine ring nitrogen and the fluorine atom.
Q1: I'm getting a very low yield during the nitration of 2-Fluoro-5-methylpyridine. What's going wrong?
A1: Low yields in pyridine nitration are a common problem, often stemming from the harsh reaction conditions required and the electron-deficient nature of the pyridine ring[2]. The pyridine nitrogen acts as a strong deactivating group, especially under the highly acidic conditions used for nitration, where it exists in its protonated form[2].
-
Causality & Solution:
-
Insufficiently Strong Nitrating Conditions: Standard HNO₃ alone is often ineffective. A mixed acid system, typically fuming nitric acid in concentrated sulfuric acid, is required to generate the highly electrophilic nitronium ion (NO₂⁺) in sufficient concentration[1].
-
Temperature Control: This reaction is highly exothermic. Poor temperature control (allowing the temperature to rise above 15-20 °C) can lead to thermal decomposition of the starting material and product, as well as the formation of oxidized byproducts, drastically reducing the yield[3]. Always add the nitrating mixture slowly to the substrate solution in an ice or ice/salt bath.
-
Reaction Time: While it's tempting to run the reaction longer to ensure completion, extended exposure to strong, hot acid can degrade the product. Monitor the reaction by TLC or HPLC to determine the optimal endpoint.
-
Q2: My nitration is producing multiple isomers, leading to a difficult purification. How can I improve regioselectivity for the 3-position?
A2: Achieving high regioselectivity is crucial. While the 3-position (meta to the nitrogen) is the electronically favored position for electrophilic attack on a deactivated pyridine ring, other positions can still react.
-
Causality & Solution:
-
Directing Group Influence: In 2-Fluoro-5-methylpyridine, the fluorine at C2 and the nitrogen at C1 are deactivating, while the methyl group at C5 is activating. The directing effect of these groups, combined with the inherent reactivity of the pyridine ring, favors substitution at C3.
-
Kinetic vs. Thermodynamic Control: Overheating the reaction can sometimes lead to the formation of thermodynamically favored, but undesired, isomers. Maintaining a low and consistent temperature (e.g., 0-10 °C) throughout the addition and reaction period favors the kinetically preferred C3 product[1].
-
Alternative Strategies: For particularly difficult substrates, dearomatization-rearomatization strategies can offer superior regioselectivity, though they involve more steps[4]. For this specific molecule, however, strict control of mixed-acid nitration is the most direct approach.
-
Caption: Decision workflow for troubleshooting the nitration step.
Step 2: Nitro Group Reduction
The reduction of the nitro group is the final step to generate the target amine. The choice of reducing agent and conditions is critical to avoid side reactions.
Q3: My reduction of 2-Fluoro-3-nitro-5-methylpyridine is incomplete. How can I drive it to completion?
A3: Incomplete reduction is a frequent problem, often leaving behind nitroso or hydroxylamine intermediates[5][6].
-
Causality & Solution:
-
Catalyst Inactivity (for Catalytic Hydrogenation): Palladium on carbon (Pd/C) is a common catalyst. Its activity can be diminished by impurities in the starting material (sulfur or halide-containing compounds) or by improper storage. Always use a fresh, high-quality catalyst. If the reaction stalls, carefully filtering and adding a fresh portion of the catalyst can sometimes restart it[5].
-
Insufficient Reducing Agent: For metal/acid reductions (e.g., Fe/NH₄Cl, SnCl₂/HCl), ensure you are using a sufficient stoichiometric excess of the metal. The surface of the metal can become passivated, so using a fine powder or activating it beforehand is crucial[5][7].
-
Poor Solubility: The nitro-pyridine must be soluble in the reaction solvent for the reduction to proceed efficiently. If solubility is low, consider a co-solvent system like ethanol/water or THF[5].
-
Q4: I'm observing significant side products and my final product purity is low. What are they and how can I prevent them?
A4: The reduction of a nitro group is a stepwise process that can be halted at intermediate stages, leading to impurities[6][8].
-
Causality & Solution:
-
Formation of Intermediates: Under-reduction can lead to the formation of nitroso and hydroxylamine intermediates. Over-reduction or side reactions under certain conditions (especially with metal hydrides) can lead to azo or azoxy dimers[7]. The key is to choose a reducing system that is robust enough to carry the reaction through all intermediate stages to the final amine.
-
Defluorination: The C-F bond at the C6 position can be susceptible to hydrogenolysis (cleavage) under harsh catalytic hydrogenation conditions (high pressure, high temperature, or with certain catalysts like palladium hydroxide). If you observe the defluorinated byproduct, consider switching to a milder reducing agent like iron powder in ammonium chloride/ethanol/water or stannous chloride (SnCl₂) in HCl[5][7].
-
Temperature Control: Some reductions, particularly those using reagents like sodium dithionite or exothermic metal/acid systems, require careful temperature management to prevent the formation of undesired side products[5].
-
| Reducing Agent | Typical Conditions | Pros | Cons |
| Pd/C, H₂ (gas) | 1-4 bar H₂, RT, Ethanol/THF | Clean workup, high efficiency | Potential for defluorination, requires specialized pressure equipment, catalyst poisoning. |
| Fe, NH₄Cl | Reflux, Ethanol/Water | Cost-effective, low risk of defluorination, tolerant of many functional groups.[8] | Heterogeneous reaction, requires filtration of iron salts, can be slow. |
| SnCl₂·2H₂O | Reflux, Ethanol or HCl | Homogeneous, effective for stubborn reductions.[5] | Workup requires removal of tin salts which can be tedious, acidic conditions. |
Part 2: Purification Troubleshooting Guide (FAQs)
Q5: My final product has poor purity after workup, and I'm struggling with column chromatography. What are the best practices?
A5: Aminopyridines can be challenging to purify due to their basicity and polarity.
-
Causality & Solution:
-
Peak Tailing in Chromatography: The basic nitrogen of your product interacts strongly with acidic silanol groups on the surface of standard silica gel, causing significant peak tailing[9]. This leads to poor separation and lower recovery. To mitigate this, add a small amount of a competing base, like triethylamine (~0.5-1%), to your mobile phase (e.g., Hexane/Ethyl Acetate). This will occupy the active sites on the silica, allowing your product to elute with a much better peak shape[9].
-
Irreversible Adsorption: In some cases, the product may bind so strongly to the silica that it cannot be eluted, leading to low recovery. If triethylamine is insufficient, consider switching to a different stationary phase, such as alumina (basic or neutral) or a polymer-based column[9].
-
Incomplete Removal of Metal Salts: If you used a metal-based reducing agent (Fe or Sn), ensure the workup is thorough. After the reaction, basify the solution carefully (e.g., with NaHCO₃ or Na₂CO₃ solution) to precipitate the metal hydroxides, then filter through a pad of Celite before extraction. Incomplete removal will contaminate your final product[5].
-
Product Isolation: this compound is a solid at room temperature. If you obtain an oil after solvent evaporation, it likely contains residual solvent or impurities. Try re-dissolving in a minimal amount of a suitable solvent (like dichloromethane) and precipitating by adding a non-polar solvent (like hexane) while stirring, or attempt recrystallization from a suitable solvent system like Ethyl Acetate/Hexane.
-
Part 3: Detailed Experimental Protocols
Disclaimer: These protocols are representative and should be adapted and optimized based on laboratory conditions and in-process monitoring. Always perform a thorough safety assessment before starting any chemical reaction.
Protocol 1: Nitration of 2-Fluoro-5-methylpyridine
-
Reaction Setup: In a three-necked, round-bottom flask equipped with a magnetic stirrer, thermometer, and a dropping funnel, add 2-Fluoro-5-methylpyridine (1.0 eq) to concentrated sulfuric acid (3-4 volumes). Cool the flask in an ice/salt bath to maintain an internal temperature below 5 °C.
-
Prepare Nitrating Mixture: In a separate flask, carefully and slowly add fuming nitric acid (1.1 eq) to concentrated sulfuric acid (1 volume) while cooling in an ice bath.
-
Nitration Reaction: Add the nitrating mixture dropwise from the dropping funnel to the solution of 2-Fluoro-5-methylpyridine. Critically, ensure the internal temperature does not exceed 15 °C during the addition[1].
-
Reaction Monitoring: After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours, or until TLC/HPLC analysis shows complete consumption of the starting material.
-
Workup: Carefully pour the reaction mixture onto a large amount of crushed ice. The pH will be highly acidic. Slowly and carefully basify the cold aqueous solution with a saturated solution of sodium carbonate or sodium hydroxide until the pH is ~8. This process is highly exothermic and requires efficient cooling.
-
Extraction: Extract the aqueous layer three times with a suitable organic solvent (e.g., Dichloromethane or Ethyl Acetate).
-
Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 2-Fluoro-3-nitro-5-methylpyridine, which can be carried forward or purified further.
Protocol 2: Reduction using Iron/Ammonium Chloride
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add the crude 2-Fluoro-3-nitro-5-methylpyridine (1.0 eq), ethanol (5-10 volumes), and water (2-4 volumes).
-
Addition of Reagents: Add ammonium chloride (NH₄Cl, 3-4 eq) and iron powder (Fe, 3-5 eq) to the mixture.
-
Reduction Reaction: Heat the suspension to reflux (typically ~80-90 °C) and stir vigorously. The reaction is often visually indicated by a color change from yellow to colorless.
-
Reaction Monitoring: Monitor the reaction progress by TLC or HPLC until the starting material is fully consumed (typically 2-4 hours).
-
Workup: Cool the reaction mixture to room temperature. Carefully add a saturated solution of sodium bicarbonate (NaHCO₃) until the mixture is basic (pH > 8) to precipitate iron hydroxides.
-
Filtration and Extraction: Filter the entire suspension through a pad of Celite, washing the pad thoroughly with ethanol or ethyl acetate. Combine the filtrate and washings, and remove the organic solvent under reduced pressure. Extract the remaining aqueous layer with ethyl acetate.
-
Isolation: Combine all organic fractions, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to give the crude this compound.
References
- Benchchem. (n.d.). Technical Support Center: Pyridine Synthesis Troubleshooting.
- Benchchem. (n.d.). Technical Support Center: Chromatographic Purification of Pyridine Derivatives.
- PubMed. (n.d.). Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography.
- Google Patents. (n.d.). KR101652750B1 - Purification method of pyridine and pyridine derivatives.
- ACS GCI Pharmaceutical Roundtable. (n.d.). Pyridine Ring Synthesis.
- Google Patents. (n.d.). CN101981007A - Method for purification of pyridine, and method for production of chlorinated pyridine.
- Benchchem. (n.d.). Technical Support Center: Troubleshooting Incomplete Reduction of Nitro Groups to Amines.
- Google Patents. (n.d.). US2708653A - Purification of pyridine bases by distillation.
- Wikipedia. (n.d.). Reduction of nitro compounds.
- ACS Publications. (2020). Optimization and Scale-Up of the Continuous Flow Acetylation and Nitration of 4-Fluoro-2-methoxyaniline to Prepare a Key Building Block of Osimertinib. Organic Process Research & Development.
- ACS Publications. (n.d.). meta-Nitration of Pyridines and Quinolines through Oxazino Azines.
- ACS Publications. (2023). Reflections on the Teaching Practices for the Reduction of Nitroarenes: Updating Methodologies and Considerations of the Mechanism. Journal of Chemical Education.
- NIH National Library of Medicine. (n.d.). Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives.
- ResearchGate. (2005). Preparation of Nitropyridines by Nitration of Pyridines with Nitric Acid.
- Benchchem. (n.d.). Technical Guide: 2-Fluoro-5-methylpyridin-3-amine (CAS No. 186593-48-6).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Preventing hydrodefluorination in "6-Fluoro-5-methylpyridin-3-amine" reactions
Welcome to the technical support guide for 6-Fluoro-5-methylpyridin-3-amine. This document provides advanced troubleshooting strategies and in-depth scientific explanations to help you navigate a critical challenge in its synthetic application: the prevention of undesired hydrodefluorination during cross-coupling reactions. As a key building block in medicinal chemistry, maintaining the integrity of the C-F bond is paramount for achieving desired biological activity and downstream success. This guide is designed for researchers, chemists, and process development professionals.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are observing significant (15-30%) formation of 5-methylpyridin-3-amine as a byproduct in our palladium-catalyzed Suzuki-Miyaura coupling. What is the cause of this hydrodefluorination?
A1: The formation of 5-methylpyridin-3-amine arises from a parasitic side reaction known as hydrodefluorination (HDF), where the fluorine atom at the C6 position is replaced by a hydrogen atom. This process is a known challenge when working with electron-deficient fluorinated heterocycles.
The generally accepted mechanism involves the oxidative addition of the C-F bond to the Pd(0) catalyst, a step that is typically difficult but can become competitive under certain conditions. More commonly, the HDF is believed to occur via a Pd(II) intermediate in the catalytic cycle. The presence of a nucleophile (like hydroxide from a base or water) and a hydride source (which can be a reagent, solvent, or even the boronic acid/ester itself) can facilitate the cleavage of the C-F bond. The electron-withdrawing nature of the pyridine nitrogen enhances the electrophilicity of the C-F bond, making it more susceptible to nucleophilic attack or unwanted catalytic activation.
Q2: Which classes of palladium catalysts and ligands are recommended to minimize HDF?
A2: The choice of catalyst and ligand is the most critical factor in controlling HDF. The goal is to select a system where the rate of the desired C-C or C-N bond formation (reductive elimination) is significantly faster than the rate of C-F bond activation or cleavage.
-
Expert Recommendation: For Suzuki-Miyaura couplings, catalyst systems employing bulky, electron-rich phosphine ligands are highly recommended. Ligands like SPhos, XPhos, and RuPhos have demonstrated great success in promoting the desired cross-coupling of challenging substrates while minimizing HDF. These ligands stabilize the Pd(0) state and facilitate a rapid oxidative addition at the C-Br or C-Cl bond (if present) and a swift reductive elimination, thereby shortening the lifetime of catalytic intermediates that could participate in HDF.
-
For Buchwald-Hartwig Aminations: Josiphos-type ferrocenyl ligands (e.g., SL-J009-1) in combination with Pd₂(dba)₃ have been shown to be effective. These systems can operate under milder conditions, which is often key to preventing the side reaction.
Below is a diagram illustrating the general decision-making process for catalyst selection.
Q3: How does the choice of base and solvent impact the extent of hydrodefluorination?
A3: The base and solvent system creates the environment for the reaction and plays a crucial role in HDF.
-
Base Selection: Strong inorganic bases, particularly in the presence of water, can exacerbate HDF. Hydroxide ions can act as nucleophiles attacking the carbon atom bearing the fluorine. Weaker bases are generally preferred.
-
Recommended: Carbonate bases like K₂CO₃ or Cs₂CO₃ are often a good starting point. Organic bases such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) can also be effective, especially if anhydrous conditions are required. In some cases, fluoride-based bases like CsF have been used successfully as they do not introduce hydroxide.
-
-
Solvent Selection: Protic solvents (like water, methanol, ethanol) can serve as a proton source for the final step of HDF and should generally be avoided or used in minimal amounts.
-
Recommended: Anhydrous aprotic polar solvents are the preferred choice. Dioxane, Toluene, and Tetrahydrofuran (THF) are commonly used and often give good results. It is critical to use high-purity, dry solvents to minimize water content.
-
The following table summarizes the general risk profile for common bases and solvents.
| Parameter | High HDF Risk | Medium HDF Risk | Low HDF Risk | Rationale |
| Base | NaOH, KOH | K₃PO₄, Na₂CO₃ | Cs₂CO₃, K₂CO₃, Organic Bases (DIPEA) | Strong hydroxides can promote nucleophilic attack. Weaker carbonates and non-nucleophilic organic bases are safer. |
| Solvent | H₂O, MeOH, EtOH | THF, Acetonitrile | Dioxane, Toluene, CPME | Protic solvents provide a ready source of protons for the HDF byproduct. Anhydrous aprotic solvents are strongly preferred. |
Optimized Protocol: Suzuki-Miyaura Coupling
This protocol is designed as a starting point for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid, optimized to suppress hydrodefluorination.
Materials:
-
This compound (1.0 eq)
-
Arylboronic Acid (1.2 eq)
-
XPhos Pd G3 (0.02 eq, 2 mol%)
-
Potassium Carbonate (K₂CO₃), finely ground and dried (3.0 eq)
-
Anhydrous 1,4-Dioxane
Procedure:
-
Inert Atmosphere: To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and K₂CO₃.
-
Evacuation and Backfill: Seal the flask and purge with argon or nitrogen for 10-15 minutes. This is a critical step to remove oxygen and moisture.
-
Catalyst and Solvent Addition: Under a positive pressure of inert gas, add the XPhos Pd G3 catalyst, followed by the anhydrous dioxane.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. The lower temperature range should be attempted first.
-
Monitoring: Monitor the reaction progress by taking aliquots and analyzing via LC-MS or GC-MS. Specifically, track the consumption of starting material and the formation of both the desired product and the 5-methylpyridin-3-amine byproduct.
-
Workup: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product via column chromatography.
The workflow for this optimized protocol is visualized below.
References
-
Title: A General System for Suzuki-Miyaura Coupling of Aryl and Heteroaryl Chlorides and Bromides. Source: Angewandte Chemie International Edition, 2010. URL: [Link]
-
Title: Biaryl Phosphine Ligands in Palladium-Catalyzed Amidation. Source: Organic Letters, 2008. URL: [Link]
-
Title: A Simple, Efficient, and General Method for the Buchwald-Hartwig Amination of Aryl and Heteroaryl Chlorides and Bromides. Source: The Journal of Organic Chemistry, 2011. URL: [Link]
-
Title: Suzuki-Miyaura cross-coupling of 2-chloro-6-fluoropyridine and arylboronic acids. Source: Tetrahedron Letters, 2011. URL: [Link]
-
Title: Suzuki-Miyaura Coupling of Potassium Trifluoroborate Salts. Source: Chemical Reviews, 2011. URL: [Link]
-
Title: Recent advances in Suzuki-Miyaura reaction. Source: Green Chemistry, 2014. URL: [Link]
"6-Fluoro-5-methylpyridin-3-amine" stability under acidic and basic conditions
Welcome to the technical support center for 6-Fluoro-5-methylpyridin-3-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound. Here, we address common questions regarding its stability under acidic and basic conditions, offering insights grounded in established chemical principles and field-proven methodologies.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound in solution?
When working with this compound in solution, the primary stability concerns revolve around its susceptibility to degradation under certain pH and environmental conditions. The molecule contains several functional groups that can participate in or be affected by chemical reactions:
-
Pyridine Ring Nitrogen: The nitrogen atom in the pyridine ring is basic and can be protonated in acidic solutions. This can alter the electron density of the aromatic ring, potentially influencing its stability.
-
Amino Group (-NH2): The exocyclic amino group is also basic and can be protonated. Furthermore, amino groups on aromatic rings can be susceptible to oxidation.[1][2]
-
Fluoro Group (-F): The carbon-fluorine bond is generally strong and resistant to cleavage.[3] However, the high electronegativity of fluorine influences the electron distribution of the pyridine ring, which can affect its reactivity.[3]
-
Methyl Group (-CH3): As an electron-donating group, the methyl group can slightly increase the electron density of the pyridine ring.
Concerns about the stability of aminopyridines are well-documented, with factors like pH, temperature, and the presence of oxidizing agents playing a significant role in their degradation.[1][4][5]
Q2: How is the stability of this compound expected to be affected by acidic conditions?
Under acidic conditions, both the pyridine ring nitrogen and the exocyclic amino group can be protonated. The pKa of the pyridine ring nitrogen in the related compound 3-aminopyridine is approximately 6.04.[6][7][8] The presence of an electron-withdrawing fluorine atom in this compound would be expected to decrease the basicity of the pyridine nitrogen, while the electron-donating methyl group would slightly increase it.
Protonation of the ring nitrogen can increase the compound's solubility in aqueous acidic solutions but may also make the pyridine ring more susceptible to nucleophilic attack, although this is generally less of a concern for pyridines compared to pyridiniums. A study on 3,4-diaminopyridine showed that the salt form (protonated) was more stable under oxidative stress than the molecular species.[1] This suggests that protonation might, in some cases, confer a degree of stability against certain degradation pathways.
However, prolonged exposure to strong acidic conditions, especially at elevated temperatures, could potentially lead to hydrolysis or other degradative reactions.
Q3: What is the likely stability of this compound under basic conditions?
In basic conditions, this compound will exist in its neutral, unprotonated form. Generally, many aminopyridine derivatives exhibit good stability in neutral to mildly basic solutions at ambient temperature.[4][5] However, strong basic conditions, particularly when combined with heat, can promote degradation. The amino group can make the molecule susceptible to oxidation, and in the presence of strong bases, other reactions may be initiated. It is crucial to be aware that even in the solid state, some aminopyridines can be sensitive to air and light, leading to discoloration over time.[7]
Troubleshooting Guide: Investigating Stability Issues
If you are encountering unexpected results, such as loss of compound, appearance of unknown peaks in your chromatograms, or changes in sample color, it may be due to the degradation of this compound. The following sections provide a structured approach to investigating and resolving these issues.
How to Perform a Forced Degradation Study
A forced degradation study is an essential tool to determine the intrinsic stability of a molecule and to identify potential degradation products.[9][10] This information is invaluable for developing stable formulations and establishing appropriate storage conditions.[9][10]
The following is a recommended workflow for conducting a forced degradation study on this compound.
Caption: Experimental workflow for a forced degradation study.
Experimental Protocol for Forced Degradation
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable organic solvent such as acetonitrile or methanol.
2. Application of Stress Conditions:
-
For each condition, an aliquot of the stock solution is treated as described in the table below. A control sample, protected from the stress condition, should be prepared for comparison.
| Stress Condition | Recommended Parameters |
| Acidic Hydrolysis | Mix stock solution with 0.1 M HCl. Incubate at 60°C for up to 24 hours. |
| Basic Hydrolysis | Mix stock solution with 0.1 M NaOH. Incubate at 60°C for up to 24 hours. |
| Oxidative Degradation | Mix stock solution with 3% H₂O₂. Keep at room temperature for up to 24 hours. |
| Thermal Degradation | Store the solid compound and a solution at 60°C for up to 7 days. |
| Photolytic Degradation | Expose the solid compound and a solution to UV (254 nm) and visible light. |
3. Sample Analysis:
-
At specified time points (e.g., 2, 4, 8, 24 hours), withdraw samples from the stress conditions.
-
Neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.
-
Dilute all samples to a suitable concentration for analysis (e.g., 0.1 mg/mL) with the mobile phase.
-
Analyze the samples using a stability-indicating analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
Developing a Stability-Indicating HPLC Method
A stability-indicating method is an analytical procedure that can accurately and precisely measure the active ingredient without interference from any degradation products, impurities, or excipients.
Recommended Starting HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and a buffer (e.g., 20 mM ammonium acetate, pH adjusted to a suitable value).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the parent compound has maximum absorbance.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
The method should be validated to ensure it is specific, accurate, precise, and linear for the analysis of this compound in the presence of its potential degradation products.
Potential Degradation Pathways
Based on the chemistry of aminopyridines and related compounds, the following degradation pathways can be hypothesized.
Caption: Hypothesized degradation pathways for this compound.
-
Oxidation: The amino group is susceptible to oxidation, which can be accelerated by the presence of oxidizing agents, light, or certain metal ions. This can lead to the formation of nitroso or nitro derivatives, or potentially polymerization. Studies on 3,4-diaminopyridine have shown the formation of a nitro derivative under oxidative stress.[1] The pyridine nitrogen can also be oxidized to an N-oxide.[1]
-
Hydrolysis: While generally stable, under harsh acidic or basic conditions and at elevated temperatures, the amino group could potentially undergo hydrolysis to a hydroxyl group, though this is less common for aromatic amines.
-
Photodegradation: Exposure to light, particularly UV light, can provide the energy to initiate degradation reactions, often involving radical pathways.
Conclusion
The stability of this compound is a critical parameter for its successful application in research and development. While it is expected to have reasonable stability under standard laboratory conditions, its susceptibility to degradation under acidic, basic, and oxidative stress should not be overlooked. By understanding the underlying chemical principles and employing systematic investigational approaches like forced degradation studies, researchers can ensure the integrity of their experiments and develop robust handling and formulation strategies.
References
-
ChemBK. (2024, April 9). 3-Aminopyridine. Retrieved from [Link]
-
LookChem. (n.d.). 3-Aminopyridine. Retrieved from [Link]
-
Reddit. (2016, March 31). Take 3-aminopyridine and protonate the amino group. The calculated pKa is -1. Why is it so reactive? r/chemistry. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. Retrieved from [Link]
-
PubMed. (n.d.). Stability studies of ionised and non-ionised 3,4-diaminopyridine: hypothesis of degradation pathways and chemical structure of degradation products. Retrieved from [Link]
- Trissel, L. A., Zhang, Y., & Xu, Q. (2002). Stability of 4-Aminopyridine and 3,4-Diaminopyridine Oral Capsules. International Journal of Pharmaceutical Compounding, 6(1), 60–62.
-
ResearchGate. (n.d.). The conformational preferences of fluorinated piperidine derivatives. Retrieved from [Link]
-
ResearchGate. (2013, July 5). What is the effect of the NH2 position on the degradation of an aminopyridine pharmaceutical compound? Retrieved from [Link]
-
MedCrave online. (2016, December 14). Forced Degradation Studies. Retrieved from [Link]
-
PubMed. (n.d.). Stability of 4-aminopyridine and 3,4-diaminopyridine oral capsules. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Forced degradation studies: Practical approch-overview of regulatory guidance and literature for the drug products and drug substances. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Two-dimensional NMR spectroscopy reveals cation-triggered backbone degradation in polysulfone-based anion exchange membranes. Retrieved from [Link]
-
ResearchGate. (n.d.). Figure S -17: 1 H NMR spectra for degradation study of MiPr from 0 to.... Retrieved from [Link]
-
Wikipedia. (n.d.). 3-Aminopyridine. Retrieved from [Link]
-
National Institutes of Health. (n.d.). DFT studies on one-electron oxidation and one-electron reduction for 2- and 4-aminopyridines. Retrieved from [Link]
-
Crystal Growth & Design. (n.d.). Reactivity of 4-Aminopyridine with Halogens and Interhalogens: Weak Interactions Supported Networks of 4-Aminopyridine and 4-Aminopyridinium. Retrieved from [Link]
-
Asian Journal of Research in Chemistry. (2014). Forced Degradation Study: An Important Tool in Drug Development. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. Retrieved from [Link]
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- 5. Stability of 4-aminopyridine and 3,4-diaminopyridine oral capsules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 3-Aminopyridine CAS#: 462-08-8 [m.chemicalbook.com]
- 7. chembk.com [chembk.com]
- 8. 3-Aminopyridine|lookchem [lookchem.com]
- 9. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Navigating the Challenges of Suzuki Coupling with Fluorinated Aminopyridines
Welcome to the technical support center for Suzuki coupling reactions involving fluorinated aminopyridine scaffolds. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the synthetic complexities of these valuable building blocks. Fluorinated aminopyridines are crucial motifs in medicinal chemistry, but their unique electronic and coordinating properties present significant challenges in palladium-catalyzed cross-coupling reactions.
This resource provides in-depth troubleshooting guides and frequently asked questions in a direct Q&A format. Our goal is to move beyond simple procedural lists and offer a deeper understanding of the underlying chemical principles to empower you to overcome common experimental hurdles and achieve successful outcomes.
Frequently Asked Questions (FAQs)
Q1: My Suzuki reaction with a fluorinated aminopyridine is failing or giving very low yields. What are the most likely causes?
A1: The combination of a fluorinated pyridine ring and an amino substituent creates a "perfect storm" of challenges for the Suzuki-Miyaura coupling. The primary reasons for failure are multifaceted:
-
Catalyst Inhibition and Deactivation: This is the most common culprit. The lone pair of electrons on the pyridine nitrogen, and to a lesser extent the amino group, can strongly coordinate to the palladium catalyst.[1][2] This coordination can either completely "poison" the catalyst by blocking the active site or form stable, inactive complexes that halt the catalytic cycle.
-
Electron-Deficient Ring System: The presence of an electron-withdrawing fluorine atom makes the pyridine ring electron-deficient. This can slow down the rate-limiting oxidative addition step, especially when using less reactive aryl chlorides as coupling partners.
-
Side Reactions: Several side reactions can compete with your desired cross-coupling, consuming your starting materials and complicating purification. These include:
-
Protodeboronation: The boronic acid is replaced by a proton from the solvent (especially water) or trace moisture, leading to the formation of an unwanted arene byproduct.[1]
-
Dehalogenation: The starting fluorinated aminopyridine is reduced, replacing the halogen with a hydrogen atom.
-
Homocoupling: The boronic acid couples with itself to form a biaryl byproduct, often exacerbated by the presence of oxygen.[1]
-
Q2: How do I choose the right catalyst and ligand for such a challenging substrate?
A2: Standard palladium catalysts like Pd(PPh₃)₄ are often ineffective for these systems.[1] Success hinges on using a more active and robust catalyst system. The key is to select a ligand that can stabilize the palladium center, promote rapid oxidative addition and reductive elimination, and sterically hinder the coordination of the pyridine nitrogen.
Recommended Ligand Classes:
-
Bulky, Electron-Rich Monophosphine Ligands (Buchwald Ligands): These are the go-to choice for challenging cross-couplings. The steric bulk around the phosphorus atom helps to create a coordinatively unsaturated palladium center that is highly reactive. The electron-rich nature of these ligands facilitates the oxidative addition step.
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl): Often a good starting point, known for its broad applicability.
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl): Offers increased steric bulk compared to SPhos and can be effective for particularly stubborn couplings.
-
RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl): Another highly active ligand that has shown success with electron-deficient heteroaryl chlorides.[3]
-
Recommended Palladium Precatalysts:
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)): A common Pd(0) source that requires in-situ activation with the chosen ligand.
-
Pd(OAc)₂ (Palladium(II) Acetate): A Pd(II) source that is reduced in situ to the active Pd(0) species.
Q3: What is the best base and solvent combination to use?
A3: The choice of base and solvent is critical and highly interdependent. A poorly chosen combination can lead to poor solubility, catalyst deactivation, or an increase in side reactions.
-
Bases: Stronger, non-nucleophilic bases are often required to facilitate the transmetalation step without promoting unwanted side reactions.
-
Potassium Phosphate (K₃PO₄): A versatile and commonly used base for these types of couplings. It is strong enough to promote the reaction but generally does not cause significant hydrolysis of sensitive functional groups.[1]
-
Cesium Carbonate (Cs₂CO₃): A stronger base that can be effective when K₃PO₄ is not sufficient.
-
Sodium Phosphate (Na₃PO₄): Has also been shown to be effective in certain systems.[4][5]
-
-
Solvents: Anhydrous, aprotic polar solvents are generally preferred. The addition of a small amount of water is often necessary to dissolve the inorganic base, but excessive water can lead to protodeboronation.
-
1,4-Dioxane/Water (typically in a 4:1 to 10:1 ratio): A very common and effective solvent system for Suzuki couplings.[4][5]
-
Toluene/Water: Another good option, particularly for reactions at higher temperatures.
-
Tetrahydrofuran (THF)/Water: Can also be used, though dioxane is often preferred for its higher boiling point.
-
Troubleshooting Guide
Problem: Low to No Conversion of Starting Material
If you are observing a significant amount of unreacted starting material, consider the following troubleshooting steps in a logical progression.
Troubleshooting Workflow for Low Conversion
Caption: A step-by-step workflow to diagnose and resolve low conversion in Suzuki couplings of fluorinated aminopyridines.
Problem: Significant Formation of Side Products
If your desired product is forming but is accompanied by significant impurities, the following table can help you identify and mitigate the issue.
| Side Product | Identification | Probable Cause(s) | Troubleshooting Solutions |
| Protodeboronated Arene | Mass corresponding to the boronic acid partner minus the B(OH)₂ group. | - Excess water in the reaction mixture.- Base is too strong or nucleophilic. | - Use rigorously dried and degassed solvents.- Switch to a less nucleophilic base (e.g., from an alkali hydroxide to K₃PO₄).[1] |
| Dehalogenated Aminopyridine | Mass corresponding to the starting fluorinated aminopyridine minus the halogen. | - Certain solvents or bases can act as hydride sources.- High reaction temperatures. | - Change the solvent system.- Use a non-coordinating base.- Attempt the reaction at a lower temperature for a longer duration. |
| Homocoupled Biaryl | Mass corresponding to two molecules of the boronic acid partner coupled together. | - Presence of oxygen in the reaction mixture, which can oxidize the Pd(0) catalyst.- Incomplete reduction of a Pd(II) precatalyst. | - Ensure the reaction is performed under a strict inert atmosphere (argon or nitrogen).[1]- Use a Pd(0) source directly or ensure conditions are suitable for complete reduction of a Pd(II) precatalyst. |
Visualizing the Mechanism and Deactivation
Understanding the catalytic cycle and potential pitfalls is crucial for effective troubleshooting.
The Suzuki-Miyaura Catalytic Cycle
Caption: The fundamental steps of the Suzuki-Miyaura catalytic cycle.
Catalyst Deactivation by Aminopyridine
Caption: Inhibition of the active palladium catalyst by coordination with the fluorinated aminopyridine substrate.
Experimental Protocol: A Starting Point for Optimization
This protocol provides a robust starting point for the Suzuki-Miyaura coupling of a fluorinated aminochloropyridine with an arylboronic acid. It is crucial to note that optimization of catalyst, ligand, base, and temperature may be necessary for your specific substrates.
Reaction: Coupling of 3-Amino-2-chloro-5-fluoropyridine with Phenylboronic Acid
Materials:
-
3-Amino-2-chloro-5-fluoropyridine (1.0 equiv.)
-
Phenylboronic acid (1.5 equiv.)
-
Pd₂(dba)₃ (2 mol%)
-
SPhos (4 mol%)
-
Potassium Phosphate (K₃PO₄), finely powdered (3.0 equiv.)
-
Anhydrous 1,4-Dioxane
-
Degassed Water
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add 3-amino-2-chloro-5-fluoropyridine, phenylboronic acid, and K₃PO₄.
-
Inert Atmosphere: Seal the tube with a septum and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
-
Catalyst Addition: In a separate vial, weigh Pd₂(dba)₃ and SPhos and add them to the Schlenk tube against a positive flow of inert gas.
-
Solvent Addition: Add anhydrous, degassed 1,4-dioxane and degassed water (e.g., a 5:1 dioxane:water mixture) via syringe. The final concentration of the limiting reagent should be approximately 0.1 M.
-
Reaction: Place the sealed Schlenk tube in a preheated oil bath at 100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove palladium residues.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired 3-amino-5-fluoro-2-phenylpyridine.
Quantitative Data: Representative Yields
The following table provides representative yields for the Suzuki coupling of various aminopyridines to illustrate the impact of substituents and reaction conditions. Note that direct comparisons should be made with caution as conditions may vary between studies.
| Aminopyridine | Coupling Partner | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 3-Amino-2-chloropyridine | 2-Methoxyphenylboronic acid | Pd₂(dba)₃ / Ligand | K₃PO₄ | Dioxane | 80 | 99 | [6] |
| 5-Amino-2-chloropyridine | 2,6-Dimethylphenylboronic acid | Pd₂(dba)₃ / Ligand | K₃PO₄ | Dioxane | 80 | 82 | [6] |
| 2-Chloro-3-aminopyridine | Phenylboronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | Dioxane/H₂O | 80-100 | Good | [1] |
| Pyridine-2-sulfonyl fluoride | 2-Thiopheneboronic acid | Pd(dppf)Cl₂ | Na₃PO₄ | Dioxane/H₂O | 100 | 82 | [4][5] |
| Pyridine-2-sulfonyl fluoride | 2-Furanboronic acid | Pd(dppf)Cl₂ | Na₃PO₄ | Dioxane/H₂O | 100 | 79 | [4][5] |
References
-
Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. (2006). A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. Angewandte Chemie International Edition, 45(21), 3484-3488. [Link]
-
Rueda-Espinosa, J., Ramanayake, D., Ball, N. D., & Love, J. A. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry, 101(10), 765-772. [Link]
-
Rueda-Espinosa, J., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. PMC. [Link]
-
Garg, N. K. (2012). Nickel-Catalyzed Suzuki-Miyaura Coupling in t-Amyl Alcohol for the Preparation of 5-(Furan-3-yl)pyrimidine. Organic Syntheses. [Link]
-
Molander, G. A., & Canturk, B. (2009). Suzuki–Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. The Journal of Organic Chemistry, 74(10), 3626–3631. [Link]
-
Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. (2006). A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. Angewandte Chemie International Edition. [Link]
-
Rueda-Espinosa, J., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. ResearchGate. [Link]
-
Rueda-Espinosa, J., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross coupling of PyFluor with hetero(aryl) boronic acids/esters. Scholarship @ Claremont. [Link]
-
Onnuch, T., et al. (2024). Aminative Suzuki–Miyaura coupling. Science, 383(6686), 1019–1024. [Link]
-
Wade, J. V., & Krueger, C. A. (2003). Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids. Journal of Combinatorial Chemistry, 5(3), 267–272. [Link]
-
ResearchGate. (2018). The isolated yield of product 3 after Suzuki coupling of.... [Link]
-
ResearchGate. (2018). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction.... [Link]
-
Reddit. (2016). Why am I getting low yield for my Suzuki coupling reaction?. [Link]
-
Buchwald, S. L. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. [Link]
-
ResearchGate. (2018). Optimization of solvents and bases in Suzuki-Miyaura cross-coupling.... [Link]
-
ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. [Link]
-
Reddit. (2023). Help needed with unreproducible Suzuki coupling. [Link]
-
Rueda-Espinosa, J., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Science Publishing. [Link]
-
ResearchGate. (2018). Why can't I achieve good yields for this Suzuki reaction?. [Link]
-
ResearchGate. (2018). Suzuki-Miyaura coupling of 2-chloropyridine with arylboronic acids a. [Link]
-
Reddit. (2020). Suzuki vs. Hartwig-Buchwald. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Buchwald-Hartwig Amination of 6-Fluoro-5-methylpyridin-3-amine
Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals employing "6-Fluoro-5-methylpyridin-3-amine" in Buchwald-Hartwig amination reactions. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized starting protocols to enhance reaction efficiency, yield, and reproducibility.
The palladium-catalyzed Buchwald-Hartwig amination has become an indispensable tool for constructing C–N bonds.[1][2] However, substrates like this compound present a unique set of challenges due to their electronic and structural properties. This guide is designed to help you navigate these complexities and achieve successful couplings.
Understanding the Challenges: Why is this compound a "Challenging" Substrate?
This compound is considered a challenging substrate for several key reasons, which often manifest as low to moderate reaction yields or complete reaction failure if not properly addressed.
-
Electron-Deficient Heterocycle: The pyridine ring is inherently electron-deficient. The addition of a strongly electron-withdrawing fluorine atom further decreases the nucleophilicity of the amine, making it a less reactive coupling partner.[3]
-
Catalyst Inhibition/Poisoning: The lone pair of electrons on the pyridine nitrogen can coordinate strongly to the palladium catalyst.[4] This coordination can lead to the formation of stable, off-cycle palladium complexes, effectively poisoning the catalyst and halting the reaction. This is a primary cause of low yields when coupling heteroaromatic amines.[4]
-
Steric Hindrance: The methyl group ortho to the amine and the fluorine atom on the ring can introduce steric bulk that may hinder the approach of the amine to the palladium center during the catalytic cycle.
Frequently Asked Questions (FAQs)
Q1: My reaction with this compound is not proceeding, or the yield is very low. What is the most likely cause?
A1: The most common culprit is catalyst inhibition by the pyridine nitrogen.[4] Your chosen ligand may not be sufficiently bulky or electron-rich to prevent the pyridine from coordinating to the palladium center, leading to catalyst deactivation. Another common issue is the use of a base that is too weak to effectively deprotonate the amine-palladium complex, which is a crucial step in the catalytic cycle.[5][6]
Q2: Which palladium precatalyst and ligand combination is recommended as a starting point for this substrate?
A2: For challenging, electron-deficient heteroaromatic amines, a highly active catalyst system is required. We recommend starting with a pre-formed palladium precatalyst, as they offer greater reliability in forming the active catalytic species compared to generating it in situ from sources like Pd(OAc)₂ or Pd₂(dba)₃.[7]
Bulky, electron-rich biarylphosphine ligands are essential. These ligands promote the crucial reductive elimination step and their steric bulk helps prevent the pyridine nitrogen from binding to the palladium center.
Recommended Starting Catalyst Systems:
| Precatalyst | Ligand | Rationale |
| G3 or G4 Palladacycles | XPhos, RuPhos, or BrettPhos | These integrated precatalysts are highly active and air-stable, simplifying reaction setup. The bulky biarylphosphine ligands are proven to be effective for challenging amine couplings. |
| Pd₂(dba)₃ | Xantphos or Josiphos-type ligands | If using a Pd(0) source, these bidentate ligands can be very effective. Xantphos, with its wide bite angle, is known to stabilize the catalyst, while Josiphos ligands are effective for heteroaromatic substrates.[3] |
Q3: What is the optimal choice of base for coupling this compound?
A3: The choice of base is critical. A strong, non-nucleophilic base is required to facilitate the deprotonation of the palladium-amine complex.
-
Strongly Recommended: Sodium tert-butoxide (NaOt-Bu) or Lithium bis(trimethylsilyl)amide (LHMDS). These strong bases are often the most effective for difficult couplings, permitting the highest reaction rates.
-
Consider for Sensitive Substrates: If your aryl halide contains base-sensitive functional groups (e.g., esters, nitro groups), weaker inorganic bases like Cs₂CO₃ or K₃PO₄ can be used, but this will likely require higher temperatures, longer reaction times, and a more active catalyst system to achieve good conversion.
Q4: Which solvent should I use?
A4: Anhydrous, deoxygenated solvents are crucial for success.
-
Primary Recommendation: Toluene or 1,4-Dioxane. These are the most commonly used and generally effective solvents for Buchwald-Hartwig aminations.[5]
-
Alternative: tert-Butanol or CPME (Cyclopentyl methyl ether) can also be effective and are considered greener solvent choices.
-
Solvents to Avoid: Chlorinated solvents, acetonitrile, and pyridine should be avoided as they can inhibit the palladium catalyst.
Q5: I am observing a significant amount of hydrodehalogenation of my aryl halide starting material. How can I minimize this side reaction?
A5: Hydrodehalogenation, where the aryl halide is reduced instead of coupled, is a common side reaction.[1] It can be promoted by β-hydride elimination from the palladium-amide intermediate. To minimize this:
-
Ligand Choice: This is often a ligand-dependent issue. Switching to a different class of bulky phosphine ligand can often solve the problem.
-
Base Strength: Using a slightly weaker base, if the reaction tolerates it, can sometimes reduce the rate of competing side reactions.
-
Temperature: Lowering the reaction temperature may favor the desired amination pathway.
Troubleshooting Guide
Use the following decision tree to diagnose and resolve common issues encountered during the amination of this compound.
Reagents & Conditions Table:
| Component | Recommended Amount | Notes |
| Aryl Bromide | 1.0 equiv | --- |
| This compound | 1.2 equiv | A slight excess of the amine is typical. |
| Palladium Precatalyst (e.g., RuPhos Pd G3) | 1-2 mol % | Higher catalyst loading may be needed for very unreactive aryl halides. |
| Base (e.g., NaOt-Bu) | 1.4 equiv | Ensure the base is fresh and from a sealed container. |
| Solvent (e.g., Toluene) | 0.1 - 0.5 M concentration | Ensure the solvent is anhydrous and degassed. |
| Temperature | 100 °C | Screen between 80-110 °C for optimal results. |
| Atmosphere | Argon or Nitrogen | A strictly inert atmosphere is critical for catalyst stability. |
Step-by-Step Procedure:
-
Preparation: To a flame-dried Schlenk tube or reaction vial under an Argon atmosphere, add the palladium precatalyst (e.g., RuPhos Pd G3, 0.02 equiv), sodium tert-butoxide (1.4 equiv), the aryl bromide (1.0 equiv), and this compound (1.2 equiv).
-
Solvent Addition: Add anhydrous, degassed toluene to achieve a concentration of approximately 0.2 M.
-
Reaction: Seal the vessel and place it in a preheated oil bath at 100 °C. Stir vigorously for 4-24 hours.
-
Monitoring: Monitor the reaction's progress by taking small aliquots (under inert atmosphere if the reaction is ongoing) and analyzing by TLC or LC-MS until the aryl bromide is consumed.
-
Workup: Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter it through a short pad of Celite® to remove palladium residues, washing the pad with additional ethyl acetate.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude material by flash column chromatography on silica gel to yield the desired N-aryl product.
This guide provides a comprehensive framework for successfully employing this compound in Buchwald-Hartwig aminations. By understanding the substrate's inherent challenges and systematically applying these troubleshooting and optimization strategies, researchers can significantly improve the efficiency and outcome of their synthetic efforts.
References
-
Buchwald–Hartwig amination - Wikipedia.
-
A Comparative Guide to Ligands for the Buchwald-Hartwig Amination of Pyridines - Benchchem.
-
Buchwald-Hartwig Cross-Coupling - J&K Scientific LLC.
-
Role of the Base in Buchwald–Hartwig Amination - American Chemical Society.
-
Role of the base in Buchwald-Hartwig amination - PubMed.
-
Role of the Base in Buchwald–Hartwig Amination | The Journal of Organic Chemistry.
-
optimizing base and solvent for Buchwald-Hartwig amination - Benchchem.
-
Technical Support Center: Troubleshooting Buchwald-Hartwig Amination of 2-Bromopyridines - Benchchem.
-
Buchwald-Hartwig Amination - Chemistry LibreTexts.
-
Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - NIH.
-
The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! - YouTube.
-
Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow - Amazon S3.
-
Preparation of sec and tert amines by Buchwald-Hartwig Amination.
-
Buchwald–Hartwig Amination with Aqueous Ammonia - Synthesis Spotlight.
-
Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - ACS Publications.
-
The Buchwald–Hartwig Amination After 25 Years - the University of Groningen research portal.
-
Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow - ChemRxiv.
-
Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides.
-
Should I do solvent extraction for Buchwald–Hartwig amination? - Chemistry Stack Exchange.
-
Help troubleshooting a Buchwald-Hartwig amination? : r/chemistry - Reddit.
-
Selected ligands and catalysts for Buchwald‐Hartwig amination.... - ResearchGate.
-
Development of a practical Buchwald–Hartwig amine arylation protocol using a conveniently prepared (NHC)Pd(R-allyl)Cl catalyst | Request PDF - ResearchGate.
-
The Buchwald–Hartwig Amination After 25 Years - ResearchGate.
-
Purification of Buchwald-Hartwig amination - Chemistry Stack Exchange.
-
ChemInform Abstract: Solvent-Free Buchwald-Hartwig Reaction of Aryl and Heteroaryl Halides with Secondary Amines. | Request PDF - ResearchGate.
-
Case Study: Ligand and Catalyst Selection for a Buchwald Hartwig Reaction - Catalysis Consulting.
-
Scope and Limitations of Pd2(dba)3/P(i-BuNCH2CH2)3N-Catalyzed Buchwald−Hartwig Amination Reactions of Aryl Chlorides | The Journal of Organic Chemistry - ACS Publications.
-
Buchwald–Hartwig Amination of (Hetero)Aryl Tosylates Using a Well-Defined N-Heterocyclic Carbene/Palladium(II) Precatalyst | The Journal of Organic Chemistry.
-
Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities | Organometallics - ACS Publications.
-
BH amination side products and purification : r/chemistry - Reddit.
-
Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?
-
Buchwald-Hartwig Amination Reaction: Videos & Practice Problems - Pearson.
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This compound - ACUBIOCHEM.
-
This compound | CAS 186593-48-6 - Matrix Fine Chemicals.
-
This compound [P89393] - ChemUniverse.
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- 3. Chemo-selective syntheses of N-t-boc-protected amino ester analogs through Buchwald–Hartwig amination - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
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Identification of byproducts in "6-Fluoro-5-methylpyridin-3-amine" synthesis
Welcome to the technical support guide for the synthesis of 6-Fluoro-5-methylpyridin-3-amine (CAS No. 186593-48-6). This critical building block is instrumental in the development of targeted therapeutics, particularly as a scaffold for small-molecule kinase inhibitors.[1][2] The presence of byproducts can significantly impact reaction yield, purification efficiency, and the quality of the final active pharmaceutical ingredient (API).
This guide is structured as a series of frequently asked questions and troubleshooting scenarios encountered in the field. It provides not just solutions, but the underlying chemical principles to empower researchers to diagnose and resolve challenges in their synthetic workflows.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound and what are its critical steps?
A common and industrially relevant pathway involves a two-step sequence starting from 2-fluoro-5-methylpyridine: 1) regioselective nitration to form 2-fluoro-5-methyl-3-nitropyridine, followed by 2) reduction of the nitro group to the desired amine.[1]
-
Nitration: This step is critical for establishing the correct substitution pattern. The directing effects of the fluorine and methyl groups on the pyridine ring are key. The reaction typically uses a mixture of nitric acid and sulfuric acid, and temperature control is paramount to prevent the formation of isomers or dinitrated byproducts.
-
Reduction: The conversion of the nitro group to an amine is the final transformation. Common methods include catalytic hydrogenation (e.g., using Pd/C) or chemical reduction (e.g., using iron in acetic acid or tin(II) chloride). The choice of reductant and reaction conditions is crucial to avoid incomplete reduction or unwanted side reactions like dehalogenation.
Q2: Which analytical techniques are recommended for monitoring reaction progress and identifying impurities?
A multi-technique approach is essential for robust analysis of pyridine derivatives.[3]
-
High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is the workhorse method for assessing purity and monitoring the consumption of starting materials and the formation of the product.[4][5]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is highly effective for identifying volatile byproducts and starting materials. The mass spectrum provides molecular weight information that is crucial for tentative identification.[3][6]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is invaluable for analyzing less volatile byproducts and provides molecular weight data directly from the HPLC separation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are indispensable for unambiguous structure elucidation of the final product and any isolated impurities. Comparing shifts and coupling constants to known standards or literature values confirms the identity.[7]
Troubleshooting Guide: Byproduct Identification & Mitigation
This section addresses specific experimental observations and links them to potential byproducts and corrective actions.
Scenario 1: Unexpected Peaks in Chromatographic Analysis
Q: My HPLC/LC-MS analysis of the crude product shows several unexpected peaks. What are their likely identities?
A: The identity of a byproduct is directly linked to the specific step of the synthesis. Let's analyze the possibilities based on the nitration/reduction pathway.
DOT Script for Synthesis Pathway and Potential Byproducts
Caption: Synthetic pathway and common byproduct formation points.
Analysis of Potential Byproducts:
-
Unreacted Starting Material (2-Fluoro-5-methylpyridine): This indicates an incomplete nitration reaction.
-
Diagnosis: Compare retention time and mass spectrum with an authentic standard of the starting material.
-
Solution: Increase reaction time, temperature, or the equivalents of the nitrating agent. Ensure adequate mixing.
-
-
Isomeric Nitropyridines: Nitration could occur at other positions on the pyridine ring, leading to isomers that may be difficult to separate from the desired 3-nitro product.
-
Diagnosis: These isomers will have the same molecular weight as the desired nitrated intermediate. Isolation followed by NMR is required for definitive identification. The proton splitting patterns in ¹H NMR will be distinct for each isomer.
-
Solution: Strict temperature control during nitration is crucial. Lowering the reaction temperature can significantly improve regioselectivity.
-
-
Incompletely Reduced Intermediates (Nitroso, Hydroxylamine): These byproducts arise from insufficient reduction.
-
Diagnosis: These species will have molecular weights between the nitro-intermediate and the final amine product. They are often unstable and may appear as minor, transient peaks.
-
Solution: Increase the amount of reducing agent, extend the reaction time, or increase the catalyst loading/activity in the case of catalytic hydrogenation.
-
-
Dehalogenated Product (5-Methylpyridin-3-amine): The fluorine atom can be reductively cleaved, especially under harsh hydrogenation conditions.
-
Diagnosis: The mass spectrum will show a molecular ion corresponding to the loss of fluorine and the gain of hydrogen (M-18). ¹⁹F NMR will show the absence of a fluorine signal.
-
Solution: Use milder reducing agents (e.g., iron powder in acetic acid, SnCl₂). If using catalytic hydrogenation, screen different catalysts (e.g., PtO₂) and use lower hydrogen pressure and temperature.
-
Table 1: Common Byproducts and Their Mass Spectrometric Signatures
| Byproduct Name | Formula | Molecular Weight ( g/mol ) | Expected [M+H]⁺ | Diagnostic Clue |
| Desired Product | C₆H₇FN₂ | 126.13 | 127.1 | Target mass |
| 2-Fluoro-5-methyl-3-nitropyridine | C₆H₅FN₂O₂ | 156.12 | 157.1 | Incomplete reduction |
| 5-Methylpyridin-3-amine | C₆H₈N₂ | 108.14 | 109.1 | Dehalogenation (Loss of F) |
| 2-Fluoro-5-methyl-3-nitrosopyridine | C₆H₅FN₂O | 140.12 | 141.1 | Incomplete reduction |
Scenario 2: Low Yield and Reaction Stalls
Q: The reaction seems to stop before all the starting material is consumed, resulting in low yield. What could be the cause?
A: This issue, often termed a "reaction stall," can be particularly prevalent in heterogeneous reactions like catalytic hydrogenations or reductions using metal powders.
-
Cause 1: Catalyst Deactivation (Hydrogenation): The palladium catalyst (Pd/C) can be poisoned by impurities in the starting material or solvents. The catalyst surface can also become fouled, preventing interaction with the substrate.
-
Troubleshooting: Ensure high-purity starting materials and solvents. If a stall is observed, filtering the reaction mixture and adding a fresh portion of the catalyst can often restart the reduction.
-
-
Cause 2: Passivation of Metal Surface (Chemical Reduction): When using metals like iron or tin, the surface can become coated with metal oxides or salts, preventing further reaction.
-
Troubleshooting: Pre-activation of the metal powder is key. For example, washing iron powder with dilute acid (e.g., HCl) just before use can remove the passivating oxide layer and dramatically improve reaction rates.[8]
-
-
Cause 3: Insufficient Acid (Chemical Reduction): In reductions like Fe/AcOH, the acid serves both as a proton source and to maintain the solubility of the resulting iron salts. If the acid is consumed, the reaction can stop.
-
Troubleshooting: Ensure the correct stoichiometry of the acid is used. Monitor the pH of the reaction mixture; if it becomes too basic, the reaction may stall.
-
Scenario 3: Product Discoloration
Q: My isolated this compound is a dark brown or yellow solid, not the expected off-white color. What causes this and how can I fix it?
A: Discoloration in aromatic amines is a common issue, often caused by trace amounts of highly colored impurities.
-
Cause 1: Azo/Azoxy Dimer Formation: During the reduction of the nitro group, a side reaction can occur where the nitroso and hydroxylamine intermediates condense to form colored azo (R-N=N-R) or azoxy (R-N=N(O)-R) compounds.[8] These are intensely colored even at ppm levels.
-
Mitigation: Ensure efficient and rapid reduction to minimize the concentration of reactive intermediates. Good agitation and temperature control are important.
-
-
Cause 2: Air Oxidation: The final amine product, like many aromatic amines, can be susceptible to air oxidation over time, leading to the formation of colored, polymerized impurities.
-
Mitigation: After synthesis, handle the product under an inert atmosphere (e.g., nitrogen or argon) whenever possible.[9] For long-term storage, keep it in a cool, dark place under inert gas.
-
-
Purification Strategy: If discoloration is present, it can often be removed by treating a solution of the crude product with activated charcoal, followed by filtration and recrystallization or column chromatography. The charcoal adsorbs the large, colored impurity molecules.
Analytical Workflow and Protocols
A systematic workflow is essential for efficiently identifying an unknown impurity.
DOT Script for Analytical Workflow
Caption: Systematic workflow for impurity identification.
Protocol: General Purpose HPLC Method for Purity Analysis
This protocol provides a starting point for analysis. Optimization may be required based on the specific impurities present.[4][5]
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: Start with 5-10% B, ramp to 95% B over 15-20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: Dissolve ~1 mg of the crude material in 1 mL of a 50:50 mixture of water/acetonitrile. Filter through a 0.45 µm syringe filter before injection.
References
-
Agency for Toxic Substances and Disease Registry. (n.d.). Toxicological Profile for Pyridine. Retrieved from ATSDR. [Link]
-
Boron Molecular. (n.d.). 5-chloro-2-fluoro-4-methylpyridine. Retrieved from Boron Molecular. [Link]
-
National Center for Biotechnology Information. (n.d.). Pyridine. In Some Industrial Chemicals. Retrieved from NCBI Bookshelf. [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. Retrieved from HELIX Chromatography. [Link]
-
Occupational Safety and Health Administration. (n.d.). Pyridine. Retrieved from OSHA. [Link]
-
National Center for Biotechnology Information. (n.d.). Analytical Methods for Determining Pyridine in Biological Materials. In Toxicological Profile for Pyridine. Retrieved from NCBI Bookshelf. [Link]
-
Baran Lab. (2004). Pyridine Synthesis: Cliff Notes. Retrieved from The Baran Laboratory, Scripps Research. [Link]
-
Organic Chemistry Portal. (n.d.). Pyridine synthesis. Retrieved from Organic Chemistry Portal. [Link]
-
Matrix Fine Chemicals. (n.d.). This compound | CAS 186593-48-6. Retrieved from Matrix Fine Chemicals. [Link]
-
Movassaghi, M., Hill, M. D., & Ahmad, O. K. (2007). Direct Synthesis of Pyridine Derivatives. Journal of the American Chemical Society, 129(33), 10096–10097. [Link]
-
International Journal of Novel Research and Development. (2024). Pyridine: Synthesis, Swiss-ADME and Applications. IJNRD, 9(5). [Link]
-
Reddit. (n.d.). Does anyone have a list of common impurities in NMRs with d5-Pyridine as the solvent? Retrieved from r/Chempros. [Link]
-
Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]
-
Wikipedia. (n.d.). Pyridine. Retrieved from Wikipedia. [Link]
-
National Center for Biotechnology Information. (n.d.). 6-Fluoro-5-methylpyridine-3-carboxylic acid. PubChem Compound Summary for CID 16414223. Retrieved from PubChem. [Link]
-
Zhu, K., et al. (2009). 6-Methylpyridin-3-amine. Acta Crystallographica Section E: Structure Reports Online, 65(1), o124. [Link]
-
Zhang, J., et al. (2020). Improved Synthesis of 6-Chloro-5-methylpyridin-2-amine: A Key Intermediate for Making Lumacaftor. Organic Process Research & Development, 24(5), 876–880. [Link]
-
Zhu, K., et al. (2009). 6-Methylpyridin-3-amine. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 1), o124. [Link]
-
Plaçais, C., et al. (2021). Synthesis of 3-Amino-5-fluoroalkylfurans by Intramolecular Cyclization. Organic Letters, 23(13), 4915–4919. [Link]
-
Royal Society of Chemistry. (n.d.). Synthesis of 6-azaindoles via formal electrophilic [4 + 1]-cyclization of 3-amino-4-methyl pyridines: new frontiers of diversity. Retrieved from RSC Publishing. [Link]
Sources
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Technical Support Center: Catalyst Selection for Cross-Coupling Reactions of 6-Fluoro-5-methylpyridin-3-amine
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for cross-coupling reactions involving 6-Fluoro-5-methylpyridin-3-amine. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of catalyst selection and reaction optimization for this specific substrate. We provide in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot common issues and enhance the success of your experiments.
Introduction: Understanding the Challenges
This compound is a valuable building block in medicinal chemistry. However, its structure presents unique challenges in transition metal-catalyzed cross-coupling reactions. The primary difficulty stems from the pyridine nitrogen, which is a Lewis basic site that can coordinate strongly to the palladium catalyst. This coordination can lead to the formation of stable, inactive complexes, effectively poisoning the catalyst and stalling the catalytic cycle.[1][2] Furthermore, the exocyclic primary amine can also interact with the metal center, potentially leading to catalyst inhibition or undesired side reactions.[3]
This guide will walk you through selecting the appropriate catalyst system to overcome these challenges and achieve high-yielding cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: Why are my cross-coupling reactions with this compound failing or giving low yields?
A1: Low efficiency is most often traced back to catalyst inhibition or deactivation. The two key structural features of your substrate are the likely culprits:
-
Pyridine Ring Nitrogen: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center. This creates a stable complex that can be slow to enter the catalytic cycle or become completely inactive, a phenomenon often called "catalyst poisoning".[1] This is a well-documented issue for 2-substituted pyridines in particular.[2][4]
-
Exocyclic Amino Group: The primary amine at the 3-position is also a potential ligand for the palladium catalyst. This competitive binding can interfere with the desired catalytic pathway.[3] While sometimes possible to proceed without protection, this feature often necessitates careful ligand and base selection.[5]
Successful catalysis hinges on choosing a ligand that can sterically and electronically disfavor these unproductive binding events while promoting the desired steps of oxidative addition and reductive elimination.
Q2: I need to form a C-C or C-N bond. Which cross-coupling reaction should I choose, and what is a good starting point for catalyst selection?
A2: The choice depends on the bond you intend to form. The three most common and powerful reactions for this substrate are the Suzuki-Miyaura (C-C), Buchwald-Hartwig (C-N), and Sonogashira (C-C, alkynylation) couplings.
Below is a decision-making flowchart to guide your initial selection.
Caption: Initial decision tree for reaction and catalyst selection.
Q3: For a Suzuki-Miyaura coupling, what specific catalyst/ligand system should I use for this compound?
A3: For challenging substrates like this, generating the active Pd(0) catalyst efficiently is crucial.[6] We strongly recommend using modern palladium precatalysts.
-
Recommended Catalyst: Start with a third-generation (G3) Buchwald precatalyst, such as t-butyl-XPhos Pd G3 . These are air- and moisture-stable and reliably generate the active LPd(0) species.[7]
-
Recommended Ligand: Bulky, electron-rich biaryl phosphine ligands are essential. They accelerate the rate-limiting reductive elimination step and their steric bulk can physically block the pyridine nitrogen from deactivating the palladium center.[8] Excellent starting points include SPhos and XPhos .
-
Base and Solvent: A moderately weak base is typically used to avoid side reactions like protodeboronation.[3] Potassium phosphate (K₃PO₄) is often a reliable choice. A mixture of an ethereal solvent and water (e.g., 1,4-dioxane/water ) is standard.[9]
Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling
| Component | Recommendation | Molarity (mol%) | Rationale |
| Substrate | This compound | 1.0 equiv | - |
| Coupling Partner | Arylboronic Acid or Ester | 1.2 - 1.5 equiv | Excess ensures complete consumption of the starting material. |
| Pd Source | t-butyl-XPhos Pd G3 | 1 - 2 mol% | Ensures efficient generation of the active catalyst.[6][7] |
| Ligand | (Included in precatalyst) | 1.5 - 3 mol% | Bulky, electron-rich ligand accelerates reaction and prevents catalyst poisoning.[8] |
| Base | K₃PO₄ or Cs₂CO₃ | 2.0 - 3.0 equiv | Effective base that minimizes protodeboronation.[3][9] |
| Solvent | 1,4-Dioxane / Water (4:1) | - | Common solvent system for Suzuki couplings. |
| Temperature | 80 - 110 °C | - | Higher temperatures may be needed for less reactive partners. |
Q4: What are the critical parameters for a successful Buchwald-Hartwig amination with this substrate?
A4: The Buchwald-Hartwig amination requires a strong, non-nucleophilic base and a highly active catalyst system to couple the amine.
-
Recommended Catalyst/Ligand: Similar to the Suzuki coupling, palladium precatalysts are preferred. For C-N coupling, ligands like RuPhos and BrettPhos have proven highly effective for unprotected 3-halo-2-aminopyridines.[10] A precatalyst like RuPhos Pd G3 is an excellent choice.
-
Base Selection: This is arguably the most critical parameter. A strong, non-nucleophilic base is required to deprotonate the amine coupling partner (and potentially the substrate's amino group if it coordinates to palladium). Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LHMDS) are standard choices.[3][10] Ensure the base is fresh and anhydrous.
-
Solvent: Anhydrous, non-protic solvents are mandatory. Toluene or 1,4-dioxane are commonly used.
Q5: Do I need to protect the primary amine group on this compound?
A5: Not necessarily, but it is a key variable to consider during troubleshooting. While many cross-coupling reactions on aminopyridines can be successful without protection, the free amine can inhibit the catalyst.[3][5][9]
Our recommendation is to first attempt the reaction with the unprotected amine using a robust catalyst system (e.g., a Buchwald G3 precatalyst). If you observe low conversion, catalyst decomposition (palladium black), or significant side products, consider protecting the amine. A simple acetylation to form the amide, followed by deprotection after the coupling, is a common strategy.[9] The amide is less coordinating and can lead to cleaner reactions.
Q6: I'm observing significant side products like hydrodehalogenation or homocoupling. How can I minimize these?
A6: These side reactions point to specific issues in the catalytic cycle that can often be resolved by adjusting the reaction conditions.
-
Hydrodehalogenation (Replacement of Halogen with -H): This typically arises from a competing pathway involving a palladium-hydride (Pd-H) species.[11]
-
Cause: Often promoted by strong bases in the presence of trace water or protic solvents.
-
Solution: Ensure all reagents and solvents are strictly anhydrous. Use a high-purity, anhydrous base. Sometimes, switching to a slightly milder base (e.g., from LHMDS to NaOtBu, or from K₃PO₄ to K₂CO₃) can help.
-
-
Homocoupling (Dimerization of the Coupling Partner): This is common with boronic acids in Suzuki reactions.
-
Cause: Often caused by the presence of oxygen, which can promote the homocoupling pathway.
-
Solution: Thoroughly degas all solvents and reagents before use. Maintain a strict inert atmosphere (argon or nitrogen) throughout the entire setup and reaction. Using bulky, electron-rich phosphine ligands (like SPhos or XPhos) also disfavors this side reaction.[3]
-
Troubleshooting and Optimization Workflow
If your initial reaction provides a low yield, a systematic approach to optimization is the most effective strategy. The following flowchart outlines a logical troubleshooting sequence.
Caption: A systematic workflow for troubleshooting low-yield reactions.
Experimental Protocols: Starting Points
These are generalized protocols based on robust methods for similar substrates. They should be used as a starting point and optimized for your specific coupling partners.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
Setup: In a glovebox or under a stream of inert gas (argon is preferred), add the arylboronic acid (1.2 equiv), the selected base (e.g., K₃PO₄, 2.0 equiv), and this compound (1.0 equiv) to an oven-dried Schlenk tube equipped with a stir bar.
-
Catalyst Addition: Add the palladium precatalyst (e.g., tBuXPhos Pd G3, 2 mol%).
-
Solvent Addition: Add the anhydrous, degassed solvent system (e.g., 1,4-dioxane/water, 4:1) to achieve a substrate concentration of ~0.1 M.
-
Reaction: Seal the tube and heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
-
Setup: In a glovebox, add the palladium precatalyst (e.g., RuPhos Pd G3, 2 mol%) and the base (e.g., NaOtBu, 1.4 equiv) to an oven-dried Schlenk tube with a stir bar.
-
Reagent Addition: Add this compound (1.0 equiv) and the amine coupling partner (1.2 equiv).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene) to achieve a substrate concentration of ~0.1 M.
-
Reaction: Seal the tube and heat the mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, carefully quench the reaction with saturated aqueous NH₄Cl. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purification: Purify the crude product by column chromatography.
References
- Li, W., et al. (2015). Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. RSC Advances.
-
Perez, F., & Minatti, A. (2011). Palladium-catalyzed C,N-cross coupling reactions of 3-halo-2-aminopyridines. Organic Letters, 13(8), 1984-7. Available at: [Link]
-
Reddy, T. R., et al. (2007). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry, 72(8), 3076-3079. Available at: [Link]
- Yamamoto, H., et al. (2024). Palladium-Catalyzed Cross-Coupling for the Synthesis of Pyridyl Amino Acids.
- Quan, Z., et al. (2013). Palladium(II) Catalyzed Suzuki/Sonogashira Cross‐Coupling Reactions of Sulfonates: An Efficient Approach to C2‐Functionalized Pyrimidines and Pyridines. European Journal of Organic Chemistry, 2013(31), 7175-7183.
-
Moran, J., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry. Available at: [Link]
-
Zhang, H., et al. (2022). Buchwald-Hartwig Amination of Coordinating Heterocycles Enabled by Large-but-Flexible Pd-BIAN-NHC Catalysts. Chemistry, 28(4). Available at: [Link]
- Baati, R., et al. Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynyl-3-fluoro-2-pyridinamidoximes. ePrints Soton.
- Fier, P. S., & Hartwig, J. F. (2013). Selective C-H Fluorination of Pyridines and Diazines Inspired by a Classic Amination Reaction. Science, 342(6161), 956-960.
- Esfahanian, M., et al. (2022). Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines.
-
The Organic Chemistry Tutor. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube. Available at: [Link]
-
C. Johansson, H., et al. (2018). The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. Chemistry – A European Journal, 24(1), 8-22. Available at: [Link]
- Roughley, S. D., & Jordan, A. M. (2011). The impact of cross-coupling on the synthesis of new drugs. Journal of Medicinal Chemistry, 54(10), 3451-3479.
-
de Oliveira, K. T., et al. (2022). Synthesis of 6-Arylaminoflavones via Buchwald–Hartwig Amination and Its Anti-Tumor Investigation. Molecules, 27(19), 6543. Available at: [Link]
-
Moran, J., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry. Available at: [Link]
- Guesmi, A., et al. (2014). 6-Methylpyridin-3-amine.
- Asghar, M. N., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities.
-
Asghar, M. N., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 225. Available at: [Link]
-
Matrix Fine Chemicals. This compound | CAS 186593-48-6. Available at: [Link]
- Wang, A., et al. (2022). On the amine-catalyzed Suzuki-Miyaura coupling using a catalysis-based fluorometric method. ChemRxiv.
-
Draskovic, M., et al. (2020). Improved Syntheses of the mGlu 5 Antagonists MMPEP and MTEP Using Sonogashira Cross-Coupling. Molecules, 25(18), 4065. Available at: [Link]
- Molnár, J., et al. (2020). Synthetic and DFT Modeling Studies on Suzuki–Miyaura Reactions of 4,5-Dibromo-2-methylpyridazin-3(2H)-one with Ferrocene Boronates, Accompanied by Hydrodebromination and a Novel Bridge-Forming Annulation In Vitro Cytotoxic Activity of the Ferrocenyl–Pyridazinone Products. Molecules, 25(23), 5589.
- Baati, R., et al. (2020). Sonogashira Cross‐Coupling Reaction of Bromocyanofluoro Pyridine Compounds: Access to 5‐ and 6‐Alkynylfluoropyridinamidoximes Scaffolds.
- Procter, D. J., et al. (2017). Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. Chemical Science, 8(3), 1943-1948.
- Denton, J., et al. (2021). Amine-catalysed Suzuki–Miyaura-type coupling? The identification and isolation of the palladium culprits. ChemRxiv.
- Szostak, M., et al. (2022). Sonogashira Cross-Coupling of Aryl Ammonium Salts by Selective C-N Activation Catalyzed by Air- and Moisture-Stable, Highly Active [Pd(NHC)(3-CF3-An)Cl2] (An = Aniline) Precatalysts. Organic Letters, 24(35), 6310-6315.
- Bhaumik, A., et al. (2015). Palladium Impregnated Amine Co‐condensed Hexagonal Mesoporous Silica: A Novel Catalyst in Tailoring Suzuki and Heck Coupling Reactions in Base Free Condition.
- Fier, P. S., & Hartwig, J. F. (2017). Site-Selective C-H Fluorination of Pyridines and Diazines with AgF2. Organic Syntheses, 94, 46-53.
-
Guesmi, A., et al. (2014). 6-Methylpyridin-3-amine. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 11), o1189. Available at: [Link]
- Köprülü, G., et al. (2019). Palladium(II) Catalyzed Suzuki C-C Coupling Reactions with Imino- and Amino-phosphine Ligands.
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- 10. Palladium-catalyzed C,N-cross coupling reactions of 3-halo-2-aminopyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
A Senior Application Scientist's Comparative Guide: 6-Fluoro-5-methylpyridin-3-amine in Modern Synthesis
Introduction: The Strategic Value of Substituted Aminopyridines
In the landscape of medicinal chemistry and materials science, the pyridine scaffold is a cornerstone. Its derivatives are integral to a vast array of pharmaceuticals and functional materials, owing to the unique electronic properties and hydrogen bonding capabilities imparted by the ring nitrogen.[1] Among the most versatile of these scaffolds are the aminopyridines, which serve as foundational building blocks for constructing complex molecular architectures.[2][3][4]
This guide provides an in-depth comparison of 6-Fluoro-5-methylpyridin-3-amine (CAS 186593-48-6) against other key aminopyridine building blocks.[5][6][7] We will dissect how the strategic placement of fluoro and methyl substituents modifies the physicochemical properties and synthetic reactivity of the parent 3-aminopyridine core. This analysis aims to equip researchers, synthetic chemists, and drug development professionals with the field-proven insights necessary to make informed decisions in scaffold selection and reaction design, ultimately accelerating the discovery pipeline.
Part 1: Physicochemical Properties - The Foundation of Function
The utility of a building block in drug discovery is fundamentally tied to its intrinsic physicochemical properties. Parameters such as basicity (pKa) and lipophilicity (logP) are critical determinants of a final compound's solubility, membrane permeability, target engagement, and metabolic fate. The introduction of fluorine and methyl groups to the 3-aminopyridine core dramatically modulates these properties.[8][9]
The fluorine atom, being highly electronegative, exerts a powerful inductive electron-withdrawing effect, which significantly lowers the basicity of the pyridine ring nitrogen.[10] This reduction in pKa can be highly advantageous, preventing unwanted protonation under physiological conditions and potentially improving cell permeability. Conversely, the methyl group is weakly electron-donating, slightly increasing basicity.
Caption: Electronic influence of substituents on the aminopyridine core.
Table 1: Comparative Physicochemical Properties of Aminopyridine Building Blocks
| Compound | Structure | pKa (Conjugate Acid) | logP (Calculated) | Key Features |
| 3-Aminopyridine | ![]() | 6.0[11] | ~0.2 | Parent scaffold, moderate base. |
| 2-Aminopyridine | ![]() | 6.86[11][12] | ~0.5[12] | Higher basicity, common bidentate ligand.[3] |
| 4-Aminopyridine | ![]() | 9.17[11][13] | ~0.3[13] | Strongest base due to resonance stabilization. |
| This compound | ![]() | Est. 4.5 - 5.5 | ~1.2 | Reduced basicity, increased lipophilicity, metabolically blocked. |
| 5-Bromo-2-methylpyridin-3-amine | ![]() | Est. 5.0 - 6.0 | ~1.5 | Halogen handle for cross-coupling.[14] |
Note: pKa and logP values for substituted derivatives are estimated based on the electronic effects of their substituents, drawing from data on parent compounds.
Part 2: Reactivity in Key Synthetic Transformations
The true utility of a building block is demonstrated in its synthetic performance. The electronic modifications conferred by the fluoro and methyl groups on this compound create a unique reactivity profile compared to simpler aminopyridines.
A. Palladium-Catalyzed Cross-Coupling: The Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a cornerstone of modern C-N bond formation.[15] The nucleophilicity of the aminopyridine is paramount to the success of this reaction.
Causality of Experimental Choice:
-
Reactant: The 3-amino group of this compound is less nucleophilic than that of 3-aminopyridine due to the fluorine's strong electron-withdrawing effect.
-
Challenge: This reduced reactivity can lead to sluggish or incomplete conversions under standard conditions.
-
Solution: Overcoming this requires a more robust catalytic system. The choice of a highly electron-rich and sterically bulky phosphine ligand, such as BrettPhos or Xantphos, is critical. These ligands promote the reductive elimination step, which is often rate-limiting for electron-poor amines.[15] Similarly, a strong, non-nucleophilic base like cesium carbonate or sodium tert-butoxide is required to facilitate the deprotonation of the amine and catalyst turnover.[16]
Caption: General workflow for Buchwald-Hartwig amination.
B. Suzuki-Miyaura Cross-Coupling
While this compound itself is typically used for its amino functionality, its halogenated cousins are mainstays in Suzuki couplings for C-C bond formation.[14] Comparing the reactivity of a hypothetical "6-bromo-5-methylpyridin-3-amine" highlights important principles.
Causality of Experimental Choice:
-
Reactant: In a brominated aminopyridine, the C-Br bond's reactivity towards oxidative addition to the palladium catalyst is the key step.[17]
-
Influence of Substituents: The electron-deficient nature of the pyridine ring generally enhances the rate of oxidative addition compared to a simple bromobenzene. The position of the electron-donating amino group also plays a role in modulating the electron density at the reaction center.[18]
-
Conditions: A standard catalyst like Pd(PPh₃)₄ is often sufficient, especially for bromo-pyridines.[14] The choice of base (e.g., K₃PO₄, K₂CO₃) and solvent system (e.g., 1,4-dioxane/water) is crucial for facilitating the transmetalation step with the boronic acid partner.[14]
Part 3: Detailed Experimental Protocols
Trustworthiness in synthetic chemistry is built on reproducible, self-validating protocols. The following methodologies are representative of robust procedures for the aminopyridine class.
Protocol 1: Buchwald-Hartwig Amination with this compound
Objective: To couple this compound with 4-bromotoluene as a representative aryl bromide.
Materials:
-
4-Bromotoluene (1.0 mmol, 1.0 equiv)
-
This compound (1.2 mmol, 1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 mmol, 2 mol%)
-
Xantphos (0.04 mmol, 4 mol%)
-
Cesium Carbonate (Cs₂CO₃) (2.0 mmol, 2.0 equiv)
-
Anhydrous Toluene (5 mL)
Procedure:
-
Vessel Preparation: To an oven-dried Schlenk tube, add 4-bromotoluene, this compound, Pd₂(dba)₃, Xantphos, and Cs₂CO₃.
-
Inert Atmosphere: Evacuate and backfill the tube with dry argon or nitrogen gas. This cycle should be repeated three times to ensure an oxygen-free environment, which is critical to prevent catalyst degradation.
-
Solvent Addition: Add anhydrous toluene via syringe.
-
Reaction: Seal the tube and place it in a preheated oil bath at 110 °C. Stir the reaction mixture vigorously for 12-18 hours.
-
Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting aryl bromide is consumed.
-
Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite to remove inorganic salts and catalyst residues.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water (2 x 15 mL) and then with brine (15 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired product.
Protocol 2: Suzuki-Miyaura Coupling with a Halogenated Aminopyridine Analog
Objective: To couple 5-bromo-2-methylpyridin-3-amine with phenylboronic acid, demonstrating a typical C-C bond formation.[14]
Materials:
-
5-Bromo-2-methylpyridin-3-amine (1.0 mmol, 1.0 equiv)
-
Phenylboronic acid (1.5 mmol, 1.5 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 mmol, 5 mol%)
-
Potassium Phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)
-
1,4-Dioxane (4 mL)
-
Water (1 mL)
Procedure:
-
Vessel Preparation: In a round-bottom flask, combine 5-bromo-2-methylpyridin-3-amine, phenylboronic acid, Pd(PPh₃)₄, and K₃PO₄.
-
Solvent Addition: Add the 1,4-dioxane and water solvent mixture. The aqueous component is essential for the catalytic cycle, particularly the transmetalation step.
-
Reaction: Equip the flask with a reflux condenser and heat the mixture to 90 °C under a nitrogen atmosphere. Stir for 6-12 hours.
-
Monitoring: Check for the disappearance of the starting bromide via TLC or LC-MS.
-
Workup: After cooling, dilute the reaction mixture with ethyl acetate (20 mL).
-
Extraction: Wash the organic solution with water (15 mL) and brine (15 mL). Dry over anhydrous MgSO₄.
-
Purification: Filter and concentrate the solution. Purify the resulting crude material by flash chromatography to obtain the biaryl product.
Part 4: Strategic Impact in Drug Discovery
The selection of this compound is not merely a synthetic choice; it is a strategic decision in molecular design. Each substituent is deliberately placed to confer specific, advantageous properties to a potential drug candidate.
The Trifecta of Advantages:
-
Fluorine Atom (at C6):
-
Metabolic Blocker: The C-F bond is exceptionally strong, making the 6-position resistant to oxidative metabolism by cytochrome P450 enzymes. This can significantly improve a drug's half-life and bioavailability.[9]
-
pKa Modulation: As discussed, lowering the pKa can improve membrane permeability and reduce off-target effects related to high basicity.[8][10]
-
Target Interactions: Fluorine can engage in favorable orthogonal multipolar interactions with protein backbones, potentially increasing binding affinity.[19]
-
-
Methyl Group (at C5):
-
Lipophilicity & Potency: Fills hydrophobic pockets within a target's binding site, often leading to improved potency.
-
Steric Influence: Provides steric bulk that can orient the molecule for optimal target engagement.
-
-
Amino Group (at C3):
-
Synthetic Handle: Acts as the primary point of attachment to build out the rest of the molecular scaffold, providing a reliable vector for elaboration.[2]
-
Caption: Logic flow from structural features to drug discovery advantages.
Conclusion
This compound represents a significant advancement over simpler aminopyridine building blocks. While its reduced nucleophilicity presents synthetic challenges that require carefully optimized catalytic systems, the benefits it confers are substantial. By simultaneously offering a site for synthetic elaboration, a metabolically stable and electronically tuned pyridine core, and lipophilic character, it provides a pre-optimized scaffold for medicinal chemists. Understanding the comparative reactivity and physicochemical properties detailed in this guide enables researchers to rationally select and effectively utilize this and other aminopyridine building blocks, paving the way for the development of safer and more efficacious therapeutics.
References
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- Title: 2-Aminopyridine – an unsung hero in drug discovery Source: RSC Publishing URL
- Title: A Comparative Guide to the Reactivity of 6- Bromopyridin-3-amine and 5-amino-2 - Benchchem Source: Benchchem URL
- Title: A Comparative Guide to the Reactivity of 2-, 3-, and 4-Aminopyridine Isomers - Benchchem Source: Benchchem URL
- Title: Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024)
- Title: Theoretical prediction of relative and absolute pKa values of aminopyridines Source: PubMed URL
- Title: A Comparative Guide to 6-Bromopyridin-3-amine and Other Brominated Pyridines in Cross-Coupling Reactions Source: Benchchem URL
- Title: Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review Source: American Journal of Heterocyclic Chemistry URL
- Title: Reactivity of 4-Aminopyridine with Halogens and Interhalogens: Weak Interactions Supported Networks of 4-Aminopyridine and 4-Aminopyridinium Source: Crystal Growth & Design URL
- Title: A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines Source: ResearchGate URL
- Title: Theoretical prediction of relative and absolute pKa values of aminopyridines Source: ResearchGate URL
- Title: this compound | CAS 186593-48-6 Source: Matrix Fine Chemicals URL
- Title: Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine Source: PMC URL
- Title: this compound Source: ACUBIOCHEM URL
- Title: 4-Aminopyridine | C5H6N2 | CID 1727 Source: PubChem URL
- Title: 2-Aminopyridine | NH2C5H4N | CID 10439 Source: PubChem URL
- Title: 3-Aminopyridine Source: Wikipedia URL
- Title: Applications of Fluorine in Medicinal Chemistry Source: PubMed URL
- Title: A practical buchwald-hartwig amination of 2-bromopyridines with volatile amines Source: SciSpace URL
- Title: The Buchwald–Hartwig Amination After 25 Years Source: University of Groningen Research Portal URL
- Title: Buchwald coupling of 1 with various anilines and 2‐aminopyridines...
- Title: The Many Roles for Fluorine in Medicinal Chemistry Source: ResearchGate URL
- Title: The role of fluorine in medicinal chemistry Source: PubMed URL
- Title: Applications of Fluorine in Medicinal Chemistry Source: ResearchGate URL
- Title: 186593-48-6(2-Fluoro-3-methyl-5-aminopyridine)
- Title: Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities Source: PMC - NIH URL
- Title: 2-Fluoro-3-methyl-5-aminopyridine CAS#: 186593-48-6 Source: ChemicalBook URL
- Title: Mastering Suzuki Coupling: Your Guide to 6-Bromo-5-methylpyridine-3-boronic Acid Source: BenchChem URL
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A Senior Application Scientist's Guide to the Comparative Reactivity of Fluorinated vs. Non-Fluorinated Methylpyridines
For researchers, scientists, and professionals in drug development, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry.[1][2] The methylpyridine (picoline) framework is a valuable synthon, and the decision to employ a fluorinated versus a non-fluorinated version is a critical juncture in synthesis design. Fluorine's unique properties—intense electronegativity, small steric footprint, and the formidable strength of the carbon-fluorine bond—can profoundly alter a molecule's physicochemical properties, metabolic stability, and biological activity.[2][3]
This guide provides an in-depth, objective comparison of the reactivity of these two classes of compounds. We will move beyond simple descriptions to explore the underlying electronic principles that govern their behavior in key chemical transformations, supported by experimental data and actionable protocols.
The Foundational "Fluorine Effect" on the Pyridine Nucleus
The reactivity of any pyridine derivative is fundamentally dictated by the electronic landscape of the aromatic ring. The nitrogen atom is strongly electron-withdrawing, creating an electron-deficient π-system. The introduction of a fluorine atom exacerbates this effect through its powerful -I (inductive) effect, which significantly alters the core properties of the molecule.
One of the most immediate and critical consequences is the modulation of basicity, or pKa. The strong inductive pull of fluorine reduces the electron density on the ring nitrogen, making its lone pair less available for protonation.[1] This results in a significant decrease in pKa, a factor that can dramatically influence drug-receptor interactions, solubility, and pharmacokinetic profiles.[3][4] While fluorine also possesses a +M (mesomeric) effect from its lone pairs, this is generally outweighed by its profound inductive influence in pyridines.
Furthermore, recent studies have explored the concept of "fluoromaticity," where the π-orbitals contributed by fluorine atoms can further stabilize the aromatic ring, leading to increased thermal stability and resistance to certain addition reactions.[5][6]
Table 1: Comparative pKa Values of Selected Methylpyridines and Their Fluorinated Analogs
| Compound | Structure | pKa (in Water) | Rationale for pKa Shift |
| 2-Methylpyridine (α-Picoline) | C₆H₇N | 5.97 | Reference compound. |
| 2-Methyl-5-fluoropyridine | C₆H₆FN | ~3.5 - 4.5 (Est.) | The fluorine atom at the 5-position exerts a strong electron-withdrawing inductive effect, significantly reducing the basicity of the ring nitrogen.[7][8] |
| 4-Methylpyridine (γ-Picoline) | C₆H₇N | 6.02 | Reference compound. |
| 4-Methyl-3-fluoropyridine | C₆H₆FN | ~4.0 - 5.0 (Est.) | Fluorine at the 3-position strongly deactivates the ring through induction, lowering the nitrogen's pKa.[7][8] |
Note: Experimentally determined pKa values for all specific fluorinated isomers can be sparse. The estimated values are based on established trends from related fluorinated aromatic systems.[7][8]
Part 1: Reactivity of the Methyl Side-Chain
The methyl group on the pyridine ring is a versatile handle for synthetic elaboration. Its reactivity is highly sensitive to the electronic nature of the ring to which it is attached.
Oxidation to Carboxylic Acids
The conversion of the methyl group to a carboxylic acid is a fundamental transformation, yielding valuable intermediates like picolinic, nicotinic, and isonicotinic acids. This reaction typically proceeds via radical or oxidative pathways.
-
Non-Fluorinated Methylpyridines: These compounds are readily oxidized using strong oxidizing agents like potassium permanganate (KMnO₄), manganese dioxide (MnO₂), or through catalytic aerobic oxidation.[9][10][11] The reaction proceeds by abstracting a hydrogen atom from the methyl group, a step influenced by the C-H bond dissociation energy (BDE).
-
Fluorinated Methylpyridines: The powerful electron-withdrawing effect of fluorine on the ring influences the stability of the benzylic radical intermediate formed during oxidation. While the C-F bond itself is exceptionally strong and resistant to cleavage, the increased electrophilicity of the ring can impact the energetics of the C-H bond breaking at the methyl group.[3][12] The overall effect can be complex, potentially requiring adjusted reaction conditions to achieve efficient conversion compared to non-fluorinated analogs.[13][14]
Objective: To qualitatively and quantitatively compare the rate of oxidation of a non-fluorinated and a fluorinated methylpyridine under identical conditions.
Materials:
-
4-Methylpyridine
-
4-Methyl-3-fluoropyridine
-
Potassium permanganate (KMnO₄)
-
Sodium hydroxide (NaOH)
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Internal standard (e.g., 1,3,5-trimethoxybenzene)
-
GC-MS or HPLC for analysis
Procedure:
-
Reaction Setup: In two identical, separate round-bottom flasks equipped with stir bars, dissolve equimolar amounts (e.g., 1.0 mmol) of 4-methylpyridine (Flask A) and 4-methyl-3-fluoropyridine (Flask B) in an aqueous NaOH solution (e.g., 10 mL of 0.5 M). Add an equimolar amount of the internal standard to each flask.
-
Initiation: Place both flasks in a temperature-controlled water bath (e.g., 80 °C). Once thermal equilibrium is reached, add an equimolar amount of KMnO₄ (e.g., 1.2 mmol) to each flask simultaneously.
-
Monitoring: At regular time intervals (e.g., 15, 30, 60, 90 minutes), withdraw a 0.5 mL aliquot from each reaction mixture.
-
Quenching & Extraction: Immediately quench each aliquot by adding it to a vial containing a small amount of sodium bisulfite to destroy excess KMnO₄. Neutralize with dilute HCl and extract the organic components with DCM.
-
Analysis: Dry the DCM extracts over Na₂SO₄ and analyze by GC-MS or HPLC. Quantify the remaining starting material relative to the internal standard.
-
Data Interpretation: Plot the concentration of the remaining starting material versus time for each reaction. The compound that is consumed faster has a higher rate of oxidation under these conditions.
Deprotonation (Metalation) of the Methyl Group
The protons of the methyl group on a picoline are weakly acidic and can be removed by a strong base to form a nucleophilic carbanion. This is a powerful strategy for C-C bond formation.
-
Non-Fluorinated Methylpyridines: Deprotonation requires strong, non-nucleophilic bases like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) at low temperatures. The resulting anion can then be trapped with various electrophiles.
-
Fluorinated Methylpyridines: This is where fluorination offers a distinct synthetic advantage. The inductive electron withdrawal from the fluorine atom(s) is transmitted through the π-system, significantly increasing the acidity of the methyl C-H protons. This enhanced acidity means that deprotonation can often be achieved under milder conditions, with weaker bases, or with greater efficiency, expanding the synthetic utility.
Table 2: Comparative Reactivity in Methyl Group Deprotonation
| Feature | Non-Fluorinated Methylpyridine | Fluorinated Methylpyridine | Consequence for Synthesis |
| Methyl C-H Acidity | Lower (Higher pKa) | Higher (Lower pKa) | Fluorinated analogs can be deprotonated more easily, potentially with less-hazardous bases or at higher temperatures. |
| Required Base | Strong bases required (n-BuLi, LDA) | May be deprotonated with milder bases (e.g., LiHMDS) | Broader functional group tolerance and improved safety profile. |
| Reaction Rate | Slower | Faster | Higher throughput and potentially fewer side reactions. |
Part 2: Reactivity of the Pyridine Ring
Fluorination dramatically alters the susceptibility of the pyridine ring itself to nucleophilic attack.
Nucleophilic Aromatic Substitution (SNAr)
SNAr is a cornerstone reaction for functionalizing electron-deficient aromatic rings. The reaction proceeds via a two-step addition-elimination mechanism, forming a negatively charged Meisenheimer intermediate. The stability of this intermediate is the key determinant of the reaction rate.[15]
-
Non-Fluorinated Methylpyridines: For SNAr to occur, a good leaving group (e.g., Cl, Br) must be present at an activated position (C-2 or C-4).[16][17] The ring nitrogen helps to stabilize the negative charge in the Meisenheimer intermediate.[15]
-
Fluorinated Methylpyridines: The presence of fluorine on the ring has a powerful activating effect on SNAr reactions. By strongly withdrawing electron density, fluorine atoms significantly stabilize the anionic Meisenheimer intermediate, thereby lowering the activation energy for the rate-determining nucleophilic attack step.[18] This effect is so pronounced that a fluorinated ring can make a typically poor leaving group (like a nitro group) or even another fluorine atom (in highly activated systems) susceptible to displacement. The reactivity order for leaving groups in activated systems is often F > Cl > Br > I, because the high electronegativity of fluorine polarizes the C-F bond, making the carbon atom highly electrophilic for the initial attack.[18]
Objective: To compare the rate of nucleophilic aromatic substitution on a chloro-methylpyridine versus a chloro-fluoro-methylpyridine.
Materials:
-
2-Chloro-4-methylpyridine
-
2-Chloro-3-fluoro-4-methylpyridine
-
Sodium methoxide (NaOMe) in Methanol (MeOH)
-
Aprotic polar solvent (e.g., DMSO)
-
Internal standard (e.g., durene)
-
HPLC or UPLC system
Procedure:
-
Solution Preparation: In two separate volumetric flasks, prepare solutions of 2-chloro-4-methylpyridine and 2-chloro-3-fluoro-4-methylpyridine in DMSO at a precise concentration (e.g., 0.05 M). Include the internal standard in these solutions.
-
Reaction Initiation: In two separate, stirred reaction vials held at a constant temperature (e.g., 50 °C), place equal volumes of the substrate solutions.
-
Nucleophile Addition: At t=0, add an equimolar amount of a standardized NaOMe/MeOH solution to each vial simultaneously to initiate the reaction.
-
Time-course Analysis: At defined intervals (e.g., 5, 15, 30, 60 minutes), withdraw a small aliquot from each reaction and immediately quench it in a vial containing a dilute acid solution to neutralize the base.
-
Quantification: Analyze the quenched aliquots by HPLC to determine the ratio of the starting material to the internal standard.
-
Kinetic Analysis: Plot ln([Substrate]/[Initial Substrate]) versus time. The slope of this line is the negative of the pseudo-first-order rate constant (-k'). The fluorinated substrate is expected to exhibit a significantly larger rate constant.[19]
Summary and Synthetic Strategy
The choice between a fluorinated and non-fluorinated methylpyridine precursor is a strategic decision that hinges on the desired synthetic outcome and the properties of the final target molecule.
-
Choose a Non-Fluorinated Methylpyridine when:
-
High nitrogen basicity is required for a specific binding interaction or catalytic process.
-
The synthetic route involves electrophilic aromatic substitution (which is disfavored on an already electron-poor ring and further deactivated by fluorine).
-
Cost and commercial availability are primary drivers for simpler analogs.
-
-
Choose a Fluorinated Methylpyridine when:
-
Enhanced metabolic stability is a primary goal for a drug candidate, as the C-F bond is resistant to enzymatic cleavage.[3]
-
Lowering the pKa is necessary to improve cell permeability or modulate receptor binding.[4]
-
The synthetic strategy relies on facile deprotonation of the methyl group for subsequent functionalization.
-
The synthetic plan involves activating the pyridine ring for a crucial nucleophilic aromatic substitution step.
-
The following decision-making diagram can guide the selection process:
By understanding the fundamental electronic consequences of fluorine substitution, researchers can harness its properties to design more efficient, selective, and innovative synthetic routes, ultimately accelerating the discovery and development of novel chemical entities.
References
-
BenchChem. (2025). A Comparative Guide to the Reactivity of Pyridine-2-, 3-, and 4-Sulfonic Acids. BenchChem. 19
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Grant, C. D., et al. (2021). Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings. PMC, NIH. 5
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Benassi, E., et al. (2021). Impact of fluorination and chlorination on the electronic structure, topology and in-plane ring normal modes of pyridines. Physical Chemistry Chemical Physics, 23, 18958-18974. 20
-
ResearchGate. (n.d.). Impact of fluorination and chlorination on the electronic structure, topology and in-plane ring normal modes of pyridines | Request PDF. ResearchGate. 21
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Grant, C. D., et al. (2021). Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings. ACS Omega. 6
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BenchChem. (2025). Fluorinated Pyridine Precursors in Drug Discovery and Organic Synthesis. BenchChem. 1
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Sjö, P., et al. (n.d.). Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. PMC, NIH. 4
-
BenchChem. (n.d.). A Comparative Guide to the Reactivity of 3-Pyridinemethanol and 4-Pyridinemethanol for Researchers and Drug Development Professionals. BenchChem. 22
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Pal, R., et al. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. PubMed Central. 3
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Garczyński, M., et al. (n.d.). OXIDATION OF METHYLPYRIDINES WITH SOME ARGENTOUSCOMPOUNDS. 9
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Fluorinated Pyridine Derivatives in Drug Discovery. 2
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Um, I. H., et al. (n.d.). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. NIH. 18
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ResearchGate. (n.d.). Determination of p K a values of fluorocompounds in water using 19 F NMR. ResearchGate. 7
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MDPI. (n.d.). Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains. MDPI. 23
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(n.d.). Synthesis and practical use of novel fluorophores quinoline derivatives (3000).
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Not Voodoo. (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?. 15
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University of Tartu. (2025). Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. 8
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Google Patents. (n.d.). US2109954A - Oxidation of alkyl pyridines and alkyl quinolines. 10
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ResearchGate. (2025). PART VII. COMPETITIVE REACTIONS OF PYRIDINE, 3-PICOLINE, AND 3-ETHYLPYRIDINE WITH PHENYLLITHIUM. ACTIVATION OF A NUCLEOPHILIC AROMATIC SUBSTITUTION BY ALKYL GROUPS.
-
ResearchGate. (2025). Oxidation of Picoline with Oxygen to Nicotinic Acid against Co, NHPI, and Phosphonium or Ammonium Bromides. 13
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MDPI. (n.d.). Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. MDPI. 12
-
ECHEMI. (n.d.). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?. 16
-
Quora. (2021). Why is β substitution in Nucleophilic reactions of pyridines not preferred?. 17
-
MDPI. (2023). Oxidation of Picoline with Oxygen to Nicotinic Acid against Co2+, NHPI, and Phosphonium or Ammonium Bromides. MDPI. 14
-
Royal Society of Chemistry. (n.d.). Continuous flow metal-free oxidation of picolines using air. 11
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The Aminopyridine Scaffold: A Cornerstone in Modern Kinase Inhibitor Design and Efficacy
A Senior Application Scientist's Guide to Kinase Inhibitors Structurally Related to 6-Fluoro-5-methylpyridin-3-amine
In the landscape of modern drug discovery, particularly in oncology and neurodegenerative disease, the pursuit of potent and selective kinase inhibitors is relentless. Protein kinases, as central regulators of cellular signaling, represent a vast and critical class of drug targets. The chemical scaffolds that enable effective and specific interaction with the ATP-binding pocket of these enzymes are therefore of immense value. This guide focuses on the utility and efficacy of kinase inhibitors derived from or containing the aminopyridine core, a privileged structure in kinase-targeted drug design. While "this compound" itself is a valuable chemical intermediate rather than an active inhibitor, its aminopyridine skeleton is foundational to numerous potent therapeutic agents.
This guide will dissect the efficacy of representative kinase inhibitors built upon this structural motif, targeting critical kinases such as Fibroblast Growth Factor Receptor 4 (FGFR4), Glycogen Synthase Kinase 3β (GSK-3β), Casein Kinase 1δ (CK-1δ), and the WEE1 cell cycle checkpoint kinase. We will explore the mechanistic basis for their activity, present comparative efficacy data, and provide standardized protocols for their evaluation.
The Strategic Importance of the Aminopyridine Core
The aminopyridine moiety is a bioisostere of the adenine portion of ATP. This structural mimicry allows it to form key hydrogen bond interactions with the "hinge" region of the kinase ATP-binding pocket, a critical anchoring point for competitive inhibitors. This fundamental interaction provides a robust foundation for achieving high-affinity binding. The genius of this scaffold lies in its versatility; medicinal chemists can strategically modify the pyridine ring and the exocyclic amine to extend into adjacent hydrophobic pockets and solvent-exposed regions, thereby engineering both high potency and exquisite selectivity against the diverse landscape of the human kinome. The fluorine and methyl substitutions on the "this compound" precursor are prime examples of modifications used to fine-tune electronic properties and steric interactions to optimize drug-like characteristics and target engagement.
Comparative Efficacy of Aminopyridine-Based Kinase Inhibitors
The true measure of a chemical scaffold is in the performance of the inhibitors it enables. Below, we compare the efficacy of several leading inhibitors targeting distinct, high-value kinase targets.
FGFR4 Inhibitors: Targeting Hepatocellular Carcinoma
The FGF19-FGFR4 signaling axis is a key oncogenic driver in a subset of hepatocellular carcinomas (HCC).[1] Selective inhibition of FGFR4 is a promising therapeutic strategy. Aminopyrimidine and related quinazoline cores have proven highly effective here.
Table 1: Comparative Efficacy of Selective FGFR4 Inhibitors
| Compound Name | Core Scaffold | Target | IC50 | Mechanism of Action | Key References |
| BLU-9931 | Amino-quinazoline | FGFR4 | 3 nM | Irreversible, covalent bond with Cys552 | [2][3][4][5] |
| Roblitinib (FGF401) | Not specified | FGFR4 | 2.4 nM | Reversible, ATP-competitive | [6] |
| Compound 2n | 2-Aminopyrimidine | FGFR4 | 2.6 nM | Reversible, ATP-competitive | [7] |
Analysis of Efficacy:
BLU-9931 demonstrates the power of targeted covalent inhibition, achieving an exceptionally low IC50 value by forming a permanent bond with a unique cysteine (Cys552) in the FGFR4 hinge region.[5] This not only ensures high potency but also confers remarkable selectivity against other FGFR family members which lack this cysteine.[5] Roblitinib and the 2-aminopyrimidine compound 2n achieve comparable nanomolar potency through optimized non-covalent interactions, showcasing the versatility of the core scaffold in generating highly effective ATP-competitive inhibitors.[6][7] Compound 2n, in particular, was shown to have extraordinary target specificity across a panel of 468 kinases.[7]
FGFR4 Signaling Pathway and Inhibitor Action
The diagram below illustrates the canonical FGFR4 signaling pathway and the point of intervention for these inhibitors.
Caption: FGFR4 signaling cascade and point of inhibition.
Dual GSK-3β/CK-1δ Inhibitors: A Multi-Target Approach for Neurodegenerative Disease
Glycogen Synthase Kinase 3β (GSK-3β) and Casein Kinase 1δ (CK-1δ) are implicated in the pathology of neurodegenerative disorders like Alzheimer's and Parkinson's disease.[8] A dual-inhibition strategy is hypothesized to provide synergistic neuroprotective effects.
Table 2: Efficacy of a Dual GSK-3β/CK-1δ Inhibitor
| Compound Name | Core Scaffold | Target(s) | IC50 (GSK-3β) | IC50 (CK-1δ) | Key References |
| Compound 12 | Triazolotriazine | GSK-3β & CK-1δ | 170 nM | 680 nM | [8] |
Analysis of Efficacy:
Compound 12, built on a related triazolotriazine scaffold, effectively inhibits both kinases in the sub-micromolar range.[8] This demonstrates that heterocyclic cores can be elaborated to achieve potent activity against multiple, distinct kinase targets simultaneously. The compound was found to be ATP-competitive against CK-1δ, while exhibiting a mixed inhibition mechanism against GSK-3β, highlighting the complex binding modes achievable with these scaffolds.[9] Preliminary studies showed it was non-cytotoxic and conferred neuroprotection in vitro, validating the dual-inhibition concept.[8]
WEE1 Inhibitors: Targeting the G2/M Cell Cycle Checkpoint
WEE1 kinase is a critical gatekeeper of the G2/M cell cycle checkpoint, preventing cells with DNA damage from entering mitosis.[10] Inhibiting WEE1 is a powerful strategy, especially in p53-deficient tumors, as it forces damaged cells into premature mitosis, leading to "mitotic catastrophe" and cell death.[11]
Table 3: Efficacy of Leading WEE1 Inhibitors
| Compound Name | Core Scaffold | Target | Mechanism of Action | Clinical Status | Key References |
| Adavosertib (AZD1775) | Pyrazolopyrimidinone | WEE1 | ATP-competitive | Numerous Phase I/II Trials | [11][12][13][14] |
| ZN-c3 | Not specified | WEE1 | ATP-competitive | Phase I Trials | [11] |
Analysis of Efficacy:
Adavosertib is the most clinically advanced WEE1 inhibitor, built upon a pyrazolopyrimidinone core. It has demonstrated promising anti-tumor activity both as a single agent and in combination with DNA-damaging chemotherapies and radiation across a wide range of solid tumors.[13][15] Clinical trials have shown response rates of around 27% in refractory solid tumors with specific genetic markers like CCNE1 amplification.[16] The development of multiple WEE1 inhibitors like Adavosertib and ZN-c3 underscores the clinical importance of this target and the utility of heterocyclic scaffolds in drugging it effectively.
WEE1 Inhibition Experimental Workflow
The following diagram outlines a typical workflow for evaluating the cellular efficacy of a WEE1 inhibitor like Adavosertib.
Caption: Cellular workflow for WEE1 inhibitor evaluation.
Experimental Protocols for Kinase Inhibitor Evaluation
To ensure trustworthiness and reproducibility, the following self-validating protocols are essential for characterizing aminopyridine-based kinase inhibitors.
Protocol 1: In Vitro Kinase Inhibition Assay (Biochemical Potency)
Causality: This assay directly measures the ability of the compound to inhibit the enzymatic activity of the purified target kinase, providing a quantitative IC50 value. This is the foundational measurement of potency.
Methodology:
-
Reagents: Purified recombinant kinase, kinase-specific peptide substrate (e.g., CSKtide for FGFR), ATP, kinase reaction buffer, and test compound series.
-
Procedure: a. Prepare a serial dilution of the test inhibitor (e.g., from 10 µM to 0.1 nM) in DMSO. b. In a 96- or 384-well plate, add kinase, peptide substrate, and kinase buffer. c. Add the diluted test inhibitor to the wells. Include DMSO-only (negative control) and no-enzyme (background) controls. d. Pre-incubate for 15 minutes at room temperature to allow compound binding. e. Initiate the reaction by adding a concentration of ATP approximating the Michaelis-Menten constant (Km).[4] f. Incubate for a defined period (e.g., 90 minutes) at 25-30°C.[4] g. Terminate the reaction by adding a stop buffer (e.g., containing EDTA). h. Quantify substrate phosphorylation using a suitable detection method (e.g., ADP-Glo™, Caliper mobility shift assay).
-
Data Analysis: a. Subtract background signal. b. Normalize data to the positive (DMSO) control. c. Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: Cellular Target Engagement & Pathway Modulation (Western Blot)
Causality: This experiment validates that the inhibitor engages its intended target within a living cell and produces the expected downstream biological effect, linking biochemical potency to cellular activity.
Methodology:
-
Cell Culture: Culture a relevant cancer cell line (e.g., Hep 3B for FGFR4, TOV-21G for WEE1) to ~80% confluency.
-
Treatment: Treat cells with a dose-response series of the inhibitor for a specified time (e.g., 1-2 hours for signaling, 24 hours for checkpoint analysis).[2][17]
-
Lysate Preparation: Wash cells with cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
Western Blot: a. Separate 20-30 µg of protein per lane on an SDS-PAGE gel. b. Transfer proteins to a PVDF membrane. c. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. d. Incubate overnight at 4°C with primary antibodies against the phosphorylated target (e.g., p-FRS2 for FGFR4, p-CDK1 for WEE1) and total protein as a loading control. e. Wash and incubate with HRP-conjugated secondary antibodies for 1 hour. f. Detect signal using an ECL substrate and imaging system.
-
Self-Validation: A dose-dependent decrease in the phosphorylation of the direct substrate confirms on-target activity. Lack of change in total protein levels confirms the effect is on signaling, not protein expression.
Conclusion
The aminopyridine scaffold, represented by precursors like "this compound," remains a highly productive foundation for the design of potent and selective kinase inhibitors. The examples of inhibitors targeting FGFR4, GSK-3β/CK-1δ, and WEE1 demonstrate the scaffold's versatility in addressing diverse and critical targets in oncology and neurology. Through rigorous biochemical and cellular evaluation, as outlined in the provided protocols, researchers can effectively characterize the efficacy of novel agents built upon this privileged chemical framework, paving the way for the next generation of targeted therapies.
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- MedchemExpress. (n.d.). BLU9931 | FGFR4 Inhibitor.
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- Ushelf. (n.d.). BLU-9931.
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- PubMed. (n.d.). Preclinical evaluation of the WEE1 inhibitor MK-1775 as single-agent anticancer therapy.
- Schrödinger, Inc. (2022, March 8). Schrödinger To Present New Preclinical Data From Its Wee1 Inhibitor Program At AACR Annual Meeting 2022.
- Cellini, A., et al. (2019). A Triazolotriazine-Based Dual GSK-3β/CK-1δ Ligand as a Potential Neuroprotective Agent Presenting Two Different Mechanisms of Enzymatic Inhibition. ACS Chemical Neuroscience.
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A Senior Application Scientist's Guide to Validating the Structure of 6-Fluoro-5-methylpyridin-3-amine Derivatives
For researchers, medicinal chemists, and drug development professionals, the unambiguous confirmation of a molecule's structure is the bedrock upon which all subsequent data rests. In the realm of kinase inhibitor discovery and other therapeutic areas, substituted pyridines, such as derivatives of 6-Fluoro-5-methylpyridin-3-amine, are privileged scaffolds. The precise arrangement of substituents dictates biological activity, and any ambiguity in the structure can lead to misinterpreted SAR data, wasted resources, and stalled projects.
This guide provides an in-depth comparison of the essential analytical techniques required to rigorously validate the structure of a novel derivative of this compound. We will move beyond a simple recitation of methods to explain the causality behind experimental choices, presenting a self-validating workflow that ensures the highest degree of confidence in your chemical matter.
The Case Study: Synthesis of a Hypothetical Derivative
To illustrate the validation process, we will consider the synthesis of a hypothetical derivative, N-(6-fluoro-5-methylpyridin-3-yl)acetamide (Compound 1) . This simple acylation reaction is a common step in library synthesis and serves as an excellent model for our analytical workflow.
Synthetic Protocol: N-(6-fluoro-5-methylpyridin-3-yl)acetamide (Compound 1)
The rationale for this synthesis is a straightforward nucleophilic acyl substitution. The amino group of the starting material acts as a nucleophile, attacking the electrophilic carbonyl carbon of acetic anhydride. Pyridine is used as a mild base to quench the acetic acid byproduct.
-
Dissolution: Dissolve this compound (1.0 eq) in dichloromethane (DCM, 0.2 M) in a round-bottom flask equipped with a magnetic stir bar.
-
Base Addition: Add pyridine (1.2 eq) to the solution and cool the flask to 0 °C in an ice bath.
-
Acylation: Add acetic anhydride (1.1 eq) dropwise to the stirred solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4 hours, monitoring progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography on silica gel to yield the final product, Compound 1.
The Validation Workflow: An Orthogonal Approach
Relying on a single analytical technique is insufficient for unequivocal structure determination. We employ an orthogonal, multi-technique approach where each method provides a unique and complementary piece of the structural puzzle. The convergence of data from all techniques provides the highest level of assurance.
The "6-Fluoro-5-methylpyridin-3-amine" Moiety: A Comparative Guide to its Role in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals.
In the landscape of modern medicinal chemistry, the strategic incorporation of specific structural motifs can profoundly influence the potency, selectivity, and pharmacokinetic properties of drug candidates. Among these, the "6-Fluoro-5-methylpyridin-3-amine" scaffold has emerged as a privileged fragment, particularly in the design of targeted kinase inhibitors. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of compounds containing this moiety, with a primary focus on its well-documented role in the development of Fibroblast Growth Factor Receptor 4 (FGFR4) inhibitors. We will objectively compare the performance of these compounds with relevant alternatives, provide supporting experimental data, and detail the underlying experimental protocols, offering a comprehensive resource for researchers in the field.
The Strategic Advantage of the this compound Moiety
The utility of the this compound core lies in the synergistic interplay of its constituent parts. The aminopyridine component serves as a versatile scaffold for building kinase inhibitors, often acting as a hinge-binder that interacts with the backbone of the kinase's ATP-binding pocket. The strategic placement of the fluorine and methyl groups offers distinct advantages:
-
Fluorine Substitution: The introduction of a fluorine atom can significantly impact a molecule's properties.[1][2] Its high electronegativity can modulate the pKa of the aminopyridine, influencing its binding affinity. Furthermore, fluorine can form favorable orthogonal interactions with the protein target and can block metabolic hotspots, thereby improving the compound's metabolic stability and pharmacokinetic profile.[3]
-
Methyl Substitution: The methyl group provides a handle to probe steric constraints within the binding pocket. Its presence can enhance binding affinity through van der Waals interactions and can also influence the overall conformation of the molecule, which can be critical for achieving selectivity against other closely related kinases.
The combination of these features on the pyridin-3-amine core creates a versatile building block for the synthesis of potent and selective inhibitors.
Case Study: FGFR4 Inhibition and the Fight Against Hepatocellular Carcinoma
A prime example of the successful application of the this compound moiety is in the development of selective inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4). Dysregulation of the FGF19-FGFR4 signaling pathway is a known driver in a subset of hepatocellular carcinomas (HCC). This has spurred the development of targeted therapies aimed at inhibiting FGFR4.
Comparative Analysis of FGFR4 Inhibitors
A key publication in this area details the design and synthesis of a series of aminotrimethylpyridinol and aminodimethylpyrimidinol derivatives as selective FGFR4 inhibitors.[4] This study provides a valuable dataset for comparing the performance of compounds containing a scaffold related to this compound against the well-characterized FGFR4 inhibitor, BLU9931.
| Compound | Core Moiety | FGFR4 IC50 (nM) | FGFR1 IC50 (nM) | FGFR2 IC50 (nM) | FGFR3 IC50 (nM) | Selectivity for FGFR4 over FGFR1/2/3 |
| BLU9931 | N/A (for direct comparison) | 7 | 591 | 493 | 150 | ~21-84 fold |
| Compound 6A | Aminotrimethylpyridinol | 190 | 1565 | 1149 | 277 | ~1.5-8 fold |
| Compound 6O | Aminodimethylpyrimidinol | 75.3 | >50,000 | 35,482 | >30,000 | ~398-664 fold |
Data sourced from Lim, D. et al. (2022).
Analysis of SAR:
The data clearly demonstrates the critical role of the substitution pattern on both potency and selectivity.
-
Impact of the Core: While not a direct comparison to the this compound, the aminopyridinol and aminopyrimidinol cores in compounds 6A and 6O provide valuable insights. The dimethylpyrimidinol core in compound 6O, in combination with other structural features, leads to a remarkable increase in selectivity for FGFR4 over other FGFR family members.
-
Role of Fluorine: The study highlights that compounds containing a fluorine substitution on the dimethoxyphenyl ring generally exhibit better inhibitory activity against FGFR4. This underscores the importance of the fluorine atom in optimizing binding interactions.
-
Influence of Methyl Groups: The methyl groups on the central pyridine or pyrimidine ring were found to play a crucial role in selectivity. Molecular docking studies suggest that these methyl groups can introduce steric hindrance that prevents favorable binding to the hinge region of FGFR1, 2, and 3, while still allowing for strong interactions with FGFR4.[4]
Experimental Workflows
To ensure the trustworthiness and reproducibility of these findings, it is essential to understand the experimental protocols employed.
Biochemical Kinase Assay Workflow:
Caption: Workflow for a typical in vitro kinase assay.
Detailed Protocol: FGFR4 Biochemical Assay
-
Reagent Preparation:
-
Prepare a serial dilution of the test compound in DMSO.
-
Prepare a solution of recombinant human FGFR4 kinase domain in kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).
-
Prepare a substrate/ATP solution containing a suitable peptide substrate and ATP at a concentration close to its Km value.
-
-
Assay Execution:
-
Add the diluted test compound to the wells of a microplate.
-
Add the FGFR4 enzyme solution to each well and incubate for a defined period (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding the substrate/ATP solution.
-
Allow the reaction to proceed for a specific time (e.g., 60-90 minutes) at a controlled temperature (e.g., 30°C).
-
Stop the reaction by adding a suitable stop reagent (e.g., EDTA solution).
-
-
Detection and Analysis:
-
Quantify the amount of product formed using a suitable detection method, such as luminescence-based assays (e.g., ADP-Glo™) or fluorescence polarization.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Cellular Assay Workflow:
Caption: Workflow for a cell-based proliferation assay.
Detailed Protocol: Cell Proliferation Assay (e.g., using Hep3B cells)
-
Cell Culture:
-
Culture Hep3B cells (a human HCC cell line with an activated FGFR4 pathway) in an appropriate medium and conditions.
-
Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare a serial dilution of the test compound in the cell culture medium.
-
Remove the old medium from the cell plates and add the medium containing the test compound at various concentrations.
-
-
Incubation:
-
Incubate the cells for a specified period (e.g., 72 hours) to allow the compound to exert its effect.
-
-
Viability/Proliferation Assessment:
-
Assess cell viability using a suitable method, such as the MTT or CellTiter-Glo® assay, which measures metabolic activity.
-
Read the output signal (absorbance or luminescence) using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell growth inhibition relative to a vehicle-treated control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and determine the EC50 value.
-
Broader Applicability and Synthetic Considerations
While the this compound moiety has demonstrated significant utility in the context of FGFR4 inhibitors, the principles of its design suggest broader applicability in kinase inhibitor discovery. The aminopyridine scaffold is a common hinge-binding motif found in numerous approved kinase inhibitors.[5][6] The strategic use of fluorine and methyl substitutions to enhance potency, selectivity, and pharmacokinetic properties is a widely adopted strategy in medicinal chemistry.[1]
General Synthetic Strategy:
The synthesis of compounds incorporating the this compound moiety typically involves a multi-step sequence. A general and representative synthetic route is outlined below.
Caption: A representative synthetic route to compounds containing the this compound moiety.
Synthetic Protocol Overview:
-
Nitration: The synthesis often begins with the nitration of a commercially available 2-fluoro-5-methylpyridine. This is typically achieved using a mixture of nitric acid and sulfuric acid.
-
Reduction: The resulting 2-fluoro-5-methyl-3-nitropyridine is then reduced to the corresponding amine. Common reducing agents for this transformation include iron powder in acetic acid or catalytic hydrogenation using palladium on carbon.[7]
-
Coupling: The this compound can then be coupled with a variety of partners, such as aryl halides or boronic acids, using transition-metal-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination or the Suzuki coupling. This allows for the introduction of diverse substituents to explore the SAR around the core moiety.
Conclusion and Future Perspectives
The "this compound" moiety represents a valuable building block in the medicinal chemist's toolbox. Its successful application in the development of potent and selective FGFR4 inhibitors highlights the power of strategic fluorine and methyl substitution on a privileged kinase inhibitor scaffold. The comparative data presented in this guide underscores the nuanced effects of these substitutions on biological activity.
While its utility has been most prominently demonstrated for FGFR4, the underlying principles of its design suggest that this moiety holds promise for the development of inhibitors against other kinase targets. Future research in this area will likely focus on exploring the SAR of this scaffold against a broader range of kinases and further optimizing its pharmacokinetic properties for the development of next-generation targeted therapies. The detailed experimental protocols provided herein serve as a foundation for researchers to reliably evaluate new compounds and contribute to this exciting field of drug discovery.
References
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Royal Society of Chemistry. (n.d.). Supplementary Information Synthetic routes to compounds 5 and 10-19. Retrieved from [Link]
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Ningbo Inno Pharmchem Co., Ltd. (n.d.). Understanding the Chemical Properties of 5-Fluoro-6-Methylpyridin-2-amine: A Key Intermediate for Innovation. Retrieved from [Link]
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MDPI. (2020). Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. Retrieved from [Link]
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MDPI. (2022). The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine. Retrieved from [Link]
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Lim, D., et al. (2022). 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation. PubMed Central. Retrieved from [Link]
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Matrix Fine Chemicals. (n.d.). This compound | CAS 186593-48-6. Retrieved from [Link]
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Benchmarking the synthesis of "6-Fluoro-5-methylpyridin-3-amine" against other methods
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Abstract
6-Fluoro-5-methylpyridin-3-amine is a cornerstone building block in modern medicinal chemistry, integral to the structure of numerous pharmaceutical compounds.[1][2][3] The efficiency and scalability of its synthesis are therefore of paramount importance to researchers in drug discovery and development. This guide provides an in-depth, comparative analysis of the principal synthetic methodologies for this key intermediate. Each route is critically evaluated, presenting not only detailed protocols but also the underlying chemical principles and strategic considerations. The objective is to empower scientists to select the most suitable synthetic approach based on project-specific drivers such as scale, cost, safety, and available resources.
Introduction: The Strategic Value of the this compound Scaffold
The pyridine motif is a privileged structure in drug design, and its strategic functionalization is a powerful tool for optimizing the pharmacological profile of lead compounds. The specific arrangement of a fluorine atom at the 6-position, a methyl group at the 5-position, and an amino group at the 3-position imparts a distinct combination of electronic and steric properties. The 6-fluoro substituent can enhance metabolic stability and modulate basicity (pKa), while the 5-methyl group offers a vector for further chemical elaboration or can influence target binding. The 3-amino group provides a versatile nucleophilic handle for a broad range of chemical transformations, making it an ideal anchor point for library synthesis and structure-activity relationship (SAR) studies.
Given its significant utility, the development of robust and economical syntheses of this compound is a continuous focus of chemical research. This guide will dissect and benchmark the most prevalent synthetic strategies, offering a clear, evidence-based comparison to inform methodological choices.
Synthetic Strategies and Methodologies
This section details the experimental protocols for the most widely adopted synthetic routes to this compound. Each methodology is presented with a step-by-step procedure, a discussion of the reaction mechanism, and an analysis of its respective strengths and weaknesses.
Route A: Curtius Rearrangement of 6-Fluoro-5-methylnicotinic Acid
This classical approach utilizes the well-established Curtius rearrangement to introduce the amine functionality.[4][5][6] The synthesis commences with the readily available 6-fluoro-5-methylnicotinic acid.
-
Acid Chloride Formation: To a solution of 6-fluoro-5-methylnicotinic acid (1.0 eq) in anhydrous dichloromethane (DCM), oxalyl chloride (1.5 eq) is added, followed by a catalytic amount of N,N-dimethylformamide (DMF). The reaction is stirred at ambient temperature until gas evolution ceases. The solvent and excess oxalyl chloride are removed under reduced pressure to afford the crude acid chloride.
-
Azide Formation: The crude acid chloride is dissolved in anhydrous acetone and cooled to 0 °C. A solution of sodium azide (1.5 eq) in water is added dropwise, and the reaction is stirred at 0 °C for 1 hour.
-
Curtius Rearrangement and Trapping: tert-Butanol (5.0 eq) is added to the reaction mixture, which is then heated to reflux for 12-16 hours. The reaction progress is monitored by thin-layer chromatography (TLC).
-
Boc-Deprotection: After cooling, the solvent is removed in vacuo. The residue is dissolved in a 4 M solution of hydrochloric acid in 1,4-dioxane and stirred at room temperature for 2-4 hours.
-
Work-up and Purification: The reaction mixture is concentrated, and the residue is basified with a saturated aqueous solution of sodium bicarbonate. The aqueous phase is extracted with ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by silica gel column chromatography to yield this compound.
Caption: Synthetic workflow for Route A via Curtius rearrangement.
The pivotal step in this sequence is the Curtius rearrangement, where the acyl azide undergoes thermal decomposition to an isocyanate with concomitant loss of nitrogen gas.[6][7] This reactive isocyanate is trapped in situ by tert-butanol to furnish the Boc-protected amine.[6] The use of the Boc protecting group is advantageous due to its stability across a range of reaction conditions and its facile removal under acidic conditions. A significant drawback of this method is the use of sodium azide, a highly toxic and potentially explosive reagent. This necessitates stringent safety precautions, particularly when operating on a larger scale.
Route B: Hofmann Rearrangement of 6-Fluoro-5-methylnicotinamide
As an alternative to the Curtius rearrangement, the Hofmann rearrangement proceeds via a similar isocyanate intermediate but commences from the corresponding amide.[8][9][10][11][12]
-
Amide Formation: 6-Fluoro-5-methylnicotinic acid is converted to 6-fluoro-5-methylnicotinamide. This can be achieved by first forming the acid chloride (as in Route A) and then treating it with aqueous ammonia, or by employing standard amide coupling reagents such as HATU or EDC/HOBt with an ammonia source.
-
Hofmann Rearrangement: To a solution of 6-fluoro-5-methylnicotinamide (1.0 eq) in a methanol/water mixture at 0 °C, a freshly prepared solution of sodium hypobromite (NaOBr, ~1.1 eq) is added. The reaction is stirred at 0 °C for 1 hour, then allowed to warm to room temperature and stirred for an additional 2-4 hours.[13]
-
Work-up and Purification: The methanol is removed under reduced pressure. The aqueous residue is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography.
Caption: Synthetic workflow for Route B via Hofmann rearrangement.
The Hofmann rearrangement provides an azide-free alternative to the Curtius rearrangement.[8] The reaction is typically a one-pot transformation from the amide, which can be advantageous in terms of operational simplicity.[14] However, the use of bromine requires careful handling due to its corrosive and toxic nature. Yields can be variable, and over-bromination of the pyridine ring is a potential side reaction if the conditions are not meticulously controlled.
Route C: Nucleophilic Aromatic Substitution (SNAr) on a Dihalopyridine Precursor
This strategy is predicated on the selective displacement of a halide from an appropriately activated dihalopyridine precursor.[15][16][17]
-
Starting Material: A common starting material for this approach is 3,6-dichloro-5-methylpyridine or a related dihalopyridine.
-
Fluorination: The selective substitution of one of the chloro groups with fluorine is typically accomplished using a nucleophilic fluorinating agent like potassium fluoride (KF) in the presence of a phase-transfer catalyst (e.g., Kryptofix 222) in a polar aprotic solvent such as DMSO or sulfolane at elevated temperatures.
-
Amination: The remaining chloro group is subsequently displaced by an amino group. This can be achieved through various amination protocols, such as heating with aqueous ammonia in a sealed vessel or by employing a protected ammonia equivalent like benzylamine followed by deprotection.[18] Palladium-catalyzed Buchwald-Hartwig amination also represents a viable, albeit more costly, alternative.
Caption: Synthetic workflow for Route C via SNAr.
The success of this route is contingent on the differential reactivity of the two halogen atoms. The position para to the ring nitrogen is generally more activated towards nucleophilic aromatic substitution. The choice of fluorinating agent and reaction conditions is critical for achieving high selectivity and yield. While this route can be highly effective, the dihalopyridine starting materials may be less readily available and more expensive than the nicotinic acid derivatives used in Routes A and B.
Comparative Analysis
To facilitate a direct comparison of these synthetic strategies, the following table summarizes key performance indicators. The data presented are representative and may vary depending on specific reaction conditions and scale.
| Metric | Route A: Curtius Rearrangement | Route B: Hofmann Rearrangement | Route C: SNAr |
| Overall Yield | Moderate to Good | Moderate | Good to Excellent |
| Number of Steps | 3-4 (from nicotinic acid) | 2 (from nicotinamide) | 2 (from dihalopyridine) |
| Starting Material Cost | Low to Moderate | Low to Moderate | Moderate to High |
| Reagent Safety | High (use of azide) | Moderate (use of bromine) | Moderate (high temperatures) |
| Scalability | Challenging due to azide | Moderate | Good |
| Key Advantage | Well-established, reliable[4][5] | Azide-free[8] | High yielding, potentially fewer steps |
| Key Disadvantage | Use of hazardous azide | Potentially variable yields | Availability of starting material |
Conclusion and Recommendations
The selection of the optimal synthetic route for this compound is dependent on the specific requirements of the project.
-
For small-scale laboratory synthesis , where the safe handling of azides can be assured, Route A (Curtius Rearrangement) provides a reliable and well-documented procedure.
-
Route B (Hofmann Rearrangement) is a commendable azide-free alternative, especially if the corresponding amide is readily accessible or can be synthesized efficiently.
-
For large-scale production , where safety and scalability are the primary concerns, Route C (SNAr) is frequently the most attractive option, assuming the dihalopyridine starting material is available at a viable cost. Its high yields and avoidance of highly toxic reagents make it well-suited for industrial applications.
Ultimately, the decision should be guided by a comprehensive assessment of available resources, safety infrastructure, and economic factors. It is strongly recommended that chemists conduct a small-scale trial of the chosen route to validate its performance in their laboratory environment before committing to a larger-scale synthesis.
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A Researcher's Guide to the Electronic Landscape: A Comparative Analysis of Fluorine's Influence in 6-Fluoro-5-methylpyridin-3-amine
For researchers, medicinal chemists, and professionals in drug development, the strategic placement of a fluorine atom can profoundly alter a molecule's pharmacokinetic and pharmacodynamic profile. Its effects, however, are far from simple. Fluorine's high electronegativity and lone electron pairs create a delicate interplay of competing electronic forces. This guide provides a deep comparative analysis of these effects in the heterocyclic building block, 6-Fluoro-5-methylpyridin-3-amine, offering both theoretical grounding and practical experimental frameworks for its characterization. We will dissect the electronic contributions of the fluorine substituent by comparing the target molecule with its non-fluorinated analogs, 5-methylpyridin-3-amine and 3-aminopyridine, providing the causal logic behind the necessary experimental investigations.
The Dichotomy of Fluorine: Inductive Withdrawal vs. Resonance Donation
The electronic character of a halogen substituent on an aromatic ring is governed by two primary, and often opposing, effects: the inductive effect (-I) and the resonance (or mesomeric) effect (+M)[1][2].
-
Inductive Effect (-I): As the most electronegative element, fluorine exerts a powerful electron-withdrawing pull through the sigma (σ) bond framework. This effect is strongest at the carbon atom directly attached to the fluorine and diminishes with distance. In this compound, this potent -I effect significantly lowers the electron density of the entire pyridine ring.
-
Resonance Effect (+M): Despite its electronegativity, fluorine possesses lone pairs of electrons in p-orbitals that can be delocalized into the aromatic π-system. This donation of electron density is a resonance effect. For halogens, this +M effect is generally weaker than their -I effect, with fluorine exhibiting the weakest resonance donation among them due to poor orbital overlap between its 2p orbital and the carbon 2p orbital[3].
In this compound, the fluorine atom is positioned ortho to the ring nitrogen. Its strong -I effect is expected to dominate, reducing the basicity of both the pyridine nitrogen and the exocyclic 3-amino group. The +M effect, while present, will be less significant in defining the molecule's overall electronic nature.
Caption: Interplay of inductive and resonance effects of fluorine.
Experimental Validation: Quantifying Electronic Influence
To move from theoretical concepts to tangible data, a series of experiments is essential. The following protocols are designed to quantitatively measure and compare the electronic properties of this compound against its non-fluorinated counterparts.
Basicity Measurement via pKa Determination
Rationale: The basicity of the nitrogen atoms in the molecule is a direct reflection of their electron density. A potent electron-withdrawing group like fluorine will decrease this density, thereby lowering the basicity. This is quantified by the pKa of the conjugate acid (pKaH); a lower pKa value signifies a weaker base. We will determine the pKa for both the pyridinium nitrogen and the anilinium nitrogen.
Experimental Protocol: Potentiometric Titration
-
Preparation: Accurately weigh ~10 mg of the amine (this compound, 5-methylpyridin-3-amine, or 3-aminopyridine) and dissolve in 50 mL of a 50:50 ethanol/water solution.
-
Titration Setup: Place the solution in a jacketed beaker maintained at 25°C. Use a calibrated pH meter with a glass electrode to monitor the pH.
-
Titration: Titrate the solution with a standardized 0.01 M HCl solution, adding the titrant in small, precise increments (e.g., 0.05 mL).
-
Data Collection: Record the pH after each addition of titrant.
-
Analysis: Plot the pH versus the volume of HCl added. The pKa values correspond to the pH at the half-equivalence points. The first equivalence point will correspond to the more basic pyridine nitrogen, and the second to the amino group.
-
Validation: Repeat the titration three times for each compound to ensure reproducibility. The system is self-validating through the consistent generation of a clear titration curve and reproducible pKa values.
Comparative Data Summary:
| Compound | Literature pKa (Pyridine N) | Expected pKa (Pyridine N) |
| 3-Aminopyridine | ~6.0[4][5] | N/A |
| 5-Methylpyridin-3-amine | > 6.0 | Higher than 3-aminopyridine due to the electron-donating methyl group. |
| This compound | Not available | < 6.0 |
Rationale for Expected Values: The methyl group in 5-methylpyridin-3-amine is electron-donating, increasing the basicity relative to 3-aminopyridine[6][7]. The strongly electron-withdrawing fluorine in the target molecule is expected to significantly decrease the basicity of the pyridine nitrogen, resulting in a lower pKa value compared to both analogs[2][8].
Probing Electron Density via NMR Spectroscopy
Rationale: Nuclear Magnetic Resonance (NMR) spectroscopy is exceptionally sensitive to the electronic environment of each nucleus. By analyzing the chemical shifts (δ) of ¹³C and ¹⁹F, we can map the electronic landscape of the molecule.
-
¹⁹F NMR: The ¹⁹F chemical shift is highly sensitive to changes in its electronic surroundings, with a very large chemical shift dispersion range[9][10]. Its value will provide a direct probe of the fluorine's environment.
-
¹³C NMR: The chemical shifts of the carbon atoms in the pyridine ring reveal the extent of electron withdrawal. We expect the carbon atom bonded to fluorine (C6) to be significantly downfield (higher ppm) due to the direct deshielding effect. The shifts of other carbons (C2, C3, C4, C5) will indicate how the electronic perturbation is distributed across the ring.
Experimental Protocol: ¹³C and ¹⁹F NMR Spectroscopy
-
Sample Preparation: Dissolve 15-20 mg of each compound in 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum on a 400 MHz (or higher) spectrometer. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
¹⁹F NMR Acquisition: Acquire a proton-decoupled ¹⁹F NMR spectrum. A common external reference like CFCl₃ (δ = 0 ppm) or an internal reference like benzotrifluoride (δ ≈ -63.7 ppm) should be used[11].
-
Data Analysis: Process the spectra and assign the chemical shifts for each carbon and fluorine signal, using 2D NMR techniques (HSQC, HMBC) if necessary for unambiguous assignment.
-
Validation: The consistency of chemical shifts across multiple preparations and comparison with predicted values based on substituent effects will validate the results.
Caption: Workflow for quantifying electronic effects.
Comparative Data Summary (Expected ¹³C Shifts):
| Compound | Expected δ C2 | Expected δ C3-NH₂ | Expected δ C4 | Expected δ C5-CH₃ | Expected δ C6-X |
| 5-Methylpyridin-3-amine | ~140 ppm | ~145 ppm | ~124 ppm | ~130 ppm | ~135 ppm (X=H) |
| This compound | Downfield shift | Downfield shift | Downfield shift | Downfield shift | Strongly Downfield (X=F) |
Rationale for Expected Shifts: The fluorine atom's inductive effect will withdraw electron density from the entire ring, causing a general downfield shift (deshielding) for all ring carbons compared to the non-fluorinated analog. The effect will be most pronounced at C6, the carbon directly attached to fluorine[8][12].
Hammett Constants: A Quantitative Comparison
The Hammett equation provides a framework for quantifying the electronic effect of a substituent on a reaction's rate or equilibrium[13]. The substituent constant, sigma (σ), is a measure of the electronic effect. While originally derived for benzoic acids, these constants are widely applied to other aromatic systems, including pyridines[14].
-
σ_meta (σ_m): Primarily reflects the inductive effect. For fluorine, this value is positive (σ_m ≈ +0.34), indicating strong electron withdrawal.
-
σ_para (σ_p): Reflects a combination of inductive and resonance effects. For fluorine, this value is also positive but smaller (σ_p ≈ +0.06), showing that the -I effect still outweighs the +M effect[15].
In this compound, the fluorine at C6 is meta to the C3-amino group and ortho to the ring nitrogen. Its influence on the amino group's basicity will be dominated by its strong inductive withdrawal (approximated by σ_m), significantly reducing its electron-donating capability. The effect on the pyridine nitrogen is more complex due to the ortho relationship, but the net result is a substantial decrease in electron density and basicity.
Conclusion and Implications
The introduction of a fluorine atom at the 6-position of 5-methylpyridin-3-amine fundamentally alters its electronic character. Through a combination of strong inductive withdrawal (-I) and weak resonance donation (+M), the fluorine atom acts as a potent net electron-withdrawing group. This is experimentally verifiable through a significant decrease in the pKa of the pyridine nitrogen and a downfield shift in the ¹³C and ¹⁹F NMR spectra.
For drug development professionals, this electronic modulation has critical consequences:
-
pKa Tuning: Lowering the basicity of the pyridine nitrogen can prevent unwanted protonation at physiological pH, which can improve cell membrane permeability and oral absorption.
-
Metabolic Stability: The strong C-F bond and the altered electronic nature of the ring can block sites of metabolism (e.g., oxidation), increasing the drug's half-life.
-
Binding Interactions: The modified electrostatic potential of the ring can change how the molecule interacts with its biological target, potentially forming new hydrogen bonds or halogen bonds, or altering existing π-stacking interactions[16].
By understanding and quantifying these electronic effects using the methodologies outlined in this guide, researchers can rationally design molecules with fine-tuned properties, accelerating the journey from chemical scaffold to clinical candidate.
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Navigating the Metabolic Maze: A Comparative Guide to the Stability of 6-Fluoro-5-methylpyridin-3-amine Derivatives
In the intricate journey of drug discovery, a candidate's metabolic stability is a critical determinant of its ultimate success. A compound that is rapidly metabolized may fail to achieve therapeutic concentrations, while one that is too stable could lead to undesirable accumulation and toxicity.[1][2] This guide provides an in-depth, comparative framework for evaluating the metabolic stability of drug candidates derived from the promising "6-Fluoro-5-methylpyridin-3-amine" scaffold. We will delve into the rationale behind experimental choices, provide detailed protocols for robust in vitro assays, and present a framework for interpreting the resulting data to guide lead optimization.
The pyridine ring is a ubiquitous scaffold in medicinal chemistry, valued for its ability to enhance biochemical potency and metabolic stability.[3][4][5] The strategic introduction of a fluorine atom, as seen in our core scaffold, is a well-established strategy to block potential sites of metabolism and improve a drug's pharmacokinetic profile.[6][7] This guide will equip researchers with the necessary tools to systematically evaluate how structural modifications to the "this compound" core impact its metabolic fate.
The Metabolic Gauntlet: Understanding Biotransformation
Before embarking on experimental evaluation, it is crucial to understand the primary enzymatic processes that govern drug metabolism. The liver is the principal organ of drug metabolism, where a suite of enzymes, broadly categorized into Phase I and Phase II, work to modify and eliminate foreign compounds.[8][9]
-
Phase I Metabolism: Primarily mediated by the cytochrome P450 (CYP) superfamily of enzymes, these reactions introduce or unmask functional groups (e.g., hydroxyl, amine, sulfhydryl) through oxidation, reduction, or hydrolysis.[10][11] For pyridine-containing compounds, oxidation of the pyridine ring or its substituents is a common metabolic pathway.
-
Phase II Metabolism: These reactions involve the conjugation of the parent drug or its Phase I metabolites with endogenous molecules such as glucuronic acid, sulfate, or glutathione.[12] This process increases the water solubility of the compound, facilitating its excretion from the body.
Our experimental strategy will focus on characterizing the intrinsic clearance (Clint) of our hypothetical drug candidates, a measure of the inherent ability of the liver to metabolize a drug.[1][13]
Experimental Design: A Head-to-Head Comparison
To illustrate the evaluation process, let's consider three hypothetical derivatives of our core scaffold:
-
Compound A: this compound (the parent scaffold)
-
Compound B: N-(4-chlorophenyl)-6-fluoro-5-methylpyridin-3-amine (addition of a substituted phenyl ring)
-
Compound C: 1-(6-fluoro-5-methylpyridin-3-yl)ethan-1-one (modification of the amine group)
Our comparative analysis will employ two of the most informative and widely used in vitro models: liver microsomes and hepatocytes.[14][15]
Workflow for Evaluating Metabolic Stability
Caption: Workflow for comparative metabolic stability assessment.
Detailed Experimental Protocols
The following protocols are designed to be self-validating by including appropriate controls and standards.
Liver Microsomal Stability Assay
This assay is a cost-effective, high-throughput method for assessing Phase I metabolic stability.[14][15]
Objective: To determine the in vitro intrinsic clearance (Clint) of Compounds A, B, and C in human liver microsomes.
Materials:
-
Human Liver Microsomes (pooled, mixed gender)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Test compounds (Compounds A, B, and C)
-
Positive control compound with known metabolic fate (e.g., Verapamil - high clearance; Warfarin - low clearance)
-
Acetonitrile (ice-cold) with an internal standard (e.g., Tolbutamide)
-
96-well plates
Procedure:
-
Prepare a stock solution of each test compound and the positive control in a suitable organic solvent (e.g., DMSO).
-
In a 96-well plate, prepare the incubation mixtures containing phosphate buffer, liver microsomes, and the test compound or positive control.
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system. A parallel incubation without the NADPH regenerating system serves as a negative control to assess non-enzymatic degradation.
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding two volumes of ice-cold acetonitrile containing the internal standard.
-
Centrifuge the plate to precipitate the proteins.
-
Transfer the supernatant to a new plate for LC-MS/MS analysis.[10]
Hepatocyte Stability Assay
Hepatocytes are considered the "gold standard" for in vitro metabolism studies as they contain both Phase I and Phase II enzymes and their cofactors in a more physiologically relevant environment.[14][15]
Objective: To determine the in vitro intrinsic clearance (Clint) of Compounds A, B, and C in suspended human hepatocytes.
Materials:
-
Cryopreserved human hepatocytes (pooled, mixed gender)
-
Hepatocyte incubation medium (e.g., Williams' Medium E)
-
Test compounds (Compounds A, B, and C)
-
Positive control compounds (as in the microsomal assay)
-
Acetonitrile (ice-cold) with an internal standard
-
96-well plates
Procedure:
-
Thaw the cryopreserved hepatocytes according to the supplier's protocol and determine cell viability (should be >80%).
-
Prepare a suspension of hepatocytes in the incubation medium at the desired cell density.
-
Add the test compounds and positive controls to the hepatocyte suspension in a 96-well plate.
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2, with gentle shaking.
-
At specified time points (e.g., 0, 15, 30, 60, 120 minutes), collect an aliquot of the cell suspension.
-
Terminate the enzymatic activity by adding two volumes of ice-cold acetonitrile containing the internal standard.
-
Centrifuge the samples to pellet cell debris and precipitated proteins.
-
Transfer the supernatant for LC-MS/MS analysis.[13]
Data Analysis and Interpretation
The concentration of the parent compound at each time point is determined by LC-MS/MS. The rate of disappearance is then used to calculate the in vitro half-life (t½) and the intrinsic clearance (Clint).
Calculations:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the linear regression of this plot is the elimination rate constant (k).
-
The in vitro half-life (t½) is calculated as: t½ = 0.693 / k
-
The intrinsic clearance (Clint) is calculated using the following equation: Clint (µL/min/mg microsomal protein or 10^6 cells) = (0.693 / t½) * (incubation volume / amount of protein or cells)
Hypothetical Comparative Data
| Compound | Microsomal t½ (min) | Microsomal Clint (µL/min/mg protein) | Hepatocyte t½ (min) | Hepatocyte Clint (µL/min/10^6 cells) |
| Compound A | 45 | 30.8 | 95 | 14.6 |
| Compound B | 15 | 92.4 | 35 | 39.6 |
| Compound C | > 120 | < 11.5 | > 240 | < 5.8 |
| Verapamil | 10 | 138.6 | 22 | 63.0 |
| Warfarin | 110 | 12.6 | 210 | 6.6 |
Interpretation of Hypothetical Results:
-
Compound A (the parent scaffold) exhibits moderate metabolic stability.
-
Compound B , with the addition of a chlorophenyl group, shows significantly lower metabolic stability (higher clearance). This suggests that the added phenyl ring may be a primary site for metabolism, likely hydroxylation by CYP enzymes.
-
Compound C , where the amine is replaced with an acetyl group, demonstrates high metabolic stability. This modification may have blocked a key site of metabolism or altered the compound's interaction with metabolic enzymes.
Visualizing Metabolic Pathways
Should metabolite identification be pursued, the following diagram illustrates a potential metabolic pathway for a hypothetical pyridine derivative.
Caption: Potential metabolic pathway for a pyridine derivative.
Conclusion and Future Directions
This guide provides a comprehensive framework for the comparative evaluation of the metabolic stability of drug candidates derived from the "this compound" scaffold. By employing a systematic approach using both liver microsomes and hepatocytes, researchers can gain valuable insights into the metabolic liabilities of their compounds. The data generated from these studies is instrumental in guiding structure-activity relationship (SAR) and structure-metabolism relationship (SMR) analyses, ultimately leading to the design of drug candidates with optimized pharmacokinetic profiles.[16][17]
For compounds with promising stability, the next logical step would be to perform metabolite identification studies to pinpoint the exact sites of metabolism.[18][19] This information is invaluable for medicinal chemists to strategically modify the molecule to further enhance its metabolic stability and overall drug-like properties.
References
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Creative Bioarray. In Vitro Metabolic Stability. Retrieved from [Link]
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Nuvisan. Advanced in vitro metabolic stability assays for drug discovery. Retrieved from [Link]
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Eurofins Discovery. Metabolic Stability Services. Retrieved from [Link]
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Zhang, D., et al. (2007). Analytical strategies for identifying drug metabolites. Mass Spectrometry Reviews, 26(4), 495-523. Retrieved from [Link]
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Baranczewski, P., et al. (2006). Metabolic stability for drug discovery and development: pharmacokinetic and biochemical challenges. Drug Discovery Today, 11(13-14), 578-585. Retrieved from [Link]
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Silva, R. R., et al. (2020). Drug Metabolites: General Features and Most Applicable Analytical Methods of Studies. Applied Microbiology: Theory & Technology, 64-77. Retrieved from [Link]
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Kumar, A., et al. (2021). Drug metabolic stability in early drug discovery to develop potential lead compounds. Drug Metabolism Reviews, 53(3), 459-477. Retrieved from [Link]
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Kumar, A., et al. (2021). Drug Metabolic Stability in Early Drug Discovery to Develop Potential Lead Compounds. ResearchGate. Retrieved from [Link]
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Pharmaron. Metabolic Stability In Drug Metabolism: IVIVE Models. Retrieved from [Link]
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Singh, S. S., & Sharma, P. (2015). In vitro test methods for metabolite identification: A review. Journal of Applied Pharmaceutical Science, 5(11), 126-134. Retrieved from [Link]
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Creative Diagnostics. Metabolic Stability and Metabolite Analysis of Drugs. Retrieved from [Link]
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Mehta, L., et al. (2021). Metabolite Detection and Profiling Using Analytical Methods. Current Pharmaceutical Analysis, 17(1), 2-9. Retrieved from [Link]
-
Rock, D. A., et al. (2012). Biosynthesis of Fluorinated Analogs of Drugs Using Human Cytochrome P450 Enzymes Followed by Deoxyfluorination and Quantitative Nuclear Magnetic Resonance Spectroscopy to Improve Metabolic Stability. Journal of Medicinal Chemistry, 55(17), 7739-7748. Retrieved from [Link]
-
Kumar, A., et al. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Advances, 12(24), 15263-15281. Retrieved from [Link]
-
Singh, U. P., et al. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Molecules, 26(20), 6218. Retrieved from [Link]
-
Kumar, A., et al. (2021). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Medicinal Chemistry, 12(10), 1677-1707. Retrieved from [Link]
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Stepan, A. F., et al. (2012). Mitigating Heterocycle Metabolism in Drug Discovery. Journal of Medicinal Chemistry, 55(7), 3414-3424. Retrieved from [Link]
-
Shaik, S., et al. (2022). Insights into Cytochrome P450 Enzyme Catalyzed Defluorination of Aromatic Fluorides. Chemistry – A European Journal, 28(1). Retrieved from [Link]
-
Kumar, A., et al. (2023). A Brief View on Pyridine Compounds. Journal of Drug Discovery and Development, 5(2). Retrieved from [Link]
-
Rock, D. A., et al. (2012). Biosynthesis of fluorinated analogues of drugs using human cytochrome p450 enzymes followed by deoxyfluorination and quantitative nmr spectroscopy to improve metabolic stability. ResearchGate. Retrieved from [Link]
-
Lee, J., et al. (2022). 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation. European Journal of Medicinal Chemistry, 234, 114249. Retrieved from [Link]
-
MicroDigest. (2024, October 25). Role of Cytochrome P450 In Drug Metabolism. Retrieved from [Link]
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Kharasch, E. D., et al. (1999). Clinical sevoflurane metabolism and disposition. II. The role of cytochrome P450 2E1 in fluoride and hexafluoroisopropanol formation. Anesthesiology, 90(3), 779-787. Retrieved from [Link]
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eCampusOntario Pressbooks. Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition. Retrieved from [Link]
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Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 6-Fluoro-5-methylpyridin-3-amine
This guide is structured to walk you through a decision-making and procedural workflow, from initial waste characterization to final hand-off to certified disposal experts.
Part 1: Hazard Assessment and Waste Characterization
Before any disposal actions are taken, a thorough hazard assessment is paramount. Based on the toxicological data of similar pyridine derivatives, 6-Fluoro-5-methylpyridin-3-amine should be handled as a hazardous substance.
Key Hazard Considerations:
-
Toxicity: Assumed to be toxic via oral, dermal, and inhalation routes.
-
Irritation: Likely to be a skin and eye irritant.
-
Environmental Hazard: Halogenated compounds can have long-term adverse effects on aquatic environments.
Under the Resource Conservation and Recovery Act (RCRA), hazardous wastes are given specific codes. While pyridine is listed as a non-halogenated solvent waste (F005), the presence of fluorine in this compound places it in the category of halogenated organic waste[5][6][7][8]. This distinction is critical as it dictates the disposal method.
Part 2: Personal Protective Equipment (PPE) and Spill Management
Given the anticipated hazards, stringent adherence to PPE protocols is non-negotiable.
Mandatory PPE:
-
Eye/Face Protection: Wear chemical safety goggles and a face shield[9].
-
Skin Protection: A flame-resistant lab coat, along with chemical-resistant gloves (nitrile or neoprene), is required. Double-gloving is recommended[9].
-
Respiratory Protection: When handling the solid compound outside of a certified chemical fume hood, a NIOSH-approved respirator is necessary to prevent inhalation of dust particles[1].
Spill Cleanup Procedures: In the event of a spill, the area should be evacuated of non-essential personnel. For small spills, trained staff wearing appropriate PPE can manage the cleanup.
-
Containment: Cover the spill with an inert absorbent material such as vermiculite or sand.
-
Collection: Carefully sweep or scoop the absorbed material into a designated, sealable hazardous waste container.
-
Decontamination: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.
Part 3: Segregation and Container Management
Proper segregation of chemical waste is a cornerstone of laboratory safety and compliant disposal.
-
Waste Segregation: this compound waste must be collected separately from non-halogenated organic waste, aqueous waste, and general laboratory trash[4]. Mixing with incompatible materials, such as strong oxidizing agents or acids, must be avoided.
-
Container Requirements: Waste should be collected in a clearly labeled, sealable, and chemically compatible container. The container must be marked with "Hazardous Waste" and a detailed description of its contents, including the full chemical name and approximate quantity[9].
Part 4: The Disposal Workflow: A Step-by-Step Protocol
The following diagram and protocol outline the procedural steps for the disposal of this compound.
Disposal Workflow Diagram
Detailed Protocol:
-
Preparation: Always put on the required PPE before handling the waste material.
-
Waste Collection:
-
Pure Compound: Collect any unused or waste this compound solid in its original container or a designated container for halogenated solid waste.
-
Solutions: Collect solutions containing this compound in a designated container for halogenated organic liquid waste. Do not mix with non-halogenated waste streams[4].
-
-
Container Labeling: Ensure the waste container is accurately labeled with "Hazardous Waste," the chemical name "this compound," and any other components in the waste stream.
-
Interim Storage: Store the sealed waste container in a designated Satellite Accumulation Area that is secure and away from general laboratory traffic. Ensure secondary containment is in place.
-
Professional Disposal: The ultimate disposal of this compound must be conducted by a licensed and certified hazardous waste management company[6]. This is not a substance that can be neutralized or treated for sewer disposal.
-
Treatment Method: The standard and most effective method for the destruction of halogenated organic compounds is high-temperature incineration[3]. This process must be carried out in a specialized hazardous waste incinerator capable of reaching temperatures of at least 1100°C to ensure the complete destruction of the compound and to manage the resulting acidic gases (like hydrogen fluoride) with scrubbers[3].
Part 5: Quantitative Data Summary
| Parameter | Value/Information | Source |
| Recommended Incineration Temp. | > 1100°C | [3] |
| RCRA Waste Code (Anticipated) | U-listed or P-listed waste, managed as halogenated organic waste | [10] |
| PPE Requirements | Chemical goggles, face shield, chemical-resistant gloves, lab coat | [2][9] |
Conclusion: A Commitment to Safety and Compliance
The responsible disposal of this compound is a direct reflection of a laboratory's commitment to safety, ethical research practices, and environmental protection. By adhering to the principles of rigorous hazard assessment, proper segregation, and professional disposal through high-temperature incineration, researchers can ensure that the final chapter of this compound's lifecycle is managed with the same level of precision and care as its synthesis and application. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance and to arrange for the collection of hazardous waste.
References
-
U.S. Environmental Protection Agency. (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Retrieved January 13, 2026, from [Link]
-
University of Maryland. (n.d.). EPA Hazardous Waste Codes. Environmental Safety, Sustainability and Risk - ESSR. Retrieved January 13, 2026, from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Incineration and Treatment of Hazardous Waste: Proceedings of the Eleventh Annual Research Symposium. Retrieved January 13, 2026, from [Link]
-
Zero Waste Europe. (n.d.). Basic principles of waste incineration. Retrieved January 13, 2026, from [Link]
-
(n.d.). Hazardous waste segregation. Retrieved January 13, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). Waste Incineration Overview. In Sourcebook on Asbestos Diseases. Retrieved January 13, 2026, from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfluoroalkyl and Polyfluoroalkyl Substances. Retrieved January 13, 2026, from [Link]
-
U.S. Environmental Protection Agency. (n.d.). EPA HAZARDOUS WASTE CODES. Retrieved January 13, 2026, from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Hazardous Waste Listings. Retrieved January 13, 2026, from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Waste Code. Retrieved January 13, 2026, from [Link]
-
Sciencemadness Wiki. (2025, August 20). Proper disposal of chemicals. Retrieved January 13, 2026, from [Link]
-
Envera Consulting. (2014, March 19). Four Different RCRA Waste Codes (EPA Hazardous Wastes). Retrieved January 13, 2026, from [Link]
-
Sustainability Directory. (2025, October 2). Simple Grinding Method Destroys Forever Chemicals and Recovers Valuable Fluorine. Retrieved January 13, 2026, from [Link]
-
U.S. Environmental Protection Agency. (2024, April 8). Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfluoroalkyl and Polyfluoroalkyl Substances. Retrieved January 13, 2026, from [Link]
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Personal protective equipment for handling 6-Fluoro-5-methylpyridin-3-amine
An In-Depth Guide to Personal Protective Equipment for Handling 6-Fluoro-5-methylpyridin-3-amine
As researchers and scientists in drug development, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of specialized chemical reagents like this compound, a fluorinated aromatic amine, demands a meticulous and informed approach to personal protection. This guide, grounded in established safety protocols and data from analogous compounds, provides a comprehensive framework for its safe management in the laboratory.
Hazard Identification and Risk Assessment: The Foundation of Safety
This compound belongs to the class of aromatic amines, which as a group, can present significant health hazards. While a specific, comprehensive Safety Data Sheet (SDS) for this exact molecule is not universally available, data from closely related structures, such as 5-Fluoro-2-methylpyridin-3-amine and other aminopyridines, allows for a robust hazard assessment.
The primary hazards associated with this class of compounds include:
-
Skin Corrosion/Irritation (H315): Causes skin irritation upon contact[1].
-
Serious Eye Damage/Irritation (H319): Can cause serious and potentially damaging eye irritation[1].
-
Acute Toxicity: Related aromatic amines can be toxic if swallowed and may be fatal in contact with skin.
-
Respiratory Irritation (H335): Inhalation of dust or aerosols may cause respiratory irritation.
Given these potential hazards, a thorough risk assessment is mandatory before any work begins. This involves evaluating the scale of the reaction, the physical form of the chemical (solid or solution), and the specific manipulations to be performed to determine the potential for exposure.
Core Personal Protective Equipment (PPE) Protocol
A multi-layered PPE approach is essential to prevent exposure through all potential routes: dermal, ocular, and inhalation. The following table summarizes the required PPE for handling this compound.
| Operation | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing/Handling Solid | Tightly fitting safety goggles with side-shields & face shield[2][3]. | Double-gloving with chemical-resistant gloves (e.g., Nitrile)[1]. | Flame-retardant lab coat, closed at the front. | NIOSH-approved respirator (e.g., N95 or higher) if not handled in a certified chemical fume hood[4]. |
| Handling Solutions | Chemical splash goggles and face shield[3][4]. | Double-gloving with chemical-resistant gloves (e.g., Nitrile). Ensure adequate thickness and check for breakthrough times[5][6]. | Chemical-resistant apron over a flame-retardant lab coat. | Work exclusively within a certified chemical fume hood. |
| Large Scale Operations (>5g) | Chemical splash goggles and face shield. | Heavy-duty chemical-resistant gloves. | Chemical-resistant suit or coveralls[7]. | Work exclusively within a certified chemical fume hood. |
Causality Behind PPE Choices:
-
Eye Protection: The combination of goggles and a face shield is critical. Goggles protect against splashes and fine dust that can travel around the edges of standard safety glasses, while the face shield provides a barrier against larger splashes during transfers or accidental releases[3].
-
Hand Protection: Aromatic amines can permeate standard disposable gloves. Double-gloving provides an additional barrier. It is crucial to select gloves with proven resistance to this chemical class[5][6]. Always wash hands thoroughly after handling, even when gloves have been used[1].
-
Body Protection: A flame-retardant lab coat protects against incidental contact and fire hazards. For handling solutions where splashes are more likely, a chemical-resistant apron adds a necessary layer of impermeable protection[3].
-
Respiratory Protection: Fine powders can easily become airborne. Handling the solid material outside of a fume hood necessitates a respirator to prevent inhalation[4]. For all other operations, a certified chemical fume hood provides the primary engineering control to ensure adequate ventilation and prevent respiratory exposure[1].
Safe Handling and Operational Workflow
Adherence to a strict, step-by-step protocol minimizes the risk of exposure during handling.
Caption: Safe handling workflow for this compound.
Protocol for Donning and Doffing PPE:
A self-validating system ensures that contaminants are not spread during the removal of protective gear.
Donning (Putting On) Sequence:
-
Lab Coat: Fasten completely.
-
Eye/Face Protection: Put on safety goggles first, then the face shield.
-
Gloves: Put on the inner pair of gloves, followed by the outer pair, ensuring the cuffs of the outer gloves go over the sleeves of the lab coat.
Doffing (Taking Off) Sequence:
-
Outer Gloves: Remove the outer pair of gloves, peeling them off without touching the outside surface. Dispose of them immediately in the designated hazardous waste container.
-
Face Shield & Goggles: Remove by handling the head strap, avoiding contact with the front surface.
-
Lab Coat: Unfasten and roll it inside-out as you remove it to contain any surface contamination.
-
Inner Gloves: Remove the final pair of gloves and dispose of them.
-
Hand Washing: Immediately wash hands thoroughly with soap and water[1].
Emergency Response Protocols
Immediate and correct action is vital in the event of an exposure or spill.
Caption: Emergency response plan for exposure and spills.
First Aid Measures:
-
Skin Contact: Immediately take off all contaminated clothing. Rinse the affected skin area with copious amounts of water for at least 15 minutes. Seek prompt medical attention[1].
-
Eye Contact: Locate the nearest eyewash station and immediately flush the eyes with large amounts of water for at least 15 minutes, making sure to hold the eyelids open. Remove contact lenses if present and easy to do. Promptly see a physician[1].
-
Inhalation: Relocate the individual to fresh air. If breathing is difficult, administer CPR or oxygen if trained to do so, avoiding mouth-to-mouth resuscitation. Seek medical attention[1].
-
Ingestion: Do NOT induce vomiting. Wash out the mouth with water and call a physician immediately[1].
Disposal Plan
Proper disposal is the final step in the chemical's lifecycle and is crucial for environmental and personal safety.
-
Segregation: All waste contaminated with this compound, including excess reagent, contaminated gloves, absorbent materials, and empty containers, must be segregated from general lab waste.
-
Containment: Collect all solid and liquid waste in clearly labeled, sealed, and appropriate hazardous waste containers. Do not overfill containers.
-
Disposal: Dispose of the waste through your institution's Environmental Health and Safety (EHS) office, following all local, state, and federal regulations. Fluorinated organic compounds may require specific disposal procedures, such as incineration at a licensed facility[8]. Never dispose of this chemical down the drain.
By integrating these safety protocols and operational plans into your daily laboratory work, you build a culture of safety that protects not only yourself but also your colleagues and the environment, ensuring that your valuable research can proceed without incident.
References
-
A Quantitative Study of Aromatic Amine Permeation Through Protective Gloves Using Amine Adsorptive Pads. CDC Stacks. [Link]
-
A quantitative study of aromatic amine permeation through protective gloves using amine adsorptive pads. PubMed. [Link]
-
Personal Protective Equipment (PPE). CHEMM. [Link]
-
Guidance for Selection of Personal Protective Equipment for MDI Users. American Chemistry Council. [Link]
-
A Guide to Non-Respiratory Personal Protective Equipment (PPE). Health and Safety Authority. [Link]
-
Management of Solid Waste Containing Fluoride—A Review. PMC - PubMed Central. [Link]
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- 3. hsa.ie [hsa.ie]
- 4. americanchemistry.com [americanchemistry.com]
- 5. stacks.cdc.gov [stacks.cdc.gov]
- 6. A quantitative study of aromatic amine permeation through protective gloves using amine adsorptive pads - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 8. Management of Solid Waste Containing Fluoride—A Review - PMC [pmc.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





